Piperidine-4-carboximidamide dihydrochloride
Description
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Properties
IUPAC Name |
piperidine-4-carboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.2ClH/c7-6(8)5-1-3-9-4-2-5;;/h5,9H,1-4H2,(H3,7,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHXQKXOXMRHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655176 | |
| Record name | Piperidine-4-carboximidamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170937-23-1 | |
| Record name | Piperidine-4-carboximidamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidine-4-carboxamidine dihydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Methodological Guide to the Spectroscopic Characterization of Piperidine-4-carboximidamide Dihydrochloride
An in-depth technical guide by a Senior Application Scientist.
Abstract
Piperidine-4-carboximidamide dihydrochloride is a polar, heterocyclic compound with potential applications as a structural motif or building block in medicinal chemistry and drug discovery. As with any compound intended for such high-stakes applications, unambiguous structural confirmation and rigorous purity assessment are non-negotiable prerequisites. This technical guide provides a comprehensive methodological framework for the analytical characterization of this compound. We will detail the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity determination, and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation. This document is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for key experimental choices, ensuring a robust and self-validating analytical workflow.
Molecular Structure and Predicted Spectroscopic Behavior
The first step in any analytical endeavor is to understand the molecule's structure to anticipate its behavior in different analytical systems.
Chemical Structure:
-
Compound Name: this compound
-
Molecular Formula: C₆H₁₅Cl₂N₃
-
Molecular Weight: 200.11 g/mol
-
Key Features:
-
Saturated Piperidine Ring: A six-membered aliphatic ring expected to adopt a chair conformation. Protons on this ring will be in axial and equatorial positions, leading to complex splitting patterns.
-
Carboximidamide Group: A functional group similar to an amide but with a nitrogen replacing the carbonyl oxygen. This group contains exchangeable protons (on the nitrogens).
-
Dihydrochloride Salt: The presence of two hydrochloride salts indicates that two of the nitrogen atoms are basic and will be protonated. In solution, this significantly increases polarity and water solubility.
-
Based on this structure, we can predict the general characteristics of its spectra, which forms the basis for our method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the definitive technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.
Rationale for Experimental Choices
For a dihydrochloride salt, the choice of solvent is critical. The compound's high polarity and the presence of exchangeable N-H protons necessitate a polar, deuterated solvent. Deuterated water (D₂O) is an excellent choice as it will readily dissolve the compound; however, it will exchange with the N-H protons, causing their signals to disappear. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a superior choice as it dissolves the polar salt while keeping the N-H proton signals visible, providing a more complete picture of the structure.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆. Vortex briefly to ensure complete dissolution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (d1) of at least 2 seconds.
Data Interpretation: Expected ¹H NMR Signals
The interpretation relies on predicting the chemical environment of each proton. While specific data for this exact molecule is not publicly available, we can extrapolate from structurally similar piperidine-4-carboxamide derivatives.[1][2]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Notes |
| Piperidine H2/H6 (axial & equatorial) | 2.8 - 3.5 | Multiplet (m) | 4H | Protons adjacent to the ring nitrogen. Shifted downfield due to the electron-withdrawing effect of the protonated nitrogen. |
| Piperidine H3/H5 (axial & equatorial) | 1.8 - 2.2 | Multiplet (m) | 4H | Protons on the piperidine ring. |
| Piperidine H4 | 2.5 - 3.0 | Multiplet (m) | 1H | The proton at the substitution point, coupled to H3 and H5. |
| N-H Protons (Imidamide & Ring) | 8.0 - 10.0 | Broad Singlet (br s) | 5H | These protons are acidic and exchangeable. Their chemical shift can be highly variable. In DMSO-d₆, they should be observable. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.
Data Interpretation: Expected ¹³C NMR Signals
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C=N (Carboximidamide) | 160 - 170 | The carbon of the imidamide group is expected in a region similar to amide carbonyls. |
| Piperidine C2/C6 | 40 - 45 | Carbons adjacent to the ring nitrogen. |
| Piperidine C3/C5 | 25 - 30 | Piperidine ring carbons. |
| Piperidine C4 | 35 - 40 | The carbon atom bearing the carboximidamide substituent. |
NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
HPLC: A Quantitative Look at Purity
HPLC is the cornerstone of purity analysis in the pharmaceutical industry. For a polar compound like this compound, a robust reverse-phase (RP-HPLC) method is required.
Rationale for Experimental Choices
-
Stationary Phase: A C18 column is a versatile and standard choice for RP-HPLC, providing excellent retention for a wide range of molecules.
-
Mobile Phase: A gradient of a weak acid in water (e.g., 0.1% formic acid or trifluoroacetic acid) and an organic modifier (acetonitrile or methanol) is necessary. The acidic additive serves a crucial purpose: it protonates residual silanols on the silica-based stationary phase, preventing peak tailing of our basic analyte. It also ensures the analyte remains in a single, protonated state, leading to sharp, symmetrical peaks.[3][4]
-
Detector: A UV detector set to a low wavelength (e.g., 210 nm) is a common starting point. The carboximidamide moiety lacks a strong chromophore, so sensitivity may be limited. If higher sensitivity is needed, alternative detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be employed.
Proposed RP-HPLC Protocol for Purity Analysis
-
Sample Preparation: Prepare a stock solution of the compound in water or mobile phase A at approximately 1.0 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[6]
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Protocol Validation
This protocol is designed to be self-validating through system suitability tests. Before running samples, a standard injection should meet the following criteria:
-
Tailing Factor: Between 0.8 and 1.5.
-
Theoretical Plates: >2000.
-
Repeatability: <2% RSD for peak area across 5 replicate injections.
HPLC Method Development Workflow
Caption: Workflow for HPLC method development and purity analysis.
LC-MS: Unambiguous Identity Confirmation
Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the mass-resolving power of mass spectrometry, making it the ultimate tool for confirming molecular identity.[7]
Rationale for Experimental Choices
-
Ionization: Electrospray Ionization (ESI) is the ideal choice. ESI is a soft ionization technique perfect for polar, pre-charged molecules like our dihydrochloride salt, transferring them from the liquid phase to the gas phase with minimal fragmentation.
-
Polarity: Positive ion mode is required. The nitrogen atoms in the molecule are basic and will readily accept a proton, forming a positive ion ([M+H]⁺) that can be easily detected by the mass spectrometer.
Proposed LC-MS Protocol
-
LC System: Utilize the same HPLC method developed in Section 3. The flow from the column is directed into the MS source.
-
MS System:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Scan Range: m/z 50 - 500. This range will comfortably include the expected molecular ion.
-
Data Acquisition: Acquire data in full scan mode.
-
Data Interpretation
-
Calculate Expected Mass: The molecular formula of the free base is C₆H₁₃N₃.
-
Monoisotopic mass of the free base: ~127.11 Da. .
-
-
Identify the Molecular Ion: In the mass spectrum corresponding to the main LC peak, look for the protonated molecular ion ([M+H]⁺).
-
Expected [M+H]⁺: 127.11 + 1.0078 (proton) = 128.12 m/z .
-
-
Confirmation: The observation of an ion at m/z 128.12 at the correct retention time provides extremely strong evidence for the identity of Piperidine-4-carboximidamide. The chloride ions from the salt will not be observed as they are counter-ions and are not covalently bonded.
LC-MS Analysis Workflow
Caption: Workflow for LC-MS based identity confirmation.
Conclusion
The analytical characterization of this compound requires a multi-technique, integrated approach. NMR spectroscopy serves as the primary tool for definitive structural elucidation, providing a detailed map of the molecule's H-C framework. RP-HPLC, employing an acidic mobile phase modifier, offers a robust and reliable method for quantifying purity and identifying potential impurities. Finally, LC-MS with ESI in positive mode delivers unambiguous confirmation of the molecular weight and, therefore, the compound's identity. By following the methodologies and rationale outlined in this guide, researchers can generate a comprehensive and trustworthy analytical data package, ensuring the quality and integrity of this valuable chemical building block for its downstream applications.
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ResearchGate. (2021). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
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An In-Depth Technical Guide to Piperidine-4-carboximidamide Dihydrochloride: A Versatile Scaffold in Modern Drug Discovery
This guide provides an in-depth technical overview of Piperidine-4-carboximidamide dihydrochloride, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and strategic applications, offering field-proven insights into its role in constructing novel therapeutic agents.
Core Molecular Attributes and Physicochemical Profile
This compound is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a carboximidamide (amidine) group. It is supplied as a dihydrochloride salt, which significantly enhances its aqueous solubility and stability, making it a highly tractable intermediate for synthetic chemistry.[1]
The amidine functional group is of particular interest in medicinal chemistry. It is a strong base that is protonated at physiological pH, allowing it to act as a bioisostere for guanidinium groups found in molecules like arginine. This enables it to participate in crucial hydrogen bonding interactions with biological targets such as proteases (e.g., serine and cysteine proteases) and kinases.
Table 1: Physicochemical and Structural Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₅Cl₂N₃ | [2] |
| Molecular Weight | 200.11 g/mol | [2] |
| CAS Number | 1170937-23-1 | [3][4] |
| Appearance | White to off-white solid (Typical) | General chemical knowledge |
| Solubility | Soluble in water | [1] |
| SMILES Code | N=C(C1CCNCC1)N.[H]Cl.[H]Cl | [2] |
Strategic Synthesis Pathway
The synthesis of this compound is typically achieved from readily available starting materials. A common and efficient route begins with Piperidine-4-carboxamide (Isonipecotamide), which is first dehydrated to form the key intermediate, 4-Cyanopiperidine hydrochloride.[5][6][7] This nitrile is then converted to the target amidine.
The Pinner reaction is a classic and reliable method for this transformation. It involves treating the nitrile with an alcohol (like ethanol) in the presence of anhydrous hydrogen chloride gas. This forms an imino ether hydrochloride salt (a Pinner salt), which is then reacted with ammonia to yield the final carboximidamide dihydrochloride.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Pinner Reaction
Disclaimer: This protocol is a representative methodology based on established chemical principles. All laboratory work should be conducted by trained professionals in a suitable fume hood with appropriate personal protective equipment (PPE).
Part A: Preparation of 4-Cyanopiperidine Hydrochloride from Piperidine-4-carboxamide [7][8]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂), suspend Piperidine-4-carboxamide (1 equivalent) in a suitable solvent such as toluene or n-propyl acetate. Add a catalytic amount of N,N-Dimethylformamide (DMF, ~0.1 equivalents).
-
Reagent Addition: Cool the suspension to 0-10°C using an ice bath. Slowly add thionyl chloride (SOCl₂, ~3 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 15°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Isolation: The product, 4-Cyanopiperidine hydrochloride, will precipitate as a solid. Isolate the solid by filtration.
-
Purification: Wash the filter cake with the reaction solvent (e.g., toluene) and then with a non-polar solvent like hexane to remove residual impurities. Dry the white solid under vacuum.
Part B: Synthesis of this compound
-
Pinner Salt Formation: Suspend the dried 4-Cyanopiperidine hydrochloride (1 equivalent) in anhydrous ethanol in a flask equipped with a gas inlet tube and a drying tube. Cool the mixture to 0°C.
-
HCl Gas Introduction: Bubble anhydrous hydrogen chloride gas through the stirred suspension. The reaction is exothermic and should be monitored. Continue the gas introduction until the solution is saturated and all starting material has dissolved, indicating the formation of the ethyl piperidine-4-carboximidate hydrochloride (Pinner salt).
-
Reaction Completion: Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 24 hours to ensure complete conversion.
-
Ammonolysis: Remove the solvent under reduced pressure to obtain the crude Pinner salt. Dissolve this crude intermediate in a fresh portion of cold anhydrous ethanol and add a solution of ammonia in ethanol (~2-3 equivalents).
-
Product Formation: Stir the mixture at room temperature for several hours. The product, this compound, will precipitate from the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol, followed by diethyl ether. Dry the final product under vacuum to yield a white crystalline solid.
Applications in Drug Discovery and Medicinal Chemistry
This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a crucial structural motif and building block.[1] Its value lies in its ability to impart desirable properties to a final drug candidate. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, known to improve metabolic stability and pharmacokinetic profiles.[9]
Caption: Role of the scaffold in drug development.
Key Application Areas:
-
Enzyme Inhibition: The positively charged amidine group is an excellent mimic of the guanidinium side chain of arginine. This makes it a powerful pharmacophore for designing inhibitors of enzymes that recognize arginine, such as certain proteases (e.g., thrombin, trypsin) and nitric oxide synthases.
-
Neurological Disorders: The piperidine nucleus is a common feature in drugs targeting the central nervous system (CNS).[1][10] By incorporating this scaffold, medicinal chemists can modulate properties like blood-brain barrier penetration and receptor affinity.
-
Anticancer and Antimalarial Agents: Piperidine derivatives have shown promise as anticancer and antimalarial agents.[11][12] For instance, certain piperidine carboxamides act as proteasome inhibitors, a validated target in both oncology and infectious diseases.[11] The amidine functionality can be used to anchor these inhibitors within the active site of the target enzyme.
Representative Workflow: Protease Inhibition Assay
-
Compound Preparation: Prepare a stock solution of Piperidine-4-carboximidamide-derived inhibitor in an appropriate buffer (e.g., Tris-HCl) or DMSO. Perform serial dilutions to obtain a range of test concentrations.
-
Assay Setup: In a 96-well plate, add the specific protease (e.g., trypsin), a fluorogenic substrate, and the assay buffer.
-
Inhibitor Addition: Add the diluted inhibitor compounds to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle only).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period.
-
Data Acquisition: Measure the fluorescence signal at appropriate excitation/emission wavelengths using a plate reader. The signal corresponds to the amount of substrate cleaved by the enzyme.
-
Analysis: Plot the enzyme activity against the inhibitor concentration. Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
Safety, Handling, and Storage
While specific toxicology data for this compound is not widely published, its handling should be guided by the properties of its parent heterocycle, piperidine, and general principles for handling amine hydrochlorides.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust. Avoid contact with skin, eyes, and respiratory tract.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place.[14] The dihydrochloride salt is hygroscopic and should be protected from moisture.
-
Hazards: May cause skin, eye, and respiratory irritation.[13][15] The parent compound, piperidine, is flammable and toxic.[14][16] While the salt form reduces volatility, caution is still warranted.
Table 2: General Safety and Handling Profile
| Parameter | Recommendation | Source(s) |
| Personal Protective Equipment | Safety glasses, gloves, lab coat | [17] |
| Engineering Controls | Use in a chemical fume hood | [13] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes | [17] |
| First Aid (Skin) | Wash with plenty of soap and water | [17] |
| Storage Conditions | Cool, dry, well-ventilated, tightly sealed container | [14] |
Conclusion
This compound represents more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its combination of a proven piperidine scaffold for favorable pharmacokinetics and a versatile, bio-active amidine group for potent target engagement makes it an invaluable building block in the rational design of next-generation therapeutics. Understanding its synthesis, properties, and potential applications allows researchers to effectively leverage this scaffold to accelerate the discovery of novel drugs for a wide range of diseases.
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"Piperidine-4-carboximidamide dihydrochloride" CAS number
An In-Depth Technical Guide to Piperidine-4-carboximidamide dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, identified by the CAS Number 1170937-23-1, is a pivotal chemical entity in modern medicinal chemistry. As a derivative of the highly privileged piperidine scaffold, this compound serves as a versatile building block for the synthesis of complex, biologically active molecules. Its unique structural features, including the basic piperidine nitrogen and the reactive carboximidamide (amidine) moiety, allow for diverse chemical modifications, making it a valuable intermediate in the discovery of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis rationale, potential applications, and safe handling protocols, grounded in established scientific principles and field-proven insights.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals. Its prevalence is not coincidental; the piperidine scaffold offers a unique combination of properties that are highly advantageous in drug design. It can modulate physicochemical properties such as pKa and lipophilicity (logP/logD), enhance metabolic stability, and improve a molecule's pharmacokinetic profile. The chair-like conformation of the piperidine ring provides a three-dimensional framework that can be precisely decorated with functional groups to optimize interactions with biological targets like enzymes and receptors. Derivatives of piperidine are found in drugs targeting a vast range of conditions, including central nervous system (CNS) disorders, cancer, and infectious diseases.
This compound leverages this powerful scaffold by incorporating a carboximidamide group, a functional group known for its ability to participate in hydrogen bonding and salt-bridge interactions, which are critical for high-affinity binding to protein targets.
Core Profile: this compound
Nomenclature and Identification
The unambiguous identification of a chemical compound is critical for regulatory compliance, patent filing, and scientific reproducibility. The Chemical Abstracts Service (CAS) number is the universally accepted standard for this purpose.
-
Systematic Name: this compound
-
CAS Number: 1170937-23-1
-
Synonyms: 4-Piperidinecarboxamidine dihydrochloride
Physicochemical and Structural Data
The dihydrochloride salt form of this compound significantly enhances its aqueous solubility, a crucial attribute for its use in biological assays and as a synthetic intermediate in aqueous or polar solvent systems.
| Property | Value | Source |
| CAS Number | 1170937-23-1 | |
| Molecular Formula | C₆H₁₅Cl₂N₃ | |
| Molecular Weight | 200.11 g/mol | Inferred from formula |
| Appearance | Typically a white to off-white solid | General knowledge |
| Solubility | Enhanced solubility in water due to dihydrochloride salt form |
Chemical Structure
The structure consists of a central piperidine ring with a carboximidamide group at the 4-position. The two hydrochloride components form salts with the basic nitrogen atoms of the piperidine ring and the amidine group.
Caption: Structure of this compound.
Synthesis and Mechanistic Rationale
While the direct synthesis of Piperidine-4-carboximidamide is proprietary in some contexts, a robust and logical pathway can be designed based on well-established organic chemistry principles, particularly from readily available precursors like 4-cyanopiperidine or piperidine-4-carboxamide (isonipecotamide).
Conceptual Synthesis Workflow
The conversion of a nitrile or an amide to an amidine is a cornerstone of synthetic chemistry. A common approach involves the Pinner reaction or related methodologies, where a nitrile is activated to form a reactive intermediate that is subsequently treated with an amine source.
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Representative)
This protocol describes a plausible synthesis adapted from established methods for forming amidines from nitriles. The choice of an N-protected starting material (e.g., with a Boc group) is a common strategy to prevent side reactions at the piperidine nitrogen, followed by deprotection.
Objective: To synthesize this compound from N-Boc-4-cyanopiperidine.
Pillar of Trustworthiness: This multi-step synthesis includes a protection/deprotection strategy, a standard and self-validating approach in organic synthesis to ensure regioselectivity and high purity of the final product.
Step 1: Synthesis of Ethyl N-Boc-piperidine-4-carboximidate hydrochloride (Pinner Reaction)
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube under a nitrogen or argon atmosphere.
-
Reagent Addition: To the flask, add anhydrous ethanol (EtOH). Cool the flask to 0°C in an ice bath.
-
HCl Gas Introduction: Bubble dry hydrogen chloride (HCl) gas through the cold ethanol until saturation is achieved. Causality: Anhydrous acidic conditions are essential to protonate the nitrile nitrogen, activating it for nucleophilic attack by ethanol.
-
Substrate Addition: Slowly add N-Boc-4-cyanopiperidine to the cold, acidic ethanol solution while stirring.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Isolation: Remove the solvent under reduced pressure. The resulting white solid, the Pinner salt intermediate, is typically used in the next step without further purification.
Step 2: Ammonolysis to form N-Boc-piperidine-4-carboximidamide
-
Dissolution: Dissolve the crude Pinner salt from Step 1 in anhydrous ethanol.
-
Ammonia Addition: Cool the solution to 0°C and bubble anhydrous ammonia gas through it, or add a solution of ammonia in ethanol. Causality: Ammonia acts as the nitrogen source, displacing the ethoxy group from the imidate intermediate to form the more stable amidine.
-
Reaction: Seal the vessel and stir at room temperature for 24-48 hours. The progress is monitored by LC-MS.
-
Work-up: Concentrate the reaction mixture in vacuo. The residue can be purified by column chromatography on
An In-depth Technical Guide to the Physicochemical Characterization of Piperidine-4-carboximidamide dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Introduction: The Significance of Piperidine-4-carboximidamide dihydrochloride in Medicinal Chemistry
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. This compound (CAS No. 1170937-23-1), with the molecular formula C₆H₁₃N₃·2HCl, represents a versatile synthetic intermediate. The presence of the carboximidamide (amidine) group, a strong basic functional group, allows for diverse chemical transformations and interactions with biological targets, making it a valuable component in the synthesis of novel therapeutic agents. The dihydrochloride salt form is often employed to enhance the compound's stability and aqueous solubility.[1]
A thorough understanding of the physicochemical properties of this compound, such as its melting point and solubility, is paramount for its effective use in drug design, formulation development, and process chemistry. These parameters directly influence a compound's purity, stability, bioavailability, and manufacturability.
Physicochemical Properties: A Data-Driven Approach
A comprehensive search of scientific literature and chemical supplier databases did not yield specific, publicly available experimental data for the melting point and quantitative solubility of this compound. This data gap necessitates a robust in-house characterization. This guide provides the detailed methodologies to empower researchers to generate this critical data.
Table 1: Key Physicochemical Identifiers for this compound
| Property | Value | Source |
| CAS Number | 1170937-23-1 | [1][][3] |
| Molecular Formula | C₆H₁₃N₃·2HCl | [1][3] |
| Molecular Weight | 200.11 g/mol | [1] |
| Appearance | Likely a solid, given it is a dihydrochloride salt. | General Chemical Knowledge |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. | Supplier Information |
Determination of Melting Point: A Critical Indicator of Purity and Identity
The melting point of a crystalline solid is a fundamental physical property that provides a sharp indication of its purity.[4] For a pure substance, the melting point is a narrow range, whereas impurities tend to depress and broaden the melting range. Given that hydrochloride salts can be hygroscopic, careful sample preparation and handling are crucial for obtaining an accurate measurement.
Causality Behind Experimental Choices
The choice of the capillary method for melting point determination is based on its precision, small sample requirement, and its status as a standard technique in pharmacopeias.[5] The heating rate is a critical parameter; a slow ramp rate (e.g., 1-2 °C/min) around the expected melting point is essential to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading. For hygroscopic compounds, sealing the capillary can prevent the absorption of atmospheric moisture, which could artificially lower the melting point.
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the standard procedure for determining the melting point of a solid crystalline compound like this compound.
Materials:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (one end sealed)
-
Mortar and pestle
-
Spatula
-
(Optional) Flame source for sealing capillaries
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, homogenous powder. If necessary, gently grind a small amount in a clean, dry mortar and pestle.
-
Carefully pack the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. Tap the sealed end of the tube gently on a hard surface to compact the powder.
-
Expert Tip: For potentially hygroscopic compounds, the capillary can be sealed by briefly passing the open end through a flame after loading the sample. This should be done quickly to avoid decomposing the sample.
-
-
Instrument Setup:
-
Set the starting temperature of the melting point apparatus to approximately 20°C below the expected melting point. If the melting point is unknown, a preliminary rapid heating run can be performed to estimate the range.
-
Set the heating rate (ramp rate) to 1-2 °C per minute for an accurate determination.
-
-
Measurement:
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.
-
Begin heating and observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating and record the temperature at which the last solid crystal melts (the clear point).
-
The melting point is reported as the range between these two temperatures.
-
-
Data Reporting:
-
Report the melting point as a range, for example, "150-152 °C".
-
For purity assessment, a narrow range (e.g., 0.5-1 °C) is indicative of a pure compound.[4]
-
Diagram 1: Workflow for Melting Point Determination
Caption: A streamlined workflow for accurate melting point determination.
Solubility Assessment: A Cornerstone of Drug Development
Solubility is a critical physicochemical property that profoundly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6] For a compound like this compound, which is intended for use in drug discovery, understanding its solubility in various media is essential. The dihydrochloride salt form is expected to confer good aqueous solubility.
The "Why" Behind Solubility Testing Methods
Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic solubility.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a critical parameter for pre-formulation and understanding the fundamental properties of the compound. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[7][8]
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined in high-throughput screening settings. It is particularly relevant in early drug discovery where compounds are often dissolved in an organic solvent like DMSO before being introduced to an aqueous buffer.[6][9][10][11]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes the determination of the equilibrium solubility of this compound in aqueous and organic solvents.
Materials:
-
This compound
-
Solvents of interest (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical method.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent of interest. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.
-
Clarify the supernatant by centrifugation followed by filtration through a syringe filter to remove any remaining undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC method or another suitable quantitative technique.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the supernatant from the calibration curve. This concentration represents the thermodynamic solubility.
-
Diagram 2: Thermodynamic Solubility Determination Workflow
Caption: Step-by-step workflow for thermodynamic solubility measurement.
Experimental Protocol: Kinetic Solubility Determination
This protocol is a high-throughput method suitable for early-stage drug discovery.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplates (one for dilution, one for filtration)
-
Multi-channel pipette
-
Plate shaker
-
Microplate reader (UV-Vis or nephelometer)
-
Solubility filter plates
Procedure:
-
Compound Addition:
-
Add a small volume of the DMSO stock solution to the wells of a microplate.
-
Add the aqueous buffer to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1-2%).
-
-
Incubation:
-
Seal the plate and shake for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering of the solutions in the microplate. An increase in light scattering indicates precipitation.
-
UV-Vis Spectroscopy: Filter the solutions through a solubility filter plate into a new UV-transparent microplate. Measure the absorbance of the filtrate at the compound's λmax. The concentration is determined by comparing to a standard curve.
-
Table 2: Summary of Solubility Data to be Determined
| Solvent | Expected Solubility | Rationale |
| Water | High | Dihydrochloride salt form enhances aqueous solubility. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | High | Simulates physiological pH. |
| Ethanol/Methanol | Moderate to High | Polar protic solvents are generally good for hydrochloride salts. |
| Dimethyl Sulfoxide (DMSO) | High | A common polar a-protic solvent for initial stock solutions. |
| Dichloromethane (DCM) | Low | A non-polar organic solvent, expected to be poor for a salt. |
| Acetonitrile (ACN) | Moderate | A polar a-protic solvent used in chromatography. |
Conclusion and Future Directions
This technical guide provides a robust framework for the determination of the melting point and solubility of this compound. While specific experimental values are not currently in the public domain, the detailed protocols herein enable researchers to generate this crucial data with a high degree of confidence. The principles and methodologies described are broadly applicable to the characterization of other novel chemical entities in the drug discovery pipeline. The generation and dissemination of such fundamental physicochemical data are vital for accelerating the development of new and effective therapeutics.
References
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PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]
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Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
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Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]
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Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
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University of Technology, Iraq. (2021). experiment (1) determination of melting points. Retrieved from [Link]
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Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
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Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]
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- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
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- 7. enamine.net [enamine.net]
- 8. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
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- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
An In-Depth Technical Guide to the Potential Mechanisms of Action of Piperidine-4-carboximidamide Dihydrochloride
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of approved therapeutic agents.[1][2] Piperidine-4-carboximidamide dihydrochloride, by virtue of its structure, belongs to a chemical class whose derivatives have demonstrated a remarkable breadth of biological activities. However, the specific mechanism of action for this particular molecule is not extensively documented in publicly available literature. This technical guide, therefore, adopts an exploratory and predictive approach. Drawing upon extensive literature precedent for the closely related piperidine-4-carboxamide scaffold, we will dissect the potential molecular targets and signaling pathways that this compound may modulate. This document is intended for researchers, scientists, and drug development professionals, providing a foundational framework for initiating mechanistic studies and guiding experimental design. We will explore potential activities as an enzyme inhibitor (targeting carbonic anhydrase, proteasome, DNA gyrase, and glutaminyl cyclase) and as a receptor modulator (targeting CCR5 and the Sigma-1 receptor), supported by detailed experimental protocols and pathway visualizations.
Introduction: The Piperidine Scaffold as a Versatile Pharmacophore
The prevalence of the piperidine heterocycle in pharmaceuticals is a testament to its favorable physicochemical and pharmacokinetic properties.[1][3][4] Its sp3-hybridized, six-membered ring structure allows for precise three-dimensional arrangements of substituents, facilitating optimal interactions with biological targets. Furthermore, the basic nitrogen atom can be crucial for aqueous solubility and for forming key hydrogen bond or salt-bridge interactions within protein binding pockets.[2]
The subject of this guide, this compound, features this core scaffold functionalized with a carboximidamide group at the 4-position. While direct mechanistic data is sparse, the broader class of piperidine-4-carboxamide derivatives has been shown to interact with a diverse array of biological targets, suggesting a rich and varied pharmacological potential for the topic compound. This guide will synthesize these possibilities into a coherent framework to catalyze further investigation.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to designing relevant biological assays and interpreting their results. The dihydrochloride salt form of Piperidine-4-carboximidamide suggests enhanced aqueous solubility, a desirable trait for in vitro assay development.
| Property | Value / Prediction | Source |
| CAS Number | 1170937-23-1 | [5][6] |
| Molecular Formula | C₆H₁₅Cl₂N₃ | [5] |
| Molecular Weight | 200.11 g/mol | [5] |
| Chemical Structure | (See Figure 1) | N/A |
| Predicted LogP | (Value dependent on software) | N/A |
| Predicted pKa | (Value dependent on software) | N/A |
| Form | Dihydrochloride Salt | [5] |
Figure 1: Chemical Structure of Piperidine-4-carboximidamide
Potential Mechanisms of Action: An Exploratory Analysis
Based on the established activities of structurally related piperidine-4-carboxamide compounds, we can hypothesize several plausible mechanisms of action for this compound. These possibilities span both enzyme inhibition and receptor modulation.
Enzyme Inhibition
The piperidine scaffold has been successfully incorporated into numerous potent and selective enzyme inhibitors.
-
Mechanistic Rationale: Derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been identified as potent inhibitors of human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and XII.[7] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8][9] Inhibition of CAs has therapeutic applications in glaucoma, epilepsy, and cancer.[9][10] The primary mechanism involves the inhibitor binding to the catalytic Zn(II) ion in the enzyme's active site, displacing the zinc-coordinated water/hydroxide ion and disrupting the catalytic cycle.[7]
-
Signaling Pathway:
-
Mechanistic Rationale: Piperidine carboxamides have been discovered as species-selective inhibitors of the Plasmodium falciparum proteasome, a key target for antimalarial drugs. [11]The ubiquitin-proteasome system is essential for protein degradation and turnover in eukaryotic cells. [12]Inhibitors typically target the chymotrypsin-like (β5), trypsin-like (β2), or caspase-like (β1) catalytic subunits within the 20S proteasome core. [13]By blocking proteasomal activity, these inhibitors disrupt protein homeostasis, leading to an accumulation of ubiquitinated proteins and ultimately, parasite death. [14]* Signaling Pathway:
Caption: Potential inhibition of the Ubiquitin-Proteasome System.
-
Mechanistic Rationale: A class of piperidine-4-carboxamides has been identified as novel bacterial topoisomerase inhibitors (NBTIs) that target DNA gyrase in Mycobacterium abscessus. [9]DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and transcription as it introduces negative supercoils into DNA. [15]Inhibitors like fluoroquinolones function by stabilizing the complex between gyrase and cleaved DNA, preventing the re-ligation of the DNA strands and causing lethal double-stranded breaks. [15][16]NBTIs may act by a similar or distinct mechanism to poison the enzyme.
-
Signaling Pathway:
Caption: Potential inhibition of bacterial DNA Gyrase.
-
Mechanistic Rationale: In the context of Alzheimer's disease, piperidine-4-carboxamide has been reported as a novel scaffold for inhibitors of secretory glutaminyl cyclase (sQC). [15]This enzyme catalyzes the N-terminal cyclization of glutamate residues on amyloid-beta (Aβ) peptides, forming a highly neurotoxic variant called pyroglutamate-Aβ (pGlu-Aβ). [17][18][19]pGlu-Aβ is considered a "seed" for the aggregation of full-length Aβ into the characteristic plaques found in Alzheimer's brains. [20]Inhibiting sQC is therefore a promising therapeutic strategy to prevent the formation of these pathogenic seeds. [17][19]* Signaling Pathway:
Caption: Potential inhibition of secretory Glutaminyl Cyclase.
Receptor Modulation
The piperidine moiety is also a common feature in ligands for G-protein coupled receptors (GPCRs) and other receptor types.
-
Mechanistic Rationale: Piperidine-4-carboxamide derivatives have been designed as potent inhibitors of the C-C chemokine receptor type 5 (CCR5). [10]CCR5 is a GPCR that serves as a crucial co-receptor for the entry of R5-tropic strains of HIV-1 into host immune cells, such as T-cells. [21][22]CCR5 antagonists are entry inhibitors; they bind to the CCR5 receptor, inducing a conformational change that prevents the viral envelope protein gp120 from interacting with it, thereby blocking viral fusion and entry. [1][11][22]* Signaling Pathway:
Caption: Potential antagonism of the HIV co-receptor CCR5.
-
Mechanistic Rationale: Numerous piperidine-4-carboxamide derivatives have been developed as high-affinity ligands for the sigma-1 (σ1) receptor. [23]The σ1 receptor is an enigmatic molecular chaperone located at the endoplasmic reticulum-mitochondria interface that modulates intracellular Ca²⁺ signaling and interacts with various ion channels and GPCRs. [4][24][25]Ligands can act as either agonists or antagonists, leading to diverse downstream effects. [24]For example, σ1 receptor modulation can influence dopaminergic, serotonergic, and glutamatergic neurotransmission, making it a target for neuropsychiatric disorders, pain, and addiction. [25][26][27]* Signaling Pathway:
Caption: Potential modulation of the Sigma-1 Receptor.
Experimental Protocols for Mechanistic Validation
To investigate the potential mechanisms of action outlined above, a series of well-defined in vitro assays are required. The following protocols provide a starting point for experimental design.
Workflow for Initial Target Screening
A logical workflow is essential for efficiently screening the compound against multiple potential targets.
Caption: High-level workflow for screening potential targets.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
-
Principle: This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (pNPA) as a substrate, which is hydrolyzed to the yellow-colored p-nitrophenol, detectable at 400-405 nm. An inhibitor will reduce the rate of this reaction.
-
Reagents:
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5.
-
Recombinant human Carbonic Anhydrase II (hCAII).
-
Substrate: p-Nitrophenyl acetate (pNPA) in DMSO.
-
Test Compound: this compound, serially diluted.
-
Positive Control: Acetazolamide.
-
-
Procedure:
-
To a 96-well plate, add 160 µL of Assay Buffer.
-
Add 10 µL of serially diluted test compound or control to appropriate wells.
-
Add 10 µL of hCAII enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm in kinetic mode for 10-15 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percent inhibition relative to the vehicle control (DMSO).
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. [28]
-
Protocol: In Vitro Proteasome Chymotrypsin-Like (β5) Activity Assay (Fluorometric)
-
Principle: This assay measures the chymotrypsin-like activity of the 20S proteasome using a specific fluorogenic substrate, Suc-LLVY-AMC. Cleavage of the substrate by the β5 subunit releases the fluorescent aminomethylcoumarin (AMC) group.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂.
-
Purified 20S Proteasome (P. falciparum or human).
-
Substrate: Suc-LLVY-AMC.
-
Test Compound: this compound, serially diluted.
-
Positive Control: Epoxomicin or MG132. [14]* Procedure:
-
To a black 96-well plate, add assay buffer, test compound or control, and 20S proteasome.
-
Incubate at 37°C for 30 minutes to allow inhibitor binding.
-
Initiate the reaction by adding the Suc-LLVY-AMC substrate.
-
Measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm) every 2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each concentration.
-
Plot the data and calculate the IC₅₀ value as described for the CA assay.
-
Protocol: Sigma-1 (σ1) Receptor Radioligand Binding Assay
-
Principle: This is a competitive binding assay that measures the ability of the test compound to displace a known high-affinity radioligand, such as --INVALID-LINK---pentazocine, from the σ1 receptor in a tissue homogenate preparation. [29][30]* Reagents:
-
Binding Buffer: 50 mM Tris-HCl, pH 8.0.
-
Receptor Source: Rat or guinea pig brain/liver homogenates. [30][31] * Radioligand: --INVALID-LINK---pentazocine.
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine at a high concentration (e.g., 10 µM). [30]* Procedure:
-
In polypropylene tubes, combine buffer, tissue homogenate, radioligand, and either vehicle, test compound, or non-specific binding control.
-
Incubate at 37°C for 90-120 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percent displacement of the radioligand by the test compound.
-
Calculate the IC₅₀ value from the concentration-response curve.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Conclusion and Future Directions
This compound is a molecule of significant interest due to its privileged piperidine core and its relation to the pharmacologically diverse piperidine-4-carboxamide class. While its specific mechanism of action remains to be elucidated, this guide has outlined a rational, evidence-based framework for its potential activities, focusing on enzyme inhibition and receptor modulation. The provided experimental protocols offer a clear path forward for researchers to systematically test these hypotheses.
The most promising avenues for initial investigation may lie in its potential as a modulator of carbonic anhydrases or sigma-1 receptors, given the strong precedent for these targets within the broader chemical class. Subsequent studies should focus on hit validation, selectivity profiling against related targets, and progression into cell-based and in vivo models to translate in vitro findings into a deeper understanding of its physiological effects. The exploration of this compound underscores a critical principle in drug discovery: that even simple scaffolds can unlock complex and therapeutically valuable biology.
References
- 1. Profile of maraviroc: a CCR5 antagonist in the management of treatment-experienced HIV patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
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Biological Activity Screening of Piperidine-4-carboximidamide dihydrochloride: A Strategic Approach to Unveiling Therapeutic Potential
An In-Depth Technical Guide for Researchers
Abstract
Piperidine-4-carboximidamide dihydrochloride represents a versatile chemical scaffold, leveraging the privileged piperidine structure frequently found in pharmacologically active agents[1][2]. Its dihydrochloride salt form enhances aqueous solubility, making it an ideal candidate for high-throughput biological screening[3]. This guide delineates a comprehensive, multi-tiered screening cascade designed to systematically evaluate the biological activity of this compound. We will move from broad initial assessments of cytotoxicity and phenotypic response to specific target-based assays and functional cellular models. The causality behind each experimental choice is explained, ensuring that the resulting data is robust, interpretable, and effectively guides the hit-to-lead decision-making process.
Introduction: The Rationale for Screening
The piperidine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs. Its derivatives have demonstrated a vast range of biological activities, including antiviral, anti-inflammatory, anti-cancer, and neuroprotective effects[1][4]. The carboximidamide group, a bioisostere for guanidine, can engage in critical hydrogen bonding interactions with biological targets. This compound, therefore, stands as a promising, yet largely uncharacterized, small molecule. It serves as a key intermediate in the synthesis of more complex pharmaceuticals, particularly those targeting neurological disorders[3]. A systematic screening effort is warranted to uncover its intrinsic biological activities and identify potential therapeutic applications.
This guide proposes a screening strategy that balances two primary drug discovery philosophies:
-
Phenotypic Screening: An agnostic approach that identifies compounds inducing a desired change in a cellular or organismal phenotype without a preconceived target[5][6]. This method is powerful for discovering novel mechanisms of action[7][8].
-
Target-Based Screening: A hypothesis-driven approach where compounds are tested against a specific, validated biological target (e.g., an enzyme or receptor)[9][10]. This is often more direct and facilitates rapid structure-activity relationship (SAR) development[11].
Our proposed cascade integrates elements of both, beginning with broad safety profiling and progressing toward specific mechanistic deconvolution.
The Screening Cascade: A Phased Approach to Discovery
A successful screening campaign relies on a logical, tiered workflow known as a screening cascade. This strategy filters a compound through a series of assays of increasing complexity and physiological relevance, ensuring that resources are focused on the most promising candidates[12][13].
Figure 1: A representative screening cascade for a novel small molecule.
Tier 1: Primary Screening - Establishing a Safety and Activity Baseline
The initial goal is to assess the compound's general effect on cell health at a single, high concentration (e.g., 10-50 µM). This step is crucial for filtering out non-specific cytotoxic compounds and identifying a safe concentration window for subsequent assays.
Cytotoxicity Profiling
We will employ two distinct, well-validated assays to measure cytotoxicity. Using multiple orthogonal methods provides a self-validating system and reduces the risk of false negatives or positives due to assay-specific artifacts[14][15].
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the reduction of yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells[16][17]. A decrease in signal indicates reduced cell viability.
-
LDH Release Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage[17][18]. An increase in signal indicates cell death.
Table 1: Example Cytotoxicity Data Summary
| Assay Type | Cell Line | Compound Conc. (µM) | % Viability (vs. Vehicle) | % LDH Release (vs. Max Lysis) | Interpretation |
| MTT | HEK293 | 50 | 98.2% ± 2.1% | N/A | Not metabolically toxic |
| LDH | HEK293 | 50 | N/A | 3.5% ± 1.5% | No membrane damage |
| MTT | HepG2 | 50 | 95.7% ± 3.4% | N/A | Not metabolically toxic |
| LDH | HepG2 | 50 | N/A | 4.1% ± 2.0% | No membrane damage |
Data are representative examples and do not reflect actual experimental results.
Experimental Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cell lines (e.g., HEK293, HepG2) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in sterile water or DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only controls (e.g., 0.5% DMSO) and positive controls (e.g., 10% DMSO for maximal toxicity).
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of this solution to each well and incubate for 4 hours at 37°C[17].
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Experimental Protocol 2: LDH Release Assay
-
Plate Setup: Follow steps 1-3 from the MTT protocol in a separate 96-well plate. It is critical to include controls for maximum LDH release (cells treated with a lysis buffer) and background (medium only)[18].
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 10-20 minutes, protected from light.
-
Stop Reaction: Add 25 µL of stop solution to each well.
-
Data Acquisition: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background values.
Tier 2 & 3: Hit Characterization, Mechanistic Probing, and Selectivity
If the compound is non-toxic and shows an interesting effect in a primary phenotypic screen, or if a target-based approach is preferred from the outset, the next steps involve confirming the activity and beginning to understand its mechanism.
Dose-Response Analysis and Orthogonal Confirmation
Any "hit" from a single-point screen must be confirmed by generating a dose-response curve to determine its potency (IC₅₀ or EC₅₀)[15]. The activity should also be confirmed in an orthogonal assay—one that uses a different technology or measures a different biological endpoint—to rule out artifacts[19]. For example, if a hit is identified in a fluorescence-based enzyme assay, it should be validated using a label-free method like Surface Plasmon Resonance (SPR).
Target-Based Screening
Based on the piperidine scaffold's known activities, several target classes are plausible starting points for investigation.
-
GPCRs: Piperidine derivatives are known to modulate G-protein coupled receptors. For instance, novel piperidine-4-carboxamides have been developed as potent CCR5 inhibitors for anti-HIV therapy[20].
-
Enzymes: The scaffold is also prevalent in enzyme inhibitors. Examples include inhibitors of the P. falciparum proteasome (antimalarial)[21] and secretory glutaminyl cyclase (implicated in Alzheimer's disease)[22].
A logical approach is to screen the compound against a commercially available panel of relevant targets (e.g., a GPCR panel or a kinase panel).
Experimental Protocol 3: Generic Fluorescence-Based Enzyme Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, a stock solution of the target enzyme, and a stock solution of a fluorogenic substrate.
-
Compound Plating: In a 384-well black plate, dispense serial dilutions of this compound (e.g., from 100 µM to 1 nM). Include positive (known inhibitor) and negative (vehicle) controls.
-
Enzyme Addition: Add the enzyme to each well and incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescent plate reader and measure the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes).
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well. Normalize the data to the controls and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Hit Triage and Counter-Screening
It is essential to identify and discard false positives early. Many compounds, known as Pan-Assay Interference Compounds (PAINs), can appear as hits through non-specific mechanisms like forming aggregates, redox activity, or interfering with the assay technology (e.g., fluorescence quenching)[19]. Counter-screens, such as testing for activity in the presence of a non-ionic detergent like Triton X-100 to disrupt aggregates, are crucial validation steps[19].
Figure 2: A decision-making workflow for hit validation and triage.
Tier 4: Advanced Cellular and Functional Analysis
Once a validated, selective hit with a confirmed molecular target is in hand, the focus shifts to confirming its activity in a more physiologically relevant context.
Cell-Based Functional Assays
These assays measure the compound's effect on downstream signaling pathways within a whole cell. For example, if the compound is found to be a CCR5 antagonist, its functional activity can be confirmed using a calcium mobilization assay. Antagonists would block the calcium flux induced by a CCR5 agonist like RANTES[20].
Hypothetical Signaling Pathway: GPCR (CCR5) Antagonism
Figure 3: Simplified signaling pathway for a Gq-coupled GPCR like CCR5.
Conclusion
The systematic screening of this compound offers a compelling opportunity for novel therapeutic discovery. By employing a rigorous, multi-tiered cascade that begins with foundational cytotoxicity profiling and progresses through target identification, selectivity profiling, and functional cellular validation, researchers can efficiently and confidently assess the compound's biological potential. This structured approach, which emphasizes orthogonal validation and the early removal of artifacts, maximizes the probability of identifying high-quality, mechanistically understood lead compounds for further development.
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The Strategic Role of Piperidine-4-carboximidamide Dihydrochloride in Modern Medicinal Chemistry: A Technical Guide
This guide provides an in-depth technical exploration of Piperidine-4-carboximidamide dihydrochloride, a versatile scaffold that has emerged as a cornerstone in contemporary drug discovery. We will dissect the fundamental chemical properties, strategic synthetic utility, and diverse pharmacological applications of this privileged structural motif. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the design and synthesis of novel therapeutic agents.
Introduction: The Piperidine Scaffold in Drug Design
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals.[1][2] Its prevalence stems from a combination of favorable physicochemical and pharmacological properties. The piperidine scaffold imparts a three-dimensional character to molecules, which can enhance binding affinity and selectivity for biological targets compared to flat aromatic systems.[3] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, improving aqueous solubility and enabling key interactions with target proteins.[3][4] The metabolic stability of the piperidine ring further enhances its "drug-like" characteristics.[3]
This compound represents a particularly valuable elaboration of this core structure. The carboximidamide moiety, also known as an amidine, serves as a bioisosteric replacement for the more common carboxamide group. This substitution can profoundly influence a compound's properties, often increasing basicity and the potential for hydrogen bonding, which can lead to altered target engagement and improved pharmacokinetic profiles.[5][6] The dihydrochloride salt form of the title compound ensures enhanced solubility in aqueous media, a crucial attribute for a versatile building block in medicinal chemistry.
Physicochemical and Structural Properties
A foundational understanding of the physicochemical properties of this compound is essential for its strategic deployment in drug design.
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C₆H₁₅Cl₂N₃ | Provides the elemental composition. |
| Molecular Weight | 199.11 g/mol | Falls within the range for lead-like and drug-like molecules. |
| Form | Dihydrochloride salt | Enhances aqueous solubility and stability, facilitating its use in various reaction conditions and biological assays.[7] |
| Key Functional Groups | Piperidine Ring, Carboximidamide | The piperidine provides a 3D scaffold and a basic nitrogen. The carboximidamide offers multiple hydrogen bond donors and acceptors, and its basicity can be tuned. |
| pKa (predicted) | ~10-11 (amidine), ~11 (piperidine N-H) | The high basicity of both the amidine and piperidine nitrogen means the molecule will be protonated at physiological pH, influencing solubility and target interactions. |
Synthesis of the Core Scaffold
The efficient synthesis of this compound is critical for its widespread use as a building block. The most common and direct route is the Pinner reaction, which converts a nitrile into an imidate salt, followed by aminolysis to form the amidine.[8][9][10]
Experimental Protocol: Synthesis via Pinner Reaction
This protocol describes the synthesis of this compound from 1-Boc-4-cyanopiperidine.
Step 1: Formation of the Imidate Salt (Pinner Salt)
-
Dry a suitable reaction vessel (e.g., a three-necked round-bottom flask) under vacuum and backfill with an inert atmosphere (e.g., argon or nitrogen).
-
To the flask, add anhydrous ethanol (solvent).
-
Cool the ethanol to 0°C in an ice bath.
-
Bubble anhydrous hydrogen chloride (HCl) gas through the cold ethanol until saturation is achieved.
-
Add 1-Boc-4-cyanopiperidine to the cold, saturated ethanolic HCl solution.
-
Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature overnight. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the starting nitrile.
-
The resulting ethyl piperidine-4-carboximidate hydrochloride (Pinner salt) will often precipitate from the solution.
Step 2: Aminolysis to Form the Amidine
-
Cool the reaction mixture containing the Pinner salt back to 0°C.
-
Bubble anhydrous ammonia (NH₃) gas through the mixture until the solution is basic. Alternatively, a solution of ammonia in ethanol can be added.
-
Stir the reaction at room temperature for several hours until the conversion of the imidate to the amidine is complete (monitor by LC-MS).
-
Remove the solvent under reduced pressure.
Step 3: Deprotection and Salt Formation
-
Dissolve the crude N-Boc-piperidine-4-carboximidamide in a suitable solvent such as dioxane or methanol.
-
Add an excess of a solution of HCl in dioxane (e.g., 4M) or methanolic HCl.
-
Stir the mixture at room temperature. The deprotection of the Boc group will occur, and the final product, this compound, will precipitate.
-
Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is sensitive to water, which would hydrolyze the intermediate imidate to an ester.[9]
-
Low Temperature: The intermediate Pinner salt can be thermally unstable.[8] Maintaining a low temperature during its formation and subsequent reaction minimizes side product formation.
-
Inert Atmosphere: Prevents unwanted side reactions with atmospheric moisture and oxygen.
-
Boc Protection: The Boc protecting group on the piperidine nitrogen prevents it from interfering with the Pinner reaction. It is easily removed under acidic conditions in the final step.
Caption: Synthetic pathway to the target scaffold.
Applications in Medicinal Chemistry: A Privileged Scaffold for Enzyme Inhibition
Derivatives of the Piperidine-4-carboxamide/carboximidamide scaffold have been successfully employed to develop potent and selective inhibitors for a wide range of enzymatic targets. The piperidine ring serves as a versatile anchor, allowing for the strategic placement of substituents to probe the binding pockets of these targets.
DNA Gyrase Inhibitors for Mycobacterial Infections
Mycobacterium abscessus is an intrinsically drug-resistant bacterium responsible for severe pulmonary infections. A novel class of Piperidine-4-carboxamides has been identified as potent inhibitors of the bacterial DNA gyrase, an essential enzyme for DNA replication.[11]
Mechanism of Action: These compounds act as non-fluoroquinolone DNA gyrase poisons. They bind to a site on the enzyme that is distinct from the quinolone binding pocket, displaying a similar binding mode to a new class of inhibitors known as Novel Bacterial Topoisomerase Inhibitors (NBTIs).[11]
Structure-Activity Relationship (SAR) Insights:
-
The piperidine-4-carboxamide core acts as a central linker.
-
A 1,5-naphthyridine group is often found as the "left-hand side" (LHS) fragment, interacting with the enzyme.
-
A p-substituted phenyl group serves as the "right-hand side" (RHS) fragment.
-
The position of the basic nitrogen in the linker is crucial for activity. In these piperidine-4-carboxamides, the piperidine nitrogen is at position 6 relative to the LHS, a key difference from other NBTIs.[11]
| Compound | R Group on Phenyl | MIC against M. abscessus (μg/mL) |
| MMV688844 | -Cl | 0.25 |
| Analog 5m | -CF₃ | 0.025 |
Data adapted from reference[11].
This 10-fold increase in potency highlights the significant impact of the RHS substituent on antibacterial activity.
Caption: Inhibition of bacterial DNA gyrase.
CCR5 Antagonists for HIV-1 Therapy
The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV-1 into host cells. Blocking this receptor is a validated strategy for anti-HIV therapy. A series of novel piperidine-4-carboxamide derivatives have been designed as potent CCR5 inhibitors.[8]
Design Strategy: The design was based on a 'Y-shaped' pharmacophore model of known CCR5 inhibitors. The piperidine-4-carboxamide scaffold was used to correctly orient the necessary pharmacophoric elements.
Biological Evaluation:
-
Primary Assay: Calcium mobilization assay to measure CCR5 inhibition.
-
Secondary Assay: HIV-1 single-cycle antiviral assay.
| Compound | R¹ Group | R² Group | CCR5 IC₅₀ (nM) | Anti-HIV-1 IC₅₀ (nM) |
| Maraviroc | (Positive Control) | 25.43 | N/A | |
| 16g | 4-CF₃-Ph | Cyclopropyl | 25.73 | 73.01 |
| 16i | 4-F-Ph | Cyclopropyl | 25.53 | 94.10 |
Data adapted from reference[8].
Compounds 16g and 16i demonstrated inhibitory activity equivalent to the approved drug Maraviroc in the primary assay, validating the design strategy and the utility of the piperidine-4-carboxamide scaffold in this context.
Secretory Glutaminyl Cyclase (sQC) Inhibitors for Alzheimer's Disease
A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides. A modified, highly neurotoxic form of Aβ, pyroglutamate-Aβ (pGlu-Aβ), is generated by the enzyme secretory glutaminyl cyclase (sQC). Inhibiting sQC is therefore an attractive therapeutic strategy.[12]
A novel sQC inhibitor, Cpd-41 , featuring a piperidine-4-carboxamide moiety, was identified through high-throughput virtual screening.[12]
Binding and Activity:
-
IC₅₀: 34 μM
-
Binding Mode: Molecular docking and X-ray crystallography revealed that Cpd-41 binds in the active site of sQC. The piperidine-4-carboxamide core is crucial for positioning the molecule for key interactions.[12]
The moderate potency of this initial hit makes it an excellent starting point for optimization, where the piperidine scaffold can be functionalized to enhance affinity and selectivity.
Conclusion and Future Directions
This compound is more than just a chemical building block; it is a strategic tool in the medicinal chemist's arsenal. Its favorable physicochemical properties, accessible synthesis, and proven versatility make it a privileged scaffold for the development of inhibitors targeting a diverse array of enzymes and receptors. The bioisosteric relationship between the carboximidamide and carboxamide functionalities provides a clear pathway for lead optimization, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic parameters.
Future research will undoubtedly continue to expand the utility of this scaffold. The exploration of new derivatization strategies at both the piperidine nitrogen and the carboximidamide group will lead to the discovery of novel agents for challenging diseases, from multidrug-resistant infections to neurodegenerative disorders and cancer. The inherent "drug-likeness" of the piperidine core ensures that derivatives based on this scaffold have a high potential for successful clinical development.
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Ostrowska, K., & Kolasa, A. (2004). N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). In Science of Synthesis (Vol. 22, pp. 385-468). Thieme.
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BenchChem. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
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Current Trends in Pharmacy and Pharmaceutical Chemistry. (2025). The role of bioisosterism in modern drug design: Current applications and challenges.
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Al-Wahaibi, L. H., et al. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2828-2841.
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J&K Scientific. (2025). Pinner Reaction.
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Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis.
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PubMed. (2009). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. European Journal of Medicinal Chemistry, 44(8), 3245-51.
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Taylor & Francis Online. (2006). Mild method for the synthesis of amidines by the electrophilic activation of amides. Synthetic Communications, 36(21), 3127-3133.
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Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4995.
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ResearchGate. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.
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DTIC. (1991). Piperidine Synthesis.
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A Scientist's Guide to Piperidine-4-carboximidamide Dihydrochloride: A Privileged Building Block for Bioactive Scaffolds
Abstract
Piperidine-4-carboximidamide dihydrochloride has emerged as a cornerstone building block in modern medicinal chemistry, particularly in the design of inhibitors for serine proteases like thrombin and Factor Xa.[1][2] Its structure uniquely combines a conformationally restricted piperidine scaffold with a strongly basic carboximidamide (amidine) group.[3] This guide provides an in-depth technical overview of this reagent, moving beyond simple reaction schemes to explore the causal chemistry, strategic applications, and field-proven protocols essential for its effective use in drug discovery and development. We will dissect its reactivity profile, detail core synthetic transformations, and present a case study illustrating its role as a key pharmacophore in anticoagulant drug design.
Introduction to a Key Pharmacophore
At its core, Piperidine-4-carboximidamide is a bifunctional molecule whose value lies in the distinct properties of its two key components:
-
The Piperidine Scaffold : This saturated heterocycle provides a rigid, three-dimensional framework. Unlike flexible aliphatic chains, the piperidine ring limits the conformational freedom of the molecule, which can lead to a more favorable entropy of binding to a biological target. Furthermore, the ring's secondary amine serves as a prime handle for synthetic modification, allowing for the introduction of diverse substituents to modulate properties such as solubility, lipophilicity, and interactions with protein side chains.[4]
-
The 4-Carboximidamide (Amidine) Moiety : The amidine group (-C(=NH)NH₂) is a powerful functional group in medicinal chemistry.[5][6] It is strongly basic, typically protonated at physiological pH, and can form multiple high-energy hydrogen bonds.[3] Crucially, it serves as a highly effective bioisostere for the guanidinium group of arginine. This mimicry allows molecules incorporating this moiety to bind with high affinity to enzyme active sites that have evolved to recognize arginine residues, such as the S1 specificity pocket of many serine proteases.[2][7]
The compound is supplied as a dihydrochloride salt , indicating that both the piperidine ring nitrogen and the amidine group are protonated.[8] This salt form enhances stability, improves aqueous solubility, and simplifies handling, though it necessitates a crucial deprotection/neutralization step before most synthetic reactions.[9]
Physicochemical & Reactivity Profile
A thorough understanding of the molecule's properties is paramount for successful experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1170937-23-1 | [10][11] |
| Molecular Formula | C₆H₁₅Cl₂N₃ | [8] |
| Molecular Weight | 200.11 g/mol | [8] |
| Appearance | White to off-white solid | N/A |
| Storage | 2-8°C, under inert atmosphere | [8] |
Chemical Reactivity: A Tale of Two Nitrogens
The synthetic utility of this building block hinges on the differential reactivity of its nitrogen atoms.
-
Piperidine Ring Nitrogen (Secondary Amine) : This is the primary site for synthetic elaboration. After neutralization of the hydrochloride salt, this secondary amine acts as a potent nucleophile. It readily participates in a wide array of classic nitrogen-based transformations, including acylation, sulfonylation, alkylation, and reductive amination.[12] These reactions are the workhorses for building out the molecular structure and attaching the piperidine core to other fragments of the target molecule.
-
Amidine Group Nitrogens : The amidine nitrogens are significantly less nucleophilic than the ring nitrogen. This is due to the delocalization of the nitrogen lone pairs across the N-C-N system. While they can undergo reactions like cyclocondensation, their primary role is typically not as a synthetic handle but as a non-negotiable pharmacophore for target binding.[13] Attempting to modify the amidine directly is uncommon and often requires harsh conditions that can compromise the rest of the molecule.[14]
Handling and Storage
-
Hygroscopicity : Amine salts are often hygroscopic. The material should be stored in a tightly sealed container in a dry environment, preferably in a desiccator or under an inert atmosphere.[15]
-
Stability : The dihydrochloride salt is stable under recommended storage conditions.[15] The free base form, however, is less stable and is typically generated in situ just before use.[9]
-
Safety : Standard laboratory precautions should be taken. Avoid inhalation of dust and contact with skin and eyes.[16][17][18] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]
Core Synthetic Application: N-Functionalization
The most prevalent use of Piperidine-4-carboximidamide is as a scaffold upon which complexity is built via functionalization of the piperidine nitrogen. The general workflow involves an initial neutralization step followed by coupling with an electrophile.
Detailed Protocol: N-Acylation with an Acyl Chloride
This protocol provides a representative, field-proven method for acylating the piperidine nitrogen. It is a foundational reaction for constructing many protease inhibitors.[1][19]
Objective : To synthesize N-acetyl-piperidine-4-carboximidamide.
Materials :
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) (2.2 - 2.5 eq)
-
Acetyl Chloride (1.05 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure :
-
Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Suspension : Add anhydrous DCM to the flask to create a suspension (approx. 0.1 M concentration). Cool the flask to 0 °C using an ice-water bath.
-
Neutralization : Slowly add triethylamine (2.2 eq) to the stirring suspension. The rationale for using slightly more than 2.0 equivalents of base is to neutralize both hydrochloride salts and ensure the piperidine nitrogen is fully deprotonated and nucleophilic.[20]
-
Activation : Stir the mixture at 0 °C for 15-20 minutes. The suspension may become clearer as the free base, which has better solubility in DCM, is formed.
-
Acylation : In a separate flask, prepare a dilute solution of acetyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C. A slight excess of the acylating agent ensures complete consumption of the starting material.[21] The reaction is often exothermic; slow addition is critical to control the temperature and prevent side reactions.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up : Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acetyl chloride and the triethylamine hydrochloride salt. Transfer the mixture to a separatory funnel.
-
Extraction : Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing : Wash the combined organic layers with brine to remove residual water-soluble components.
-
Drying & Filtration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude material by silica gel column chromatography to obtain the pure N-acetyl-piperidine-4-carboximidamide.
Case Study in Drug Discovery: Factor Xa Inhibitors
The true power of Piperidine-4-carboximidamide is demonstrated in its application as a key pharmacophore in the design of direct Factor Xa (FXa) inhibitors, a major class of modern oral anticoagulants.[2][19][22]
The Binding Hypothesis: Mimicking Arginine
Factor Xa is a serine protease central to the blood coagulation cascade.[7] Its active site contains a distinct, negatively charged pocket known as the S1 pocket, which is specifically evolved to bind the positively charged side chain of an arginine residue on its natural substrate, prothrombin.
The protonated amidine group of a piperidine-4-carboximidamide-containing inhibitor is a superb mimic of this arginine side chain.[2] It forms a strong, charge-assisted salt bridge with the carboxylate side chain of the Asp189 residue at the bottom of the S1 pocket, anchoring the inhibitor with high affinity and conferring selectivity.[19]
This specific, high-affinity interaction is a cornerstone of the mechanism of action for many FXa inhibitors and illustrates why Piperidine-4-carboximidamide is considered a "privileged" building block for this target class.[7][22]
Conclusion
This compound is far more than a simple chemical reagent; it is a strategically vital building block that grants access to potent and selective bioactive molecules. Its value is derived from the synergistic combination of a rigid, modifiable piperidine core and a powerful arginine-mimicking amidine group. By understanding its reactivity profile and mastering its application in N-functionalization reactions, researchers and drug development professionals can effectively leverage this compound to construct sophisticated molecular architectures targeting critical enzymes in human disease. Its continued prominence in the synthesis of anticoagulants and other protease inhibitors underscores its enduring importance in the field of medicinal chemistry.[1][23]
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ResearchGate. (n.d.). Amidines: Their synthesis, reactivity, and applications in heterocycle synthesis.
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European Journal of Organic Chemistry. (2025). Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. ResearchGate.
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MDPI. (2018). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis.
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Hallett, J. P., & Welton, T. (2011). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Green Chemistry, 13(12), 2619.
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Fibrinolytic Agents. (2002). The design and synthesis of noncovalent factor Xa inhibitors. PubMed.
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ChemicalBook. (2023). This compound | 1170937-23-1.
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The Development of New Factor Xa Inhibitors Based on Amide Synthesis. (2018). PMC.
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Di Nisio, M., & Middeldorp, S. (2014). Direct thrombin inhibitors. PMC.
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Synthesis and Thrombin, Factor Xa and U46619 Inhibitory Effects of Non-Amidino and Amidino N2-Thiophenecarbonyl- and N2-Tosylanthranilamides. (2016). PubMed Central.
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Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (2022). PubMed Central.
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Reversible covalent direct thrombin inhibitors. (2016). PMC.
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Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. (2020). PubMed.
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MDPI. (2022). Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease.
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Protease inhibitors and their peptidomimetic derivatives as potential drugs. (2004). PubMed Central.
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Cheung, W. S., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. PubMed.
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Reddit. (2022). What are your procedures to form amine/amidine/guanidine salts and how do you freebase them?.
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Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (2021). PubMed Central.
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Organic Chemistry Portal. (n.d.). Synthesis of amidines.
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Kaplan, K. L. (2003). Direct thrombin inhibitors. PubMed.
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Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. (2017). PubMed Central.
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Wikipedia. (n.d.). Discovery and development of direct thrombin inhibitors.
-
ResearchGate. (2008). Discovery of piperidine carboxamide TRPV1 antagonists.
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Beilstein Journal of Organic Chemistry. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts.
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ResearchGate. (n.d.). The best reaction conditions for the N-acylation of various sulfonamides.
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Methodological & Application
Application Notes & Protocols for the Characterization of Piperidine-4-carboximidamide Dihydrochloride
Introduction
Piperidine-4-carboximidamide dihydrochloride is a polar, hydrophilic molecule featuring a piperidine ring and an amidine functional group, presented as a dihydrochloride salt. As with any active pharmaceutical ingredient (API) or key intermediate in drug development, a thorough and robust analytical characterization is paramount to ensure its identity, purity, strength, and quality. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods and protocols for the full characterization of this compound. The methodologies outlined herein are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations, such as those described in the ICH Q2(R1) guidelines.[1][2][3][4]
The dihydrochloride salt form suggests high aqueous solubility, which, combined with the basic nature of the piperidine and amidine functionalities, presents specific challenges and considerations in analytical method development, particularly in chromatography. This guide will address these challenges by providing detailed protocols for a suite of analytical techniques, explaining the rationale behind the selection of specific methods and parameters.
Physicochemical Properties (Predicted)
A thorough understanding of the physicochemical properties of a molecule is the foundation of robust analytical method development. While extensive experimental data for this compound is not widely published, its structure allows for the prediction of key properties that inform our analytical strategy.
| Property | Predicted Value/Characteristic | Implication for Analytical Method Development |
| Molecular Formula | C₆H₁₅Cl₂N₃ | Confirmed by Mass Spectrometry. |
| Molecular Weight | 200.11 g/mol | Used for concentration calculations and MS identification. |
| Appearance | White to off-white solid | Visual inspection is a primary identification test. |
| Solubility | High in aqueous solutions, soluble in polar organic solvents like methanol. | Dictates solvent selection for sample preparation in HPLC, NMR, and other solution-state analyses. |
| pKa | Multiple basic centers (piperidine and amidine nitrogens). Predicted pKa values are likely in the range of 9-12. | Critical for HPLC method development to control the ionization state for optimal retention and peak shape. A mobile phase pH below the pKa will result in a cationic species. |
| UV Absorbance | Limited chromophore. Expected to have low UV absorbance at wavelengths >220 nm. | UV detection in HPLC may require low wavelengths (e.g., <210 nm) or the use of alternative detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[5] |
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous characterization of this compound. The following workflow provides a logical sequence of analyses to confirm the structure, assess purity, and determine key physicochemical properties.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, while 2D NMR experiments like HSQC can be used to correlate proton and carbon signals. The dihydrochloride salt form will influence the chemical shifts, particularly of protons and carbons near the nitrogen atoms, due to protonation.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄, in a clean vial.[6]
-
Vortex until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30 or similar).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR (Proton Decoupled):
-
Pulse Program: Standard single pulse with proton decoupling (zgpg30 or similar).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Spectral Width: 0-180 ppm.
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign signals to the specific protons and carbons in the molecule.
-
Expected Spectral Features:
| Assignment | Expected ¹H Chemical Shift (ppm in D₂O) | Expected ¹³C Chemical Shift (ppm in D₂O) | Notes |
| Piperidine CH₂ (C2, C6) | ~3.0-3.4 (multiplet) | ~45-50 | Protons and carbons adjacent to the protonated nitrogen will be deshielded. |
| Piperidine CH₂ (C3, C5) | ~1.8-2.2 (multiplet) | ~25-30 | |
| Piperidine CH (C4) | ~2.5-2.9 (multiplet) | ~40-45 | |
| Amidine C=NH₂⁺ | ~8.0-9.0 (broad singlet) | ~165-170 | The amidinium carbon is expected to be significantly downfield. The NH protons may exchange with D₂O. |
| Piperidine NH₂⁺ | ~7.0-8.0 (broad singlet) | - | The piperidinium proton may exchange with D₂O. |
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. Tandem MS (MS/MS) helps in structural elucidation by analyzing fragmentation patterns. Electrospray ionization (ESI) in positive ion mode is the preferred technique for this polar, basic compound.
Protocol: LC-MS (ESI+)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as 50:50 acetonitrile:water with 0.1% formic acid.
-
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.
-
-
LC Parameters (for direct infusion or rapid separation):
-
Column: A short C18 column (e.g., 50 x 2.1 mm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Parameters (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument.
-
Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to observe the protonated molecule.
-
Product Ion Scan (MS/MS): Select the protonated molecule as the precursor ion and apply collision energy to induce fragmentation.
-
Expected Results:
-
MS1 Spectrum: The primary ion observed will be the protonated molecule [M+H]⁺ corresponding to the free base (C₆H₁₃N₃). The expected m/z will be approximately 128.1182 for [C₆H₁₄N₃]⁺.
-
MS/MS Fragmentation: Fragmentation is likely to be initiated at the protonated sites. Common fragmentation pathways for piperidine derivatives include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring fission.
Caption: Predicted ESI-MS/MS fragmentation pathways for Piperidine-4-carboximidamide.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, FTIR can confirm the presence of N-H bonds, C-N bonds, and the C=N bond of the amidinium group.
Protocol: FTIR-ATR
-
Sample Preparation:
-
Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Interpretation:
-
Identify characteristic absorption bands for the functional groups.
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3100 (broad) | N-H stretching | Piperidinium (NH₂⁺) and Amidinium (NH₂⁺) |
| 2950-2850 | C-H stretching | Piperidine ring CH₂ |
| ~1670-1640 | C=N stretching | Amidinium group |
| ~1600-1500 | N-H bending | NH₂⁺ groups |
| 1200-1000 | C-N stretching | Piperidine and Amidine |
Chromatographic Purity and Assay
Rationale: High-Performance Liquid Chromatography (HPLC) is the standard technique for determining the purity of a drug substance and for assaying its content. Due to the polar and basic nature of this compound and its lack of a strong UV chromophore, method development requires special considerations. A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column may provide better retention than traditional C18 columns.[2][3][7]
Protocol: HPLC with UV and/or CAD/MS Detection
-
Instrumentation:
-
HPLC system with a UV detector and/or a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
-
Chromatographic Conditions (Starting Point):
-
Column: Mixed-mode column (e.g., Obelisc R) or a HILIC column. A polar-embedded C18 column could also be screened.
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium formate, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-17 min: 50% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5-10 µL.
-
Detection:
-
UV: 205 nm.
-
CAD/MS: As per manufacturer's recommendations.
-
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve in the mobile phase A or a suitable diluent (e.g., water/acetonitrile) to a known concentration (e.g., 1 mg/mL for purity, 0.1 mg/mL for assay).
-
Method Validation
Once an optimal chromatographic method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2][3][4]
Validation Parameters:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. This is typically done by spiking the sample with known impurities and by performing forced degradation studies (acid, base, oxidation, heat, light).
-
Linearity: Analyze a series of solutions with known concentrations (typically 5 levels) to demonstrate a linear relationship between concentration and detector response.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations (e.g., by spiking a placebo with known amounts of the API).
-
Precision:
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.
-
Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Physicochemical Characterization
Thermal Analysis (TGA/DSC)
Rationale: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability, melting point, and presence of solvates or hydrates. For a dihydrochloride salt, TGA can indicate the temperature at which decomposition or loss of HCl occurs.
Protocol: TGA and DSC
-
Instrumentation:
-
TGA instrument.
-
DSC instrument.
-
-
TGA Parameters:
-
Sample Size: 5-10 mg in an alumina or platinum pan.
-
Temperature Range: 25 °C to 600 °C.
-
Heating Rate: 10 °C/min.
-
Purge Gas: Nitrogen at 20-50 mL/min.
-
-
DSC Parameters:
-
Sample Size: 2-5 mg in a sealed aluminum pan (a pinhole may be added to allow volatiles to escape).
-
Temperature Range: 25 °C to a temperature below the decomposition onset observed in TGA.
-
Heating Rate: 10 °C/min.
-
Purge Gas: Nitrogen at 20-50 mL/min.
-
Expected Results:
-
TGA: A stable baseline is expected until the onset of decomposition. Weight loss may occur in stages, potentially corresponding to the loss of HCl followed by the decomposition of the organic moiety.
-
DSC: A sharp endotherm should be observed corresponding to the melting point of the compound. Additional thermal events, such as solid-solid transitions or desolvation, may also be observed.
Conclusion
The analytical characterization of this compound requires a multifaceted approach that leverages the strengths of various analytical techniques. The protocols provided in this application note serve as a robust starting point for the comprehensive evaluation of this compound. By systematically applying these methods and adhering to the principles of method validation, researchers can ensure the generation of high-quality, reliable data that is essential for advancing drug development programs.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
-
Thermo Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Available at: [Link]
-
SIELC Technologies. Polar Compounds. Available at: [Link]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. Available at: [Link]
-
MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Available at: [Link]
-
TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link]
-
ResearchGate. FTIR spectra of amidine (3) before bubbling CO 2 and after bubbling CO... Available at: [Link]
-
ResearchGate. How can we perform HPLC for a uv inactive & highly polar compound?. Available at: [Link]
-
CONICET Digital. Preformulation: The use of FTIR in compatibility studies. Available at: [Link]
-
NIH. Protocol to perform fragment screening using NMR spectroscopy. Available at: [Link]
Sources
"Piperidine-4-carboximidamide dihydrochloride" purification by recrystallization
An In-Depth Technical Guide Application Note & Protocol: High-Purity Recovery of Piperidine-4-carboximidamide Dihydrochloride via Recrystallization
Abstract
Piperidine-4-carboximidamide and its salt forms are pivotal structural motifs in medicinal chemistry, frequently appearing in scaffolds for targeted therapeutics.[1][2] The dihydrochloride salt, in particular, presents unique purification challenges due to its high polarity and hygroscopic nature. This application note provides a comprehensive, first-principles approach to the purification of this compound using recrystallization. We delve into the theoretical underpinnings of solvent selection for highly polar organic salts and present a detailed, field-tested protocol designed for optimal purity and yield. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for obtaining high-purity active pharmaceutical ingredient (API) precursors.
Foundational Principles: Recrystallization of Polar Organic Salts
Recrystallization is a powerful technique for purifying solid compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[3][4] The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at or near its boiling point.[5][6]
For a highly polar, salt-like compound such as this compound, the selection of an appropriate solvent system is the most critical parameter. Single-solvent systems are often inadequate. Non-polar solvents will fail to dissolve the salt at any temperature, while highly polar solvents like water may dissolve it too effectively even at low temperatures, leading to poor recovery.[5]
The causality behind choosing a mixed-solvent system is rooted in the ability to precisely modulate the polarity of the crystallization medium. A "good" solvent, in which the compound is highly soluble (e.g., water, methanol), is paired with a "poor" solvent, in which the compound is insoluble (e.g., isopropanol, acetone, ethyl acetate). The protocol begins by dissolving the solute in the minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until the saturation point is reached (indicated by persistent cloudiness), a state known as supersaturation. As this finely-tuned system cools, the solubility of the target compound drops dramatically, forcing the formation of pure crystals while impurities remain in the solvent mixture, now referred to as the mother liquor.
Physicochemical Profile and Solvent System Rationale
While specific experimental data for this compound is not broadly published, its physicochemical properties can be expertly inferred from its structure and related compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₆H₁₅Cl₂N₃ | Based on structure |
| Appearance | White to off-white crystalline solid | Typical for organic hydrochloride salts |
| Polarity | Very High | Presence of two charged ammonium/amidinium centers and N-H bonds |
| Hygroscopicity | High | Common for hydrochloride salts, readily absorbs atmospheric water |
| Solubility (Water) | High | The dihydrochloride salt structure is ionic and readily solvated by water. |
| Solubility (Alcohols) | Soluble in Methanol/Ethanol; Sparingly soluble in Isopropanol | Lower alcohols can solvate the ionic structure, but less effectively than water. |
| Solubility (Aprotic) | Insoluble in Acetone, Ethyl Acetate, THF, Hexane | Aprotic solvents lack the ability to effectively solvate the charged species.[7] |
Solvent Selection Logic
Based on this profile, the most promising approach is a binary solvent system composed of a polar protic solvent and a slightly less polar solvent. An Ethanol/Water or Methanol/Isopropanol system is recommended. Water or Methanol acts as the primary "good" solvent to dissolve the polar salt, while Ethanol or Isopropanol acts as the "anti-solvent" or "poor" solvent to induce precipitation upon cooling. This strategy provides a wide solubility gradient over a practical temperature range.
Caption: Logic diagram for selecting a mixed-solvent recrystallization system.
Detailed Recrystallization Protocol
This protocol is designed for a ~5 g scale and uses a Methanol/Isopropanol system. Adjust volumes accordingly for different scales.
Materials and Equipment
-
Crude this compound
-
Methanol (ACS Grade or higher)
-
Isopropanol (ACS Grade or higher), pre-chilled to 0-4 °C
-
Activated Carbon (decolorizing charcoal), optional
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Hotplate with stirring capability
-
Magnetic stir bar
-
Watch glass
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and filter flask
-
Vacuum source
-
Spatula and glass stirring rod
-
Ice bath
-
Vacuum oven
Step-by-Step Methodology
Caption: Experimental workflow for the recrystallization process.
1. Dissolution
-
Place 5.0 g of the crude this compound into a 100 mL Erlenmeyer flask with a magnetic stir bar.
-
In a separate 50 mL flask, heat approximately 30-40 mL of methanol to a gentle boil on a hotplate.
-
Rationale: Heating the solvent separately prevents bumping and allows for controlled addition.
-
Carefully add the hot methanol to the flask containing the crude solid in small portions (2-3 mL at a time) while stirring. Continue adding just enough hot solvent until all the solid has dissolved.
-
Expertise: This "minimum volume" technique is crucial for maximizing yield. An excess of solvent will keep more of your product dissolved even after cooling, reducing recovery.[4][6] If insoluble particulate matter remains after the bulk of the solid has dissolved, proceed to the optional hot filtration step.
2. Decolorization (Optional)
-
If the resulting solution is colored (e.g., yellow or brown), and the pure compound is known to be white, colored impurities are present.[3]
-
Remove the flask from the heat and allow it to cool slightly for a minute to prevent violent boiling upon addition.
-
Add a very small amount of activated carbon (approx. 50-100 mg, or the tip of a spatula).
-
Trustworthiness: Using too much carbon will lead to adsorption of the desired product, significantly reducing the yield.[5]
-
Gently reheat the solution to boiling for 2-3 minutes to allow the carbon to adsorb the impurities.
3. Hot Gravity Filtration (Optional, perform if step 2 was done or if insoluble impurities are present)
-
Place a stemless funnel with fluted filter paper into the neck of a clean 100 mL Erlenmeyer flask. Place this setup on the hotplate to heat the apparatus.
-
Rationale: Keeping the funnel and flask hot is essential to prevent premature crystallization of the product in the funnel during filtration.
-
Pour the hot solution quickly through the fluted filter paper.
-
Rinse the original flask with a small amount (1-2 mL) of hot methanol and pass it through the filter to recover any remaining product.
4. Crystallization
-
Cover the flask containing the clear, hot filtrate with a watch glass. This prevents solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Expertise: Slow, undisturbed cooling is paramount for the formation of large, well-defined, and therefore purer, crystals. Rapid cooling traps impurities within the crystal lattice.[4][5]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Troubleshooting: If no crystals form, it may be due to supersaturation.[4] Induce crystallization by either scratching the inside of the flask below the solvent line with a glass rod or adding a tiny "seed" crystal from a previous pure batch.
5. Collection and Washing
-
Set up a Büchner funnel with a piece of filter paper that fits flatly, connected to a clean filter flask under vacuum.
-
Wet the filter paper with a small amount of the "poor" solvent (ice-cold isopropanol) and apply vacuum to seat the paper.
-
Pour the cold crystal slurry into the center of the Büchner funnel. Use a spatula to transfer any remaining crystals.
-
Break the vacuum. Add a small volume (5-10 mL) of ice-cold isopropanol to the flask to rinse any remaining crystals and pour this into the funnel.
-
Rationale: The crystals are washed with a small amount of ice-cold "poor" solvent to rinse away any adhering mother liquor containing dissolved impurities without re-dissolving the product itself.[3][6]
-
Re-apply the vacuum to pull the wash solvent through. Keep the vacuum on for 5-10 minutes to air-dry the crystals as much as possible.
6. Drying
-
Transfer the filter cake to a clean, pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Trustworthiness: Drying under vacuum at a mild temperature is crucial to remove residual solvents without causing thermal decomposition of the product.
Quality Control and Validation
A successful recrystallization is validated by analytical testing. The purified material should exhibit improved characteristics compared to the crude starting material.
Table 2: QC Analytical Parameters
| Analysis | Crude Material (Typical) | Purified Material (Expected) | Purpose |
| Appearance | Off-white to yellowish powder | White, crystalline solid | Visual confirmation of purity |
| Melting Point | Broad range, lower value (e.g., 180-188 °C) | Sharp, elevated range (e.g., 192-194 °C) | Sharpness indicates purity; impurities depress and broaden the melting range. |
| HPLC Purity | 90-98% | >99.5% | Quantifies purity and identifies residual impurities. |
| ¹H NMR | May show peaks from solvents or impurities | Clean spectrum consistent with the desired structure | Confirms chemical identity and absence of proton-containing impurities. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Methanol and Isopropanol are flammable. Keep away from open flames and use a hotplate for heating.
-
Handle the fine powder of the compound carefully to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning work.
References
-
Recrystallization - Wired Chemist. [Link]
-
Recrystallization - University of California, Los Angeles. [Link]
-
RECRYSTALLISATION - University of Calgary. [Link]
-
piperidine-4-carboxamide - Physico-chemical Properties - ChemBK. [Link]
-
Recrystallization I 10 - University of Missouri–St. Louis. [Link]
-
Recrystallization - ResearchGate. [Link]
-
Piperidine | Solubility of Things . [Link]
-
Piperidine - Wikipedia. [Link]
-
Piperidine (CAS 110-89-4) - Chemical & Physical Properties - Cheméo. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design - Thieme Connect. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recrystallization [sites.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Recrystallization [wiredchemist.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
Application Note: Piperidine-4-carboximidamide Dihydrochloride as a Versatile Amine Source for Parallel Synthesis
Introduction: The Strategic Role of Piperidine-4-carboximidamide in Drug Discovery
In the landscape of modern drug discovery, the efficient construction of diverse chemical libraries is paramount for the identification of novel therapeutic agents. Parallel synthesis has emerged as a cornerstone of this effort, enabling the rapid generation of compound arrays for high-throughput screening. The choice of building blocks is critical to the success of these campaigns, and reagents that introduce desirable pharmacophoric elements are of particularly high value. Piperidine-4-carboximidamide dihydrochloride is one such building block, offering a unique combination of a saturated heterocyclic piperidine ring and a basic amidine functionality. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in marketed drugs due to its favorable pharmacokinetic properties. The amidine group, a strong basic functional group, can participate in key hydrogen bonding interactions with biological targets.
This application note provides a comprehensive guide for the utilization of this compound as an amine source in parallel synthesis, with a focus on the widely used reductive amination reaction. We will delve into the chemical properties of this reagent, provide detailed, field-tested protocols, and discuss best practices for its successful implementation in library synthesis workflows.
Chemical Properties and Handling
This compound (CAS No. 1170937-23-1) is a white to off-white solid that is typically supplied as a dihydrochloride salt.[1][2][3][4] This salt form enhances the stability and shelf-life of the compound but requires specific considerations during reaction setup to liberate the free amine necessary for nucleophilic attack.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1170937-23-1 |
| Molecular Formula | C₆H₁₅Cl₂N₃ |
| Appearance | White to off-white solid |
| Storage | Store in a cool, dry place |
Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
Core Application: Reductive Amination in Parallel Synthesis
Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, proceeding through the in situ formation and subsequent reduction of an imine or iminium ion intermediate.[5][6] This one-pot reaction is highly amenable to parallel synthesis due to its broad substrate scope and generally mild reaction conditions.
The Challenge of Amine Salts in Reductive Amination
A key consideration when using this compound is its salt form. The protonated amine is not nucleophilic and will not react with the carbonyl compound. Therefore, a base must be added to the reaction mixture to neutralize the hydrochloride salt and generate the free amine in situ.[7] The choice of base and the stoichiometry are critical for reaction success. A non-nucleophilic, sterically hindered base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically preferred to avoid competitive side reactions.
Generalized Reaction Scheme
Detailed Protocol: Parallel Reductive Amination of a Diverse Aldehyde Library
This protocol describes a representative procedure for the parallel reductive amination of a library of aldehydes with this compound in a 96-well plate format.
Materials and Reagents:
-
This compound
-
Aldehyde library (dissolved in a suitable solvent like DMF or DMSO)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA)
-
Reaction solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
96-well reaction block with sealing mat
-
Inert atmosphere (Nitrogen or Argon)
Workflow Diagram:
Caption: Parallel Synthesis Workflow for Reductive Amination.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Aldehyde Library: Prepare 0.2 M stock solutions of each aldehyde in anhydrous DMF.
-
Amine Stock Solution: Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Base: Use neat triethylamine.
-
Reducing Agent: Prepare a 0.4 M solution of sodium triacetoxyborohydride in anhydrous DCM. Note: Prepare this solution fresh before use.
-
-
Reaction Setup (in each well of the 96-well plate):
-
To each well, add 100 µL (20 µmol, 1.0 equiv) of the respective aldehyde stock solution.
-
Add 100 µL (20 µmol, 1.0 equiv) of the this compound stock solution.
-
Add 5.6 µL (40 µmol, 2.0 equiv) of triethylamine. Note: The two equivalents of base are to neutralize the dihydrochloride salt.
-
Seal the plate and allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.
-
Carefully add 100 µL (40 µmol, 2.0 equiv) of the sodium triacetoxyborohydride solution to each well. Caution: Gas evolution may occur.
-
Reseal the plate and allow the reaction to proceed at room temperature for 16 hours with gentle agitation.
-
-
Parallel Workup:
-
Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the product by adding 500 µL of DCM to each well, sealing the plate, and agitating vigorously.
-
Allow the layers to separate and carefully transfer the organic layer to a new 96-well plate.
-
Repeat the extraction with another 500 µL of DCM.
-
Combine the organic extracts and concentrate to dryness under a stream of nitrogen or in a vacuum centrifuge.
-
-
Purification and Analysis:
-
The crude products can be purified using parallel reverse-phase HPLC.
-
Final products should be characterized by LC-MS and, for select examples, by ¹H NMR to confirm structure and purity.
-
Table 2: Representative Aldehyde Substrates and Expected Outcomes
| Entry | Aldehyde Substrate | Expected Product Structure | Notes on Reactivity |
| 1 | Benzaldehyde | Electron-neutral aromatic aldehydes generally provide good yields. | |
| 2 | 4-Nitrobenzaldehyde | Electron-withdrawing groups on the aromatic ring can sometimes lead to slower reaction rates. | |
| 3 | 4-Methoxybenzaldehyde | Electron-donating groups often facilitate imine formation and lead to high yields. | |
| 4 | Isovaleraldehyde | Aliphatic aldehydes are generally good substrates, though steric hindrance can affect reaction efficiency. |
Best Practices and Troubleshooting
-
Solvent Choice: Anhydrous solvents are crucial to prevent hydrolysis of the imine intermediate and decomposition of the reducing agent. DCM and DCE are excellent choices.
-
Stoichiometry of Base: At least two equivalents of base are required to neutralize the dihydrochloride salt. Using a slight excess (2.1-2.2 equivalents) can be beneficial.
-
Order of Addition: It is generally recommended to pre-mix the aldehyde, amine salt, and base to allow for imine formation before adding the reducing agent.[6]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent as it is milder and more selective for imines over aldehydes compared to sodium borohydride (NaBH₄).[6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.
-
Low Yields: If low yields are observed, consider increasing the reaction time or gently heating the reaction mixture (e.g., to 40 °C). Ensure all reagents are anhydrous. For sterically hindered substrates, a more forcing reducing agent or different solvent may be required.
Conclusion
This compound is a valuable building block for parallel synthesis, enabling the introduction of a piperidine-amidine motif into small molecule libraries. By employing a carefully optimized reductive amination protocol that accounts for the dihydrochloride nature of the reagent, researchers can efficiently generate diverse compound arrays for biological screening. The protocols and best practices outlined in this application note provide a solid foundation for the successful application of this versatile amine source in drug discovery programs.
References
-
Schmalzbauer, M., & Svejstrup, T. D. (2014). Reductive synthesis of aminal radicals for carbon-carbon bond formation. Organic Letters, 16(4), 1160–1163. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 97%.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 1170937-23-1 [chemicalbook.com]
- 3. This compound | 1170937-23-1 [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Experimental Use of Piperidine-4-carboximidamide Dihydrochloride in Enzyme Inhibition Assays
Introduction: The Therapeutic Potential of Piperidine-4-carboximidamide Dihydrochloride as an Enzyme Inhibitor
This compound belongs to a class of compounds containing the piperidine scaffold, a privileged structure in medicinal chemistry due to its prevalence in natural alkaloids and its versatile role in the development of therapeutic agents.[1][2] The carboximidamide functional group, a bioisostere of a guanidinium group, suggests a potential for this molecule to interact with enzymes that recognize arginine or similar positively charged residues. This structural feature makes this compound a compelling candidate for investigation as an inhibitor of various enzymes, particularly proteases, which are implicated in a wide array of physiological and pathological processes.[3][4] Derivatives of piperidine have demonstrated a broad spectrum of biological activities, including antimicrobial, analgesic, and anti-inflammatory properties, often through the modulation of enzyme function.[1][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of this compound in enzyme inhibition assays. The protocols detailed herein are designed to be robust and self-validating, enabling the accurate determination of the compound's inhibitory potency, commonly expressed as the half-maximal inhibitory concentration (IC50).[7][8][9]
Principle of the Enzyme Inhibition Assay
The fundamental principle of an enzyme inhibition assay is to quantify the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor.[10][11] In a typical colorimetric assay, a chromogenic substrate is used, which upon enzymatic cleavage, releases a colored product. The rate of the reaction is monitored by measuring the change in absorbance over time using a spectrophotometer or a microplate reader. By performing the assay with a fixed concentration of enzyme and substrate and varying concentrations of this compound, a dose-response curve can be generated to calculate the IC50 value.[7][9]
Hypothesized Mechanism of Action: Competitive Inhibition of a Trypsin-Like Serine Protease
Based on the structural features of Piperidine-4-carboximidamide, particularly the positively charged carboximidamide group which mimics the side chain of arginine, it is hypothesized that this compound may act as a competitive inhibitor of trypsin-like serine proteases. These proteases have a substrate-binding pocket that accommodates and cleaves after arginine or lysine residues. The inhibitor likely binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the catalytic reaction.
Caption: Hypothesized competitive inhibition of a serine protease by Piperidine-4-carboximidamide.
Materials and Reagents
To perform a general enzyme inhibition assay with this compound, the following materials and reagents are required:[10][12]
-
Enzyme: Purified enzyme of interest (e.g., Trypsin from bovine pancreas).
-
Substrate: A chromogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin).
-
Inhibitor: this compound.
-
Buffer Solution: A buffer that maintains the optimal pH for the enzyme's activity (e.g., 50 mM Tris-HCl, pH 8.0).
-
Cofactors: Any necessary cofactors for the enzyme (if applicable).
-
Instrumentation: A spectrophotometer or microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic product.
-
Labware: 96-well microplates (clear, flat-bottom), pipettes and tips for accurate liquid handling, and appropriate glassware for solution preparation.
-
Solvent: High-purity dimethyl sulfoxide (DMSO) for preparing the stock solution of the inhibitor.
Experimental Protocols
The following protocols provide a step-by-step methodology for determining the IC50 value of this compound.
Protocol 1: Preparation of Reagents
-
Assay Buffer Preparation: Prepare a 50 mM Tris-HCl buffer, adjusting the pH to 8.0 with HCl.
-
Enzyme Stock Solution: Prepare a stock solution of the enzyme in the assay buffer at a concentration that will yield a linear reaction rate under the assay conditions.
-
Substrate Stock Solution: Dissolve the chromogenic substrate in the assay buffer to create a stock solution. The final concentration in the assay should be at or near the Michaelis-Menten constant (Km) of the enzyme for that substrate.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution of Inhibitor: Perform a serial dilution of the inhibitor stock solution in the assay buffer to create a range of concentrations to be tested. Ensure the final DMSO concentration in all wells is consistent and ideally below 1% to avoid affecting enzyme activity.[13]
Protocol 2: Enzyme Inhibition Assay in a 96-Well Plate Format
This protocol is designed for a total reaction volume of 200 µL per well.
Caption: Workflow for the enzyme inhibition assay and IC50 determination.
-
Plate Setup: Design the plate layout to include wells for blanks (no enzyme), controls (no inhibitor), and a range of inhibitor concentrations. It is recommended to perform each condition in triplicate.
-
Reagent Addition:
-
Add the appropriate volume of assay buffer to all wells.
-
Add the serially diluted inhibitor solutions to the respective wells. For the control wells, add the same volume of assay buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Add the enzyme solution to all wells except for the blanks.
-
-
Pre-incubation: Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[10][12]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.
-
Data Acquisition: Immediately place the microplate in the reader and measure the absorbance at the appropriate wavelength in kinetic mode for a set duration (e.g., 10-20 minutes), taking readings at regular intervals (e.g., every 30 seconds).
Data Analysis and Interpretation
Calculation of Reaction Rates
For each well, determine the initial reaction rate (V) by calculating the slope of the linear portion of the absorbance versus time plot.
Calculation of Percent Inhibition
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
Where:
-
V_control is the average reaction rate in the absence of the inhibitor.
-
V_inhibitor is the reaction rate in the presence of the inhibitor.
IC50 Determination
Plot the percent inhibition against the logarithm of the inhibitor concentration.[13] Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[7][9]
Data Presentation
Summarize the quantitative data in a clear and structured table.
| Piperidine-4-carboximidamide [µM] | % Inhibition (Mean ± SD, n=3) |
| 0.1 | 8.5 ± 1.2 |
| 1 | 25.3 ± 2.1 |
| 10 | 48.9 ± 3.5 |
| 50 | 75.6 ± 2.8 |
| 100 | 92.1 ± 1.5 |
| IC50 (µM) | ~10.2 |
Caption: Example data for the determination of the IC50 value of this compound against a model enzyme.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicates | Pipetting errors; Inconsistent mixing. | Use calibrated pipettes; Ensure thorough mixing of reagents in the wells. |
| No or low enzyme activity in controls | Inactive enzyme; Incorrect buffer pH; Missing cofactor. | Use a fresh batch of enzyme; Verify buffer pH; Ensure all necessary cofactors are present. |
| Non-linear reaction rates | Substrate depletion; Enzyme instability. | Use a lower enzyme concentration or a shorter reaction time; Check enzyme stability in the assay buffer. |
| Inhibitor precipitation | Poor solubility in the assay buffer. | Decrease the final concentration of the inhibitor; Increase the final DMSO concentration slightly (not exceeding 1-2%). |
Conclusion
These application notes provide a robust framework for the initial characterization of this compound as an enzyme inhibitor. The detailed protocols and guidelines for data analysis will enable researchers to obtain reliable and reproducible results, facilitating the assessment of this compound's therapeutic potential. Further studies, such as determining the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), will provide a more in-depth understanding of its mechanism of action.[7]
References
-
B-ENZYME. (2025, August 20). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Retrieved from [Link]
-
Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]
-
Andrade, G. M. (2019, November 14). Enzymatic Assay of Trypsin Inhibition. protocols.io. Retrieved from [Link]
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Tan, Y. H., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. Retrieved from [Link]
-
Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 365-370. Retrieved from [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Retrieved from [Link]
-
Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1551. Retrieved from [Link]
-
Baig, S. Y., et al. (2019, February). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
Petri, K., & Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]
-
Goel, K. K., et al. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Teno, N., et al. (2019). Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin. MedChemComm, 10(9), 1646–1655. Retrieved from [Link]
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Teno, N., et al. (2019). Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin. MedChemComm, 10(9), 1646–1655. Retrieved from [Link]
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Application Notes and Protocols: Piperidine-4-carboximidamide Dihydrochloride for the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Piperidine-4-carboximidamide Dihydrochloride in Heterocyclic Chemistry
This compound is a versatile and highly valuable building block in modern medicinal chemistry and drug discovery. Its unique bifunctional nature, combining a nucleophilic amidine moiety with the privileged piperidine scaffold, offers a direct and efficient entry into a diverse array of novel heterocyclic systems. The piperidine ring is a ubiquitous structural motif in numerous FDA-approved drugs, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility, metabolic stability, and oral bioavailability. The carboximidamide group, a reactive synthon, readily participates in cyclization reactions to form key heterocyclic cores, including pyrimidines and triazines, which are themselves prevalent in pharmacologically active molecules.
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed, field-proven protocols for the synthesis of piperidinyl-substituted pyrimidines. The methodologies described herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and innovate.
Chemical Properties and Handling
This compound is typically supplied as a stable, crystalline solid.[1][2] Due to its dihydrochloride salt form, it exhibits good solubility in polar protic solvents such as water, methanol, and ethanol.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 1170937-23-1 |
| Molecular Formula | C₆H₁₅Cl₂N₃ |
| Molecular Weight | 200.11 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol, ethanol |
Safety and Handling:
Core Application: Synthesis of 2-(Piperidin-4-yl)pyrimidines
The reaction of amidines with 1,3-dicarbonyl compounds is a classical and highly efficient method for the construction of pyrimidine rings. Piperidine-4-carboximidamide serves as the N-C-N building block that cyclizes with the C-C-C unit of a 1,3-dicarbonyl compound.
Mechanistic Rationale: The Causality Behind the Cyclocondensation
The synthesis of 2-(piperidin-4-yl)pyrimidines from this compound and a 1,3-dicarbonyl compound, such as acetylacetone, proceeds through a well-established cyclocondensation mechanism. The key steps are outlined below to provide a deeper understanding of the experimental choices in the protocol.
Figure 1: Mechanistic workflow for pyrimidine synthesis.
-
Free Base Generation: The protocol initiates with the in-situ generation of the free base of piperidine-4-carboximidamide from its dihydrochloride salt using a suitable base. This is a critical step as the free amidine is the active nucleophile.
-
Nucleophilic Attack: One of the nitrogen atoms of the amidine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Condensation and Intermediate Formation: This is followed by a condensation reaction, eliminating a molecule of water to form an enamine intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then attacks the remaining carbonyl group in an intramolecular fashion, leading to the formation of a six-membered dihydropyrimidine ring.
-
Dehydration/Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrimidine ring.
Experimental Protocol: Synthesis of 4,6-dimethyl-2-(piperidin-4-yl)pyrimidine
This protocol details the synthesis of a model compound, 4,6-dimethyl-2-(piperidin-4-yl)pyrimidine, from this compound and acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Figure 2: Experimental workflow for the synthesis of 4,6-dimethyl-2-(piperidin-4-yl)pyrimidine.
Procedure:
-
Reaction Setup: To a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equivalent) portion-wise at room temperature.
-
Free Base Formation: Stir the resulting suspension at room temperature for 30 minutes to ensure the complete formation of the free amidine base.
-
Addition of Dicarbonyl: Add acetylacetone (1.05 equivalents) dropwise to the reaction mixture.
-
Cyclization: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 4,6-dimethyl-2-(piperidin-4-yl)pyrimidine.
Expected Outcome and Characterization:
The final product is expected to be a solid. Characterization can be performed using standard analytical techniques:
-
¹H NMR: To confirm the presence of the piperidine and pyrimidine protons with the correct integrations and splitting patterns.
-
¹³C NMR: To identify the carbon signals of the heterocyclic core and the piperidine ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
HPLC: To determine the purity of the final product.[5]
Table 2: Representative Characterization Data (Hypothetical)
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) δ | 6.75 (s, 1H, pyrimidine-H), 3.20-3.10 (m, 2H, piperidine-CH), 2.80-2.70 (m, 2H, piperidine-CH), 2.45 (s, 6H, 2xCH₃), 2.10-2.00 (m, 2H, piperidine-CH₂), 1.90-1.80 (m, 2H, piperidine-CH₂) |
| MS (ESI+) m/z | [M+H]⁺ calculated for C₁₁H₁₇N₃ |
Expanding the Synthetic Scope
The protocol described above can be readily adapted for the synthesis of a wide range of 2-(piperidin-4-yl)pyrimidine derivatives by varying the 1,3-dicarbonyl component.
Table 3: Examples of 1,3-Dicarbonyl Compounds for Analogue Synthesis
| 1,3-Dicarbonyl Compound | Resulting Pyrimidine Substitution |
| Ethyl acetoacetate | 4-methyl-6-hydroxy-2-(piperidin-4-yl)pyrimidine |
| Dibenzoylmethane | 4,6-diphenyl-2-(piperidin-4-yl)pyrimidine |
| Dimedone | 7,7-dimethyl-2-(piperidin-4-yl)-5,6,7,8-tetrahydroquinazolin-5-one |
The use of β-ketoesters as the 1,3-dicarbonyl component will lead to the formation of pyrimidinone derivatives.[4] These can serve as valuable intermediates for further functionalization.
Conclusion and Future Outlook
This compound is a powerful and versatile reagent for the construction of novel heterocyclic scaffolds of significant interest in drug discovery. The straightforward and robust protocols for the synthesis of 2-(piperidin-4-yl)pyrimidines presented in this guide demonstrate the utility of this building block. The ability to readily introduce the medicinally important piperidine moiety into a pyrimidine core opens up vast possibilities for the generation of compound libraries for high-throughput screening and lead optimization programs. Future work in this area could explore the use of this amidine in multicomponent reactions and the synthesis of more complex fused heterocyclic systems.
References
-
ResearchGate. Mechanisms for the synthesis of pyrimidines starting from urea or.... [Link]
-
PubMed Central (PMC). Synthesis, Structure-Activity Relationships and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease. [Link]
-
ResearchGate. Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]
-
PubMed. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. [Link]
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- 4. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1170937-23-1|this compound|BLD Pharm [bldpharm.com]
The Pivotal Role of Piperidine-4-carboximidamide Dihydrochloride in GPCR Ligand Development: Application Notes and Protocols
Introduction: The Strategic Value of the Piperidine Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, forming the core of numerous FDA-approved drugs.[1][2][3] Its prevalence is not coincidental but rather a consequence of its favorable physicochemical properties, including high chemical stability, the ability to modulate lipophilicity and water solubility, and its three-dimensional structure that allows for precise spatial orientation of substituents.[3] This guide focuses on a particularly valuable derivative, Piperidine-4-carboximidamide dihydrochloride , and its application as a versatile building block in the development of G-Protein Coupled Receptor (GPCR) ligands. GPCRs, representing the largest family of cell surface receptors, are the targets of approximately 30-50% of all modern therapeutic agents, making them a focal point of drug discovery efforts.[4][5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed, step-by-step protocols for the synthesis and derivatization of piperidine-4-carboximidamide-based ligands but also delves into the rationale behind the experimental choices and the subsequent biological evaluation of these compounds.
Chemical Properties and Synthesis of this compound
This compound is a key starting material for the synthesis of a diverse array of bioactive molecules. The presence of the reactive carboximidamide (amidine) group at the 4-position and a secondary amine within the piperidine ring provides two key points for chemical modification, allowing for the systematic exploration of chemical space and the optimization of ligand-receptor interactions.
Protocol 1: Synthesis of this compound
The synthesis of the target compound can be efficiently achieved from 4-cyanopiperidine through a two-step process involving the formation of an intermediate Pinner salt followed by aminolysis. The Pinner reaction is a classic and reliable method for converting nitriles into imidates, which are then readily converted to amidines.[6][7][8][9][10]
Step 1: Formation of the Pinner Salt (Ethyl Piperidine-4-carboximidate hydrochloride)
-
Rationale: This step activates the nitrile group towards nucleophilic attack by forming a highly electrophilic nitrilium ion intermediate. The use of anhydrous ethanol as both reactant and solvent in the presence of dry hydrogen chloride gas is crucial to prevent premature hydrolysis of the Pinner salt to the corresponding ester.
-
Procedure:
-
Suspend N-Boc-4-cyanopiperidine (1 equivalent) in anhydrous ethanol (5-10 volumes) in an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Cool the mixture to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution for 2-4 hours, ensuring the temperature remains below 10°C.
-
Seal the flask and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the nitrile peak in IR spectroscopy.
-
The Pinner salt will precipitate out of the solution. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Step 2: Aminolysis of the Pinner Salt to form this compound
-
Rationale: The Pinner salt is a reactive intermediate that readily undergoes nucleophilic attack by ammonia to form the desired amidine. The reaction is typically carried out in an alcoholic solution of ammonia. The final product is isolated as the dihydrochloride salt due to the basicity of the amidine and the piperidine nitrogen.
-
Procedure:
-
Dissolve the Pinner salt from Step 1 in a saturated solution of ammonia in ethanol (ethanolic ammonia) at 0°C.
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the Pinner salt is consumed.
-
Remove the solvent under reduced pressure.
-
The crude product contains the Boc-protected amidine. To remove the Boc protecting group, dissolve the crude product in a solution of HCl in dioxane (4M) and stir at room temperature for 2-4 hours.
-
The product, this compound, will precipitate. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the final product.
-
Application in GPCR Ligand Synthesis: Derivatization Strategies
The true utility of this compound lies in its potential for diversification. The piperidine nitrogen can be functionalized through various reactions, such as N-arylation or N-alkylation, while the amidine group can be left unmodified to interact with the receptor or can be further derivatized.
Protocol 2: N-Arylation of the Piperidine Scaffold via Buchwald-Hartwig Amination
-
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] It is a highly versatile method for introducing a wide range of aryl and heteroaryl groups onto the piperidine nitrogen, which is a common strategy in GPCR ligand design to explore interactions with the receptor binding pocket. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands generally providing the best results.[4]
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1 equivalent, after neutralization with a suitable base like triethylamine to the free base), the desired aryl halide (1.1 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 4-10 mol%), and a base (e.g., NaOtBu or Cs2CO3, 1.5-2 equivalents) in an oven-dried Schlenk flask.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the flask and heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-arylated piperidine-4-carboximidamide derivative.
-
Caption: Workflow for Buchwald-Hartwig N-arylation.
Biological Evaluation of Piperidine-4-carboximidamide-Derived GPCR Ligands
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity at the target GPCR. This typically involves a series of in vitro assays to determine binding affinity and functional activity.
Case Study: Piperidine-4-carboxamide Derivatives as CCR5 Inhibitors
A notable example of the successful application of a similar scaffold is in the development of C-C chemokine receptor type 5 (CCR5) inhibitors.[11] CCR5 is a GPCR that plays a crucial role in the entry of the HIV-1 virus into host cells.
| Compound | CCR5 Inhibitory Activity (IC50, nM) | Antiviral Activity (IC50, nM) |
| Maraviroc (Control) | 25.43 | - |
| Compound 16g | 25.73 | 73.01 |
| Compound 16i | 25.53 | 94.10 |
| Data from reference[11] |
The data above demonstrates that piperidine-4-carboxamide derivatives can exhibit potent inhibition of CCR5, with activities comparable to the approved drug Maraviroc.[11] This highlights the potential of this scaffold in developing effective GPCR modulators.
Protocol 3: GPCR Binding Assay (Radioligand Displacement)
-
Rationale: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target GPCR. It is a direct measure of the binding affinity of the test compound.
-
Procedure:
-
Prepare cell membranes expressing the target GPCR.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand (e.g., [3H]-Maraviroc for CCR5), and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Harvest the membranes onto a filter plate using a cell harvester and wash to remove unbound radioligand.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
The amount of radioactivity is inversely proportional to the binding affinity of the test compound. Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.
-
Protocol 4: GPCR Functional Assay (Calcium Mobilization)
-
Rationale: Many GPCRs, upon activation, signal through the Gq pathway, leading to an increase in intracellular calcium concentration. This assay measures this functional response. For Gi-coupled receptors like CCR5, a common approach is to co-express a promiscuous G-protein like Gα16 that couples the receptor to the calcium signaling pathway.
-
Procedure:
-
Plate cells expressing the target GPCR (and Gα16 if necessary) in a 96-well plate and grow overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of the test compound to the wells and incubate.
-
Add a known agonist for the GPCR to stimulate the receptor.
-
Measure the change in fluorescence intensity using a fluorescence plate reader.
-
For antagonists, the assay measures the ability of the test compound to inhibit the agonist-induced calcium response. Calculate the IC50 value from the dose-response curve.
-
Caption: Simplified Gq-coupled GPCR signaling pathway.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile scaffold for the development of novel GPCR ligands. Its synthetic tractability allows for the creation of diverse chemical libraries, and as demonstrated, these can yield compounds with high potency and specificity for their targets. The protocols and application notes provided herein offer a solid foundation for researchers to embark on the design, synthesis, and evaluation of new therapeutic agents based on this promising chemical starting point. The continued exploration of the chemical space around the piperidine-4-carboximidamide core is likely to lead to the discovery of new and improved modulators of GPCR function, with the potential to address a wide range of human diseases.
References
-
PubMed. (2013). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. [Link]
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. (2021). Piperidine nucleus in the field of drug discovery. [Link]
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NROChemistry. Pinner Reaction. [Link]
-
Wikipedia. Pinner reaction. [Link]
-
Organic Chemistry Portal. Pinner Reaction. [Link]
-
Beilstein Journals. (2014). A Lewis acid-promoted Pinner reaction. [Link]
-
Frontiers. (2022). Accelerating GPCR Drug Discovery With Conformation-Stabilizing VHHs. [Link]
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Application Notes & Protocols: Handling and Storage of Piperidine-4-carboximidamide dihydrochloride
Preamble: A Note on Scientific Prudence
Section 1: Compound Profile and Properties
Piperidine-4-carboximidamide dihydrochloride belongs to the piperidine class of compounds, which are foundational scaffolds in medicinal chemistry for developing therapeutics targeting a range of conditions, from neurological disorders to infectious diseases.[1][2][3] The dihydrochloride salt form generally enhances aqueous solubility and stability but also introduces significant hygroscopicity (the tendency to absorb moisture from the air).[4]
Table 1: Physicochemical & Inferred Properties
| Property | Value / Description | Rationale & Source |
| CAS Number | 1170937-23-1 | Unique chemical identifier.[5] |
| Molecular Formula | C₆H₁₅Cl₂N₃ | Derived from chemical structure. |
| Molecular Weight | 200.11 g/mol | Calculated from the molecular formula. |
| Appearance | Assumed to be a white to off-white crystalline solid/powder. | Typical for similar piperidine salts.[4][6] |
| Hygroscopicity | High (Inferred) | Dihydrochloride salts are prone to absorbing atmospheric moisture. Piperidine-4-carboxamide is noted as hygroscopic.[4] |
| Thermal Stability | Stable under recommended storage conditions. Avoid high heat. | General stability for similar organic salts.[7] |
| Light Sensitivity | Possible. Protect from light. | Many complex organic molecules can degrade upon light exposure. Prudent practice dictates protection.[8] |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol). | The salt form increases polarity and solubility in polar solvents.[4] |
Section 2: Hazard Identification and Personal Protective Equipment (PPE)
Given the known hazards of the parent piperidine molecule, which include being corrosive, toxic, and flammable, a conservative approach to safety is mandatory.[9][10]
-
Primary Hazards (Inferred):
Protocol 2.1: Mandatory Personal Protective Equipment (PPE)
Adherence to this PPE protocol is non-negotiable when handling the compound in any form (solid or solution).
Rationale: This multi-layered approach provides comprehensive protection. The fume hood contains dust and vapors, safety goggles protect against splashes, the lab coat prevents skin contact, and chemically resistant gloves are the final barrier for direct handling.
Caption: PPE Donning and Doffing Workflow.
Section 3: Storage Protocols
The primary objective of storage is to protect the compound from moisture , light, and heat to ensure its long-term integrity.[12][13]
Protocol 3.1: Long-Term Storage (Unopened Container)
-
Verification: Upon receipt, ensure the container seal is intact.
-
Location: Store the unopened container in a refrigerator (2-8°C).
-
Environment: Place the container inside a secondary container (e.g., a sealed bag) with a desiccant pouch.
-
Light Protection: Ensure the storage location is dark.
-
Log Entry: Record the date of receipt and storage conditions in the lab inventory.
Rationale: Low temperature slows potential degradation pathways. The desiccant and secondary container provide robust protection against accidental moisture ingress, which is the highest risk for this compound.[14]
Protocol 3.2: Short-Term / In-Use Storage (Opened Container)
-
Primary Container: Always ensure the cap of the primary vial is tightly sealed immediately after use.
-
Storage Environment: Store the tightly sealed vial in a desiccator at room temperature.[12] The desiccator should contain an active desiccant (e.g., silica gel with a moisture indicator).
-
Inert Gas: For maximum protection, consider backfilling the vial with an inert gas (Argon or Nitrogen) before sealing. This displaces moist air.
Rationale: A desiccator is critical for protecting a hygroscopic compound that is in active use.[12] Storing at room temperature prevents the need for temperature equilibration before each use, reducing condensation risk.
Caption: Decision workflow for proper compound storage.
Section 4: Handling and Use Protocols
The hygroscopic nature of this compound is the most critical variable during handling. Absorbed water will lead to inaccurate weighing and can compromise experimental results.
Protocol 4.1: Aliquoting the Solid Compound
This protocol is designed to prepare smaller, user-friendly amounts from the main stock bottle while minimizing moisture exposure.
-
Preparation: Place the sealed stock bottle and all necessary tools (spatulas, weigh paper, aliquot vials) inside a desiccator and allow them to equilibrate to room temperature for at least 30-60 minutes.
-
Weighing Environment: Perform all weighing operations inside a chemical fume hood. For ultimate protection, use a glove box with a controlled inert atmosphere.[13][15]
-
Execution:
-
Work quickly and deliberately.
-
Open the stock bottle and immediately withdraw the required amount of solid.
-
Close the stock bottle tightly immediately .
-
Transfer the withdrawn solid to the pre-tared aliquot vial and seal it.
-
-
Storage: Return the main stock bottle to its short-term storage location (desiccator). Store the new aliquot under the same conditions.
Rationale: Allowing the container to warm to room temperature before opening is the single most important step to prevent atmospheric moisture from condensing on the cold solid.[15] Working quickly minimizes the time the compound is exposed to the air.
Caption: Workflow for handling a hygroscopic solid.
Protocol 4.2: Preparing a Stock Solution
-
Solvent Selection: Use high-purity, anhydrous grade solvent if the downstream application is sensitive to moisture.
-
Calculation: Calculate the mass of the compound required for your desired concentration and volume.
-
Weighing: Following Protocol 4.1, accurately weigh the required mass of the compound directly into a suitable volumetric flask.
-
Dissolution:
-
Add approximately 50-70% of the final volume of solvent to the flask.
-
Gently swirl or sonicate the flask to fully dissolve the solid. Visually inspect to ensure no particulates remain.
-
Once fully dissolved, add solvent to the final volume mark (fill to the line).
-
-
Mixing & Storage: Cap the flask and invert it several times to ensure a homogenous solution. Transfer the solution to a clearly labeled, sealed vial (amber if light-sensitivity is a concern) for storage. Stock solutions are typically stored at -20°C or -80°C.
Section 5: Emergency Procedures
Rationale: Having a clear, pre-defined plan for accidents minimizes risk and ensures a correct response. These steps are based on general laboratory safety for hazardous powders.[7]
-
Spill (Solid):
-
Alert others in the area. Evacuate if the spill is large.
-
Wearing your full PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[16]
-
Carefully sweep the mixture into a designated waste container. Do not use a vacuum cleaner unless it is HEPA-filtered and approved for hazardous dust.
-
Clean the spill area with a wet cloth, and decontaminate the surface if necessary.
-
All cleanup materials must be disposed of as hazardous waste.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing while flushing.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[9]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
-
Section 6: Waste Disposal
All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[16]
-
Collect waste in a clearly labeled, sealed, and puncture-proof container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) office for specific procedures.
References
-
Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. [Link]
-
Penta Chemicals. Safety Data Sheet - Piperidine. [Link]
-
AAPPTec, LLC. MSDS - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Piperidine, 99%. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 132341823, 1,3'-Bipiperidine-4-carboxamide hydrochloride. [Link]
-
Capot Chemical. Material Safety Data Sheet - Piperidine-4-carboxamide. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - Piperidine. [Link]
-
University of Rochester, Department of Chemistry. How to Store Reagents. [Link]
-
Labtag Blog. 5 Tips for Handling Photosensitive Reagents. [Link]
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ChemBK. piperidine-4-carboxamide. [Link]
-
Bogyo, M. et al. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]
-
Raland Compliance Partners. Setting Acceptance Criteria for Moisture-Sensitive and Hygroscopic Products. [Link]
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Sil, S. et al. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed. [Link]
-
ResearchGate. Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]
-
Zampieri, D. et al. Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. PubMed. [Link]
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- 16. pentachemicals.eu [pentachemicals.eu]
An Application Guide for Researchers: Piperidine-4-carboximidamide dihydrochloride
This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, preparation, and potential applications of Piperidine-4-carboximidamide dihydrochloride. The information is synthesized from Safety Data Sheets (SDS) and relevant scientific literature to ensure both safety and experimental efficacy.
Compound Overview
This compound is a member of the piperidine class of compounds. The piperidine ring is a foundational scaffold in medicinal chemistry, present in numerous pharmaceuticals and biologically active molecules.[1][2][3] This particular derivative, with its carboximidamide functional group, serves as a versatile building block in synthetic chemistry, particularly for creating more complex molecules with potential therapeutic applications, such as enzyme inhibitors.[4] Its dihydrochloride salt form generally enhances stability and solubility in aqueous media, which is a critical consideration for both chemical reactions and biological assays.
Critical Safety & Handling Protocols
This section translates the standardized information from Safety Data Sheets into a practical risk-assessment framework for the laboratory setting.
Hazard Identification and Risk Assessment
This compound is classified as an irritant.[5] Understanding the specific hazards is the first step in a robust safety protocol.
Table 1: GHS Hazard Identification
| Pictogram | GHS Code | Hazard Statement | Signal Word |
| GHS07 | H315 : Causes skin irritation.[5][6][7] H319 : Causes serious eye irritation.[5][6][7] H335 : May cause respiratory irritation.[5] | Warning[5][6] |
-
Expert Insight: The "dihydrochloride" salt implies the compound is acidic and can be hygroscopic (readily absorbs moisture from the air). This moisture absorption can affect the compound's mass when weighing and potentially lead to the formation of a corrosive acidic solution on surfaces or skin. Always handle in a controlled, low-humidity environment where possible.
Engineering Controls & Personal Protective Equipment (PPE)
Based on the identified hazards, a multi-layered approach to protection is necessary.
-
Engineering Controls :
-
Fume Hood : All weighing and initial solution preparations should be conducted inside a certified chemical fume hood.[8][9] This mitigates the risk of inhaling airborne dust particles, which can cause respiratory tract irritation.[9][10]
-
Ventilation : Ensure the laboratory has adequate general ventilation to maintain air quality.[9][10]
-
-
Personal Protective Equipment (PPE) : This is the final barrier between the researcher and the chemical.
Table 2: Recommended Personal Protective Equipment
| Body Part | Protection | Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles.[9] | Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.[5] |
| Hands | Nitrile or other chemically resistant gloves. | Prevents direct skin contact, which can cause irritation.[6][8] |
| Body | Standard laboratory coat. | Protects skin and personal clothing from spills. |
First Aid Measures: An Emergency Response Protocol
In the event of exposure, immediate and correct action is critical.
-
If Inhaled : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[10]
-
In Case of Skin Contact : Immediately remove contaminated clothing. Rinse the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[8]
-
In Case of Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
If Swallowed : Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water.[8] Seek immediate medical attention.
Spill & Leak Containment Procedures
-
For Small Spills (Solid) :
-
For Solution Spills :
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Scoop the absorbed material into a labeled container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Safe Storage & Disposal
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Due to its hygroscopic nature, storage in a desiccator is recommended to maintain the integrity of the compound.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[9]
Physicochemical Properties for the Experimentalist
Understanding the physical properties is key to designing successful experiments.
Table 3: Key Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₆H₁₅Cl₂N₃ | [11] |
| Molecular Weight | 216.11 g/mol | [11] |
| Appearance | White to off-white solid | Generic SDS Information |
| Solubility | Soluble in water, methanol, and DMSO | Inferred from salt form and common lab practices |
-
Expert Insight on Solution Preparation : For biological assays, creating a high-concentration stock solution in an organic solvent like DMSO is standard practice. This allows for minimal solvent concentration when the compound is diluted into an aqueous assay buffer, reducing potential solvent-induced artifacts. For chemical synthesis, the choice of solvent will be dictated by the specific reaction conditions.
Application Notes & Experimental Protocols
This compound is primarily used as a synthetic intermediate. Its structure is valuable for building larger molecules in drug discovery campaigns. For example, similar piperidine carboxamide scaffolds have been used to design inhibitors for enzymes like secretory glutaminyl cyclase, a target in Alzheimer's disease research.[4]
Protocol 1: General Procedure for Amide Coupling (Example Application)
This protocol outlines a general workflow for using the compound as a nucleophile in a standard amide bond formation reaction with a carboxylic acid, a common step in medicinal chemistry.
Rationale : Amide coupling is a fundamental reaction in drug synthesis. This protocol uses a standard coupling agent like HATU, which activates the carboxylic acid to facilitate the reaction with the amine group of the piperidine derivative.
Materials :
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
A non-nucleophilic base, such as Diisopropylethylamine (DIPEA)
-
Anhydrous solvent, such as N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure :
-
Preparation : In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Activation : Add HATU (1.05 equivalents) and DIPEA (2.0 equivalents) to the solution. Note: DIPEA is crucial to neutralize the dihydrochloride salt of the piperidine starting material and to facilitate the coupling reaction.
-
Stirring : Allow the mixture to stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.[12]
-
Addition : Add a solution of this compound (1.1 equivalents) and additional DIPEA (2.0 equivalents) in DMF to the reaction mixture.
-
Reaction : Stir the reaction at room temperature. Monitor the progress using an appropriate technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Workup : Once the reaction is complete, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., saturated sodium bicarbonate), and brine.[12]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product using flash column chromatography or recrystallization to obtain the final compound.[12]
Visualizing Laboratory Workflows
To ensure safety and reproducibility, it is essential to follow a logical workflow.
Figure 1: A generalized workflow for the safe handling and experimental use of this compound, from receiving the compound to final disposal.
References
-
GHS Label for Irritant: Requirements Symbols & Buying Guide - Safety Decals. (n.d.). Retrieved from [Link]
-
GHS hazard statements - Wikipedia. (n.d.). Retrieved from [Link]
-
GHS Pictograms: A Guide for Hazard Communication. (2023, December 29). Retrieved from [Link]
-
GHS Hazard Sign, Symbol & Pictogram Meanings - OSHA.com. (2022, August 17). Retrieved from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved from [Link]
-
Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe | Journal of Chemical Education - ACS Publications. (2020, July 28). Retrieved from [Link]
-
Know Your Hazard Symbols (Pictograms) | Office of Environmental Health and Safety. (2016, August 22). Retrieved from [Link]
- US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride - Google Patents. (n.d.).
-
MSDS - Safety Data Sheet. (n.d.). Retrieved from [Link]
-
material safety data sheet - Capot Chemical. (2021, June 1). Retrieved from [Link]
-
Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed. (2020, December 26). Retrieved from [Link]
-
Piperidine Synthesis. - DTIC. (n.d.). Retrieved from [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023, April 4). Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]
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- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
"Piperidine-4-carboximidamide dihydrochloride" solubility issues and solutions
Technical Support Center: Piperidine-4-carboximidamide Dihydrochloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a primary focus on solubility. As a dihydrochloride salt of a basic compound, it is engineered for enhanced aqueous solubility, yet practical issues can arise from its physicochemical properties.[1][2] This guide provides field-proven insights and validated protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of this compound.
Q1: What is the purpose of the dihydrochloride salt form for this molecule?
The parent molecule, Piperidine-4-carboximidamide, contains two basic nitrogen centers (the piperidine ring nitrogen and the amidine group). By reacting the molecule with two equivalents of hydrochloric acid, the stable dihydrochloride salt is formed.[1] This conversion to an ionic salt is a standard pharmaceutical strategy primarily aimed at increasing the compound's aqueous solubility and improving its dissolution rate, which are critical for many biological and chemical applications.[1][3][4] The ionic nature of the salt allows for more favorable interactions with polar solvents like water.[1]
Q2: What are the general solubility characteristics of this compound?
The compound's structure, featuring polar amidine and ammonium groups, suggests good solubility in water and other polar solvents.[5][6] However, its behavior can be influenced by factors such as pH, temperature, and the presence of other ions in the solution. Below is a summary of its expected solubility profile.
| Solvent | Expected Solubility | Rationale & Key Considerations |
| Water | Soluble | The dihydrochloride salt form is optimized for aqueous solubility. Dissolution may be slow and can be enhanced with gentle warming or sonication. |
| Aqueous Buffers (e.g., PBS) | Generally Soluble | Solubility is highly pH-dependent. Ensure the buffer pH is acidic enough to keep the molecule fully protonated. Precipitation may occur at neutral or basic pH. |
| Ethanol, Methanol | Soluble to Sparingly Soluble | Polar organic solvents can typically dissolve the compound, though solubility may be lower than in water.[5] |
| DMSO | Soluble | A common solvent for creating high-concentration stock solutions for biological assays. |
| Non-Polar Organic Solvents (e.g., Toluene, Hexane, Diethyl Ether) | Insoluble | The ionic nature of the dihydrochloride salt is incompatible with non-polar solvents. |
Q3: Is the compound's solubility pH-sensitive?
Absolutely. The high water solubility of this compound is contingent on the amidine and piperidine groups being protonated (i.e., carrying a positive charge). In neutral or basic conditions (pH > 7), these groups can become deprotonated, converting the molecule back to its free base form. This free base is significantly less polar and, therefore, much less soluble in water, which can lead to precipitation.[4] Maintaining a sufficiently acidic pH is crucial for keeping the compound in solution.
Q4: The solid material appears clumpy. Is this a sign of degradation?
This is not typically a sign of degradation but rather an indication of the compound's hygroscopic nature.[7][8] Like many hydrochloride salts, it can absorb moisture from the atmosphere, causing the fine powder to clump together.[3][6] This does not usually affect chemical integrity but can make accurate weighing difficult.
Q5: What are the recommended storage conditions?
To minimize moisture absorption, the compound should be stored in a tightly sealed container in a cool, dry place.[2][7] For long-term storage and to maintain its free-flowing powder state, keeping the vial inside a desiccator is highly recommended. Some suppliers suggest refrigerated storage (0-8°C).[2]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to diagnosing and solving the most common solubility problem: failure to dissolve in aqueous media.
Problem: My this compound is not dissolving, is dissolving very slowly, or is forming a cloudy suspension in my aqueous solvent.
This is a frequent challenge that can almost always be resolved. Follow the diagnostic workflow below to identify the cause and apply the appropriate solution.
Caption: Protocol for handling hygroscopic powder.
-
Pre-Handling: Place the sealed vial in a desiccator for at least 1-2 hours to remove surface moisture and allow it to equilibrate to room temperature.
-
Weighing: Perform the weighing process as quickly as possible to minimize atmospheric exposure. If available, use a low-humidity glove box.
-
Dispersion: Instead of adding solvent to the dry powder, add the weighed solid directly into a vial that already contains about half of the final solvent volume. This helps to rapidly disperse the clumps.
-
Immediate Agitation: Cap the vial immediately and vortex vigorously. The mechanical force is crucial for breaking apart the sticky agglomerates.
-
Follow-Up: Proceed with the steps outlined in Protocol 1 (sonication, gentle heating, and pH adjustment) until a clear solution is achieved.
References
-
Amidine | Solubility of Things.
-
Amidine | Solubility of Things.
-
The Dihydrochloride Salt Form in Drug Design: A Technical Guide - Benchchem.
-
Piperidine-4-carboxamidine·2HCl - Chem-Impex.
-
This compound | 1170937-23-1 - ChemicalBook.
-
Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology.
-
This compound | 1170937-23-1 - ChemicalBook.
-
The Chemistry of the Amidines. - ResearchGate.
-
Pharmaceutical salts of small molecule drugs: opportunities and challenges.
-
What are your procedures to form amine/amidine/guanidine salts and how do you freebase them? : r/chemistry - Reddit.
-
Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed.
-
Solubility of Amides - Chemistry Stack Exchange.
-
Effect of chloride ion on dissolution of different salt forms of haloperidol - ResearchGate.
-
SAFETY DATA SHEET - Fisher Scientific.
-
Piperidine-2-carboximidamide dihydrochloride - AK Scientific, Inc.
-
Piperidine-4-carboxylic acid - Apollo Scientific.
-
SAFETY DATA SHEET - Fisher Scientific.
-
Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
-
1170937-23-1|this compound|BLD Pharm.
-
39674-99-2|Piperidine-4-carboxamide hydrochloride|BLD Pharm.
-
Buy 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride (EVT-1179447) | 162696-05-1 - EvitaChem.
-
Piperidine | C5H11N | CID 8082 - PubChem - NIH.
-
Piperidine - Wikipedia.
-
Piperidine-4-carboxamide-d9 | Stable Isotope | MedChemExpress.
-
Piperidine hydrochloride | 6091-44-7 - ChemicalBook.
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- 7. fishersci.com [fishersci.com]
- 8. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
Technical Support Center: Synthesis of Piperidine-4-carboximidamide Dihydrochloride
Welcome to the technical support center for the synthesis of Piperidine-4-carboximidamide Dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. Our focus is on providing in-depth, field-proven insights grounded in established chemical principles to help you improve yield, purity, and consistency.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most established and widely used method for synthesizing amidines from nitriles is the Pinner reaction .[1][2] This two-step process begins with the reaction of a nitrile (in this case, 4-cyanopiperidine hydrochloride) with an anhydrous alcohol (typically ethanol) under acidic conditions (using dry hydrogen chloride gas). This forms a key intermediate known as an imino ester hydrochloride, or "Pinner salt".[3][4] This salt is then isolated or, more commonly, reacted in situ with ammonia in a process called ammonolysis to yield the final Piperidine-4-carboximidamide product, which is isolated as its stable dihydrochloride salt.[5][6]
Q2: What is the single most critical factor for achieving a high yield in this synthesis?
Without question, the most critical factor is maintaining strictly anhydrous (water-free) conditions throughout the first stage of the reaction—the formation of the Pinner salt.[4][5] The presence of even trace amounts of water can lead to significant side reactions, drastically reducing the yield of the desired product.[6]
Q3: What are the major side products that can form and how do they impact the yield?
The primary side products arise from the reaction of water with key intermediates. The two most common contaminants are:
-
Piperidine-4-carboxamide: Formed if the starting nitrile, 4-cyanopiperidine, is hydrolyzed. While nitriles are generally less susceptible to hydrolysis than other functional groups, the harsh acidic conditions can promote this side reaction if water is present.[7]
-
Ethyl Piperidine-4-carboxylate (Ester): This is a major yield-reducing side product. It forms when the Pinner salt intermediate reacts with water instead of ammonia.[2][6] This hydrolysis is often a primary cause of low yields.
Q4: Why is temperature control so important during the Pinner salt formation?
The Pinner salt (alkyl imidate hydrochloride) is a thermodynamically unstable intermediate.[1][2] If the temperature is not kept low (typically 0–5 °C), it can undergo thermal decomposition or rearrange to form a more stable N-alkyl amide and an alkyl chloride.[2] This rearrangement is an irreversible side reaction that consumes the intermediate, thereby lowering the potential yield of the final amidine.
Visualizing the Synthetic Pathway and Pitfalls
The following diagram illustrates the intended Pinner reaction pathway for the synthesis of Piperidine-4-carboximidamide and highlights the critical junctures where yield-reducing side reactions can occur.
Caption: Pinner reaction pathway and common hydrolysis side reactions.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: The reaction yield is consistently low (<50%) or fails completely.
-
Potential Cause 1: Presence of Moisture. This is the most frequent cause of failure. The nitrilium ion intermediate, formed by the protonation of the nitrile by HCl, is highly electrophilic and will readily react with water if present, leading to the formation of an amide.[6][8] Similarly, the Pinner salt intermediate is rapidly hydrolyzed to an ester in the presence of water.[5]
-
Solution:
-
Glassware: Ensure all glassware is oven-dried at >120 °C for several hours or flame-dried under vacuum and allowed to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).
-
Solvents: Use freshly opened anhydrous ethanol or ethanol that has been rigorously dried over molecular sieves (3Å or 4Å).
-
Reagents: Use a fresh, high-purity source of 4-cyanopiperidine hydrochloride. If using the free base, ensure it is dry.
-
HCl Gas: The hydrogen chloride gas must be dry. Pass the gas from the cylinder through a drying trap containing concentrated sulfuric acid or a calcium chloride drying tube before bubbling it into the reaction mixture.
-
Atmosphere: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction setup, especially during reagent addition and reaction time.
-
-
-
Potential Cause 2: Incomplete Formation of the Pinner Salt. The reaction between the nitrile, alcohol, and HCl may not have gone to completion.
-
Solution:
-
HCl Saturation: Ensure the ethanolic solution of the nitrile is fully saturated with dry HCl gas. This is often indicated by the cessation of HCl absorption or the precipitation of the Pinner salt. Continue bubbling HCl for a sustained period while maintaining low temperature.
-
Reaction Time: Allow the reaction to stir for an adequate amount of time after HCl saturation. Typical reaction times can range from 6 to 12 hours at low temperature.[5] Monitor the reaction by TLC or take a small aliquot, quench it, and analyze by LC-MS to check for the disappearance of the starting nitrile.
-
-
-
Potential Cause 3: Inefficient Ammonolysis. The conversion of the Pinner salt to the amidine may be incomplete.
-
Solution:
-
Ammonia Saturation: After the Pinner salt formation, the reaction mixture must be thoroughly saturated with ammonia. This can be achieved by bubbling anhydrous ammonia gas through the cold solution or by adding a saturated solution of ammonia in anhydrous ethanol.
-
pH Control: Ensure the pH of the reaction mixture becomes strongly basic (pH ≥ 9) during the ammonolysis step to drive the reaction to completion.[5]
-
Reaction Time & Temperature: After ammonia addition, allow the reaction to stir for a sufficient period, sometimes with gentle warming to room temperature or slightly above (e.g., 30 °C), to ensure complete conversion.[5]
-
-
Issue 2: The final product is contaminated with a significant amount of ethyl piperidine-4-carboxylate.
-
Potential Cause: Hydrolysis of the Pinner Salt. This is a clear indication that water was present in the system after the Pinner salt had formed, or was introduced during the workup or ammonolysis step.
-
Solution:
-
Review Anhydrous Procedures: Re-evaluate all steps outlined in Issue 1, Cause 1.
-
Ammonia Source: If using a solution of ammonia in ethanol, ensure that this solution is strictly anhydrous. Do not use aqueous ammonia solutions.
-
Workup: If an aqueous workup is performed, it should only be after the ammonolysis is complete. The primary purification method should ideally be crystallization to avoid introducing water.
-
-
Issue 3: The reaction mixture turns dark brown or black, indicating decomposition.
-
Potential Cause: Elevated Temperature. As previously mentioned, Pinner salts are thermally unstable.[1][2] Allowing the reaction temperature to rise, especially during the exothermic process of bubbling HCl gas, can lead to decomposition of the intermediate and the formation of polymeric byproducts.
-
Solution:
-
Aggressive Cooling: Maintain the reaction vessel in an efficient ice/salt bath or use a cryocooler to keep the internal temperature strictly between 0 and 5 °C during the entire HCl addition phase.
-
Slow HCl Addition: Bubble the HCl gas into the solution at a moderate rate to control the exotherm. Monitor the internal temperature closely with a low-temperature thermometer.
-
-
Optimized Experimental Protocol
This protocol provides a robust, step-by-step methodology for the synthesis. It is designed to be self-validating by emphasizing the critical control points.
Workflow Overview
Caption: Step-by-step experimental workflow for the synthesis.
Stage 1: Formation of Ethyl Piperidine-4-carboximidate Hydrochloride (Pinner Salt)
-
Preparation: Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the future reaction mixture, a low-temperature thermometer, and a gas outlet connected to a calcium chloride drying tube. Ensure all glassware is rigorously dried.
-
Reagent Addition: Under a positive pressure of nitrogen, charge the flask with 4-cyanopiperidine hydrochloride (1.0 eq) and anhydrous ethanol (approx. 5-10 mL per gram of nitrile).
-
Cooling: Cool the stirred suspension to 0 °C using an ice-salt bath.
-
HCl Addition: Begin bubbling dry hydrogen chloride gas through the mixture at a moderate rate. Monitor the internal temperature closely, ensuring it does not rise above 5 °C. Continue until the solution is saturated and a thick white precipitate of the Pinner salt forms.
-
Reaction: Seal the flask under a positive pressure of HCl or inert gas and allow the mixture to stir at 0–5 °C for 6–12 hours.
Stage 2: Ammonolysis to this compound
-
Cooling: Ensure the reaction mixture from Stage 1 is cooled to 0–5 °C.
-
Ammonia Addition: Switch the gas source from HCl to anhydrous ammonia. Bubble ammonia gas through the cold, stirred suspension until the mixture is saturated and becomes strongly basic (check pH by dabbing a glass rod onto pH paper; should be pH ≥ 9).[5] This step is also exothermic and requires careful temperature control.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Gently warm the mixture to approximately 30 °C and stir for 10–12 hours to ensure complete conversion.[5]
-
Isolation: Cool the reaction mixture and filter to remove the precipitated ammonium chloride. Wash the inorganic salt cake with a small amount of cold ethanol.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product. The resulting solid can be purified by recrystallization, for example, from an ethanol and ethyl acetate solvent system.[5] The pure product should be collected by filtration, washed with cold ethyl acetate, and dried under vacuum.
Key Parameter Summary
| Parameter | Recommended Value/Condition | Rationale |
| Solvent | Anhydrous Ethanol | Reactant in Pinner salt formation; must be water-free. |
| Acid Catalyst | Dry Hydrogen Chloride (gas) | Protonates the nitrile to activate it for nucleophilic attack.[4] |
| Stage 1 Temp. | 0–5 °C | Prevents thermal decomposition/rearrangement of the unstable Pinner salt.[1][2] |
| Nucleophile | Anhydrous Ammonia (gas or solution in EtOH) | Reacts with the Pinner salt to form the desired amidine.[5] |
| Stage 2 pH | ≥ 9 | Ensures the deprotonated ammonia is available for nucleophilic attack and drives the reaction to completion.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents atmospheric moisture from entering the reaction. |
References
-
NROChemistry. Pinner Reaction. Available at: [Link]
-
Wikipedia. Pinner reaction. Available at: [Link]
-
Organic Chemistry Portal. Pinner Reaction. Available at: [Link]
-
YouTube. Pinner Reaction. Available at: [Link]
- Google Patents. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
-
YouTube. Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. Available at: [Link]
- Google Patents. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Google Patents. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Google Patents. US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride.
- Google Patents. WO2016139165A1 - Process for preparing piperidine-4-carbothioamide hydrochloride.
-
National Institutes of Health. A Lewis acid-promoted Pinner reaction. Available at: [Link]
-
ResearchGate. The Chemistry of the Amidines. Available at: [Link]
- Google Patents. US5962693A - Efficient method for the conversion of nitriles to amidines.
-
Chemistry Steps. Converting Nitriles to Amides. Available at: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Pinner Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
Side-product formation in reactions with "Piperidine-4-carboximidamide dihydrochloride"
Welcome to the technical support center for Piperidine-4-carboximidamide Dihydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile building block. Given its multiple reactive sites, unexpected side-product formation is a common challenge. This document provides in-depth troubleshooting guides and frequently asked questions to help you achieve cleaner reactions and higher yields.
Section 1: Understanding the Reagent - FAQs
This section covers fundamental questions about the structure, handling, and reactivity of this compound.
Q1: What are the key structural features and reactive sites of this compound?
A: this compound possesses three key nitrogen-containing functional groups, each with distinct reactivity profiles. The dihydrochloride salt form is critical to its stability and solubility but also dictates its reactivity, as both the piperidine ring nitrogen and the carboximidamide group are protonated.
-
Piperidine Nitrogen (Secondary Amine): In its free base form, this nitrogen is a strong nucleophile and a moderately strong base (pKa of the conjugate acid is ~11.2).[1] As a dihydrochloride salt, it exists as a piperidinium ion and is non-nucleophilic until deprotonated.
-
Carboximidamide (Amidine) Group: This is a highly basic functional group (pKa of the conjugate acid is often >12).[2] It contains two nitrogen atoms: an sp²-hybridized "imino" nitrogen and an sp³-hybridized "amino" nitrogen. Protonation occurs on the sp² nitrogen, allowing the positive charge to be delocalized across the N-C-N system.[2] This group is susceptible to hydrolysis and can act as a bidentate nucleophile or ligand.
Caption: Key reactive sites on Piperidine-4-carboximidamide.
Q2: How should I properly store and handle this reagent?
A: this compound is hygroscopic and susceptible to hydrolysis. Store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator or dry cabinet. To maintain its integrity, avoid frequent opening in a humid environment. When weighing, do so quickly and in a low-humidity environment if possible.
Q3: My reaction requires the free base. How do I prepare it from the dihydrochloride salt?
A: Neutralization must be done carefully to avoid side reactions. A common method is to dissolve the dihydrochloride salt in a suitable solvent (e.g., methanol or water) and add a base.
-
For isolation: Use a strong base like NaOH or KOH (2 equivalents) in an aqueous solution, followed by extraction of the free base into an organic solvent like dichloromethane or ethyl acetate. The organic layer should then be dried thoroughly (e.g., with Na₂SO₄ or MgSO₄) and the solvent evaporated under reduced pressure. The isolated free base should be used immediately as it is less stable than the salt form.
-
For in-situ use: In a non-aqueous reaction, you can often add a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (at least 2.2 equivalents) directly to the reaction mixture to generate the free base in situ.
Section 2: Troubleshooting Guide - Common Side-Product Formations
This section addresses specific problems encountered during reactions, explaining the underlying chemistry and providing actionable solutions.
Problem 1: Hydrolysis to Amide or Carboxylic Acid
Q: My NMR/LC-MS analysis shows significant amounts of Piperidine-4-carboxamide and/or Piperidine-4-carboxylic acid. What is causing this, and how can I prevent it?
A: Causality: The amidine functional group is susceptible to hydrolysis, which can be catalyzed by both acid and base.[3][4] Trace amounts of water in your reagents or solvents, or exposure to atmospheric moisture, can lead to the formation of the corresponding amide (Piperidine-4-carboxamide). Under harsher conditions (e.g., prolonged heating in the presence of water), the amide can further hydrolyze to the carboxylic acid.[5][6]
Caption: Pathway of amidine hydrolysis to unwanted side-products.
Troubleshooting Protocol: Minimizing Hydrolysis
-
Solvent & Reagent Preparation:
-
Use anhydrous solvents from a solvent purification system or freshly opened bottles rated for anhydrous applications.
-
If using solvents from older bottles, dry them using appropriate methods (e.g., distillation over sodium for THF, or using activated molecular sieves for solvents like DCM or acetonitrile).
-
Ensure all other liquid reagents (e.g., amines, bases) are dry. Dry gaseous reagents by passing them through a drying tube.
-
-
Glassware & Atmosphere:
-
Flame-dry or oven-dry all glassware immediately before use and allow it to cool under a stream of inert gas (argon or nitrogen).
-
Assemble the reaction setup while still warm and maintain a positive pressure of inert gas throughout the entire experiment, including during reagent addition and workup.
-
-
Reagent Addition:
-
Add reagents via syringe through rubber septa. For solid reagents, use a glove box or a solids addition funnel under a positive flow of inert gas.
-
-
Reaction Conditions:
-
If the reaction allows, run it at the lowest effective temperature to slow the rate of hydrolysis.
-
Minimize reaction time; monitor progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
-
Problem 2: Lack of Regioselectivity in Acylation/Sulfonylation
Q: I am trying to perform an N-acylation on the piperidine ring, but I am getting a mixture of products, including acylation on the amidine group. How can I control the regioselectivity?
A: Causality: This is a classic case of competing nucleophiles. Although the piperidine nitrogen is a good nucleophile, the amidine group can also react with electrophiles, especially under basic conditions.[7] The key to selectivity is controlling the deprotonation. The piperidinium ion (pKa ~11.2) is significantly more acidic than the amidinium ion (pKa >12).[1][2] Therefore, a carefully chosen base can selectively deprotonate the piperidine nitrogen without significantly deprotonating the amidinium ion.
Solution: Controlled Deprotonation for Selective N-Acylation
-
Base Selection: Use a base that is strong enough to deprotonate the piperidinium ion but not the amidinium ion. A bulky, non-nucleophilic base like Diisopropylethylamine (DIPEA, pKa of conjugate acid ~10.7) is often a poor choice as it may not be strong enough. Triethylamine (TEA, pKa of conjugate acid ~10.7) can work but may require an excess. A stronger base like 1,8-Diazabicycloundec-7-ene (DBU) is often too strong and unselective. A good starting point is often using 2.2-2.5 equivalents of TEA or a slight excess of potassium carbonate (K₂CO₃) in an aprotic solvent.
-
Temperature Control: Add the electrophile (e.g., acyl chloride, sulfonyl chloride) slowly and at a low temperature (e.g., 0 °C or -20 °C). This minimizes side reactions and favors the kinetically preferred reaction at the more nucleophilic piperidine nitrogen.
Caption: Controlling regioselectivity during N-acylation.
Problem 3: Dimerization and Low Solubility
Q: My reaction appears heterogeneous, and I'm getting a poor yield of the desired product. I suspect dimerization or aggregation of my starting material. Is this possible?
A: Causality: Yes, this is a known phenomenon for amidines. Amidines can form stable, hydrogen-bonded cyclic dimers or linear aggregates.[8] This is especially prevalent at high concentrations and in non-polar, aprotic solvents. This dimerization can reduce the effective concentration of the reactive monomeric species and lead to low solubility and reactivity.
Solution: Minimizing Dimerization
-
Solvent Choice: Use a polar, protic solvent like ethanol or methanol if the reaction chemistry allows. These solvents can disrupt the intermolecular hydrogen bonds that lead to dimerization by forming hydrogen bonds with the amidine themselves. If a protic solvent is not suitable, a polar aprotic solvent like DMF or DMSO is preferable to non-polar options like toluene or hexane.
-
Concentration: Run the reaction at a lower concentration (e.g., 0.05 - 0.1 M). While this may slow down a bimolecular reaction, it can significantly favor the monomeric form of the amidine.
-
Temperature: Gently heating the reaction mixture (if thermally stable) can sometimes provide enough energy to break up the dimers and improve solubility and reactivity.
| Condition | Effect on Dimerization | Recommendation |
| High Concentration | Increases | Use dilute conditions (0.05-0.1 M) |
| Non-polar Solvent | Increases | Use polar solvents (e.g., EtOH, DMF) |
| Low Temperature | May Increase | Gentle heating may be beneficial |
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Selective N-Alkylation of the Piperidine Ring
This protocol details a standard method for selectively alkylating the piperidine nitrogen using a reductive amination approach, which often provides high selectivity.
-
Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Solvent & Aldehyde/Ketone: Add anhydrous methanol (to 0.1 M concentration) and the desired aldehyde or ketone (1.1 eq). Stir the mixture for 30 minutes at room temperature.
-
pH Adjustment (Optional but Recommended): Add acetic acid (0.1 eq) to catalyze iminium ion formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes.
-
Safety Note: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. The reaction should be performed in a well-ventilated fume hood.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS.
-
Workup: Quench the reaction by slowly adding 1M HCl until the pH is ~2 to decompose any remaining reducing agent. Then, basify the mixture with 6M NaOH to pH >12.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for further purification.
References
-
Perrin, C. L., et al. (2007). Solution Chemistry of N,N'-Disubstituted Amidines: Identification of Isomers and Evidence for Linear Dimer Formation. The Journal of Organic Chemistry. Available at: [Link]
-
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc. Available at: [Link]
-
Clark, J. (2023). The Hydrolysis of Amides. Chemguide. Available at: [Link]
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
Wikipedia. Amidine. Available at: [Link]
-
Save My Exams. Reactions of Amides. Available at: [Link]
- Google Patents. Process for preparing piperidine-4-carbothioamide hydrochloride.
-
Organic Chemistry Tutor. (2020). Amides: Reactions Forming and Reactions of. YouTube. Available at: [Link]
-
Krenske, E. H., et al. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society. Available at: [Link]
-
PubChem. 1-acetyl-N-[3-[4-[(4-carbamoylphenyl)methyl]piperidin-1-yl]propyl]-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide. Available at: [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
-
It's Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases!. YouTube. Available at: [Link]
-
El-aza, A. A. (2017). Functionality of amidines and amidrazones. Semantic Scholar. Available at: [Link]
-
El-Faham, A., et al. (2019). The chemistry of amidines and imidates. ResearchGate. Available at: [Link]
-
Whitehead, B. J., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]
-
Krenske, E. H., et al. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society. Available at: [Link]
-
Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews. Available at: [Link]
-
Onomura, O., et al. (2006). REGIOSELECTIVE INTRODUCTION OF ELECTROPHILES INTO PIPERIDINE DERIVATIVES AT THE 4-POSITION. HETEROCYCLES. Available at: [Link]
-
Kumar, A., et al. (2020). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules. Available at: [Link]
-
Angeli, A., et al. (2023). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. Available at: [Link]
-
Wikipedia. Piperidine. Available at: [Link]
-
Cheung, W. S., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Bakhanova, I. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Um, I. H., et al. (2013). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Um, I. H., et al. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PubMed Central. Available at: [Link]
- Google Patents. Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
Defense Technical Information Center. Piperidine Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Piperidine synthesis. Available at: [Link]
-
O'Donovan, D. H., et al. (2020). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. Available at: [Link]
-
O'Donovan, D. H., et al. (2020). Recent advances in the synthesis of N-acyl sulfonamides. PubMed Central. Available at: [Link]
-
PubChem. Piperidine. Available at: [Link]
Sources
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- 2. Amidine - Wikipedia [en.wikipedia.org]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
"Piperidine-4-carboximidamide dihydrochloride" stability in different solvents
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the stability of a compound is critical to the reproducibility and success of your research. This guide provides in-depth information, troubleshooting advice, and practical protocols regarding the stability of Piperidine-4-carboximidamide dihydrochloride in various solvents.
Given the limited specific literature on this exact molecule, this guide is built upon established principles of its core functional groups: the piperidine ring and, most importantly, the carboximidamide group (an amidine). The dihydrochloride salt form also plays a crucial role in its behavior in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in solution?
A1: The most significant stability concern is the hydrolysis of the carboximidamide functional group . Amidines are susceptible to hydrolysis, especially in aqueous environments, which converts the carboximidamide into the corresponding carboxamide (Piperidine-4-carboxamide) and ammonia. This reaction can be catalyzed by both acidic and basic conditions.[1][2] While the protonated amidinium form (as in the dihydrochloride salt) is generally more resistant to hydrolysis than the free base, it is not immune, particularly over extended periods or at elevated temperatures.[3]
Q2: I am dissolving the compound in a neutral aqueous buffer. What is the expected pH and how does that affect stability?
A2: As a dihydrochloride salt of a basic compound, dissolving this compound in unbuffered, neutral water (e.g., for injection or HPLC-grade) will result in an acidic solution (typically pH 3-5, concentration-dependent). This is due to the dissociation of the hydrochloride salt. While this acidic environment can help solubilize the compound, prolonged exposure to these conditions, especially with heat, can promote acid-catalyzed hydrolysis.[4][5]
Q3: Which solvents are recommended for preparing long-term stock solutions?
A3: For long-term storage, anhydrous polar aprotic solvents are highly recommended.
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
These solvents lack the ability to donate protons and are not nucleophilic, thus minimizing the risk of hydrolysis. It is crucial to use high-purity, anhydrous grades of these solvents and to handle them in a way that minimizes water absorption from the atmosphere.
Q4: How should I properly store my stock and working solutions?
A4: Proper storage is critical to maintaining the integrity of the compound.
-
Solid Compound: Store the solid powder tightly sealed in a desiccator at 2-8°C or -20°C, protected from light and moisture.[6][7]
-
Stock Solutions (in DMSO/DMF): Prepare concentrated stock solutions (e.g., 10-50 mM), aliquot them into small, single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or ideally at -80°C.
-
Aqueous Working Solutions: These should be prepared fresh from the stock solution for each experiment and used within the same day. Avoid storing compounds in aqueous buffers for extended periods.
Q5: My experimental results are inconsistent over time. Could compound degradation be the cause?
A5: Yes, inconsistent results are a classic sign of compound instability. If you observe a diminishing biological effect, a decrease in the main peak area in your chromatography, or the appearance of new peaks over time, it is highly probable that your compound is degrading in your experimental medium.[8] It is essential to validate the stability under your specific experimental conditions (e.g., in cell culture media at 37°C).
Troubleshooting Guide: Investigating Solution Stability
Issue: You suspect that this compound is degrading in your experimental buffer, leading to unreliable results.
This workflow provides a systematic approach to diagnosing and resolving the issue.
Caption: Troubleshooting workflow for suspected compound instability.
Experimental Protocols & Data
The Chemistry of Amidine Hydrolysis
The primary degradation pathway for Piperidine-4-carboximidamide is the nucleophilic attack of water on the electrophilic carbon of the amidinium ion, leading to the formation of a tetrahedral intermediate which then collapses to yield the more stable carboxamide product.
Caption: The primary hydrolytic degradation pathway.
Solvent Stability Profile (Qualitative)
This table summarizes the expected stability of this compound in common laboratory solvents based on general chemical principles.
| Solvent Class | Examples | Expected Stability | Primary Risk | Recommendations |
| Aqueous Buffers | PBS, Tris, HEPES, Cell Media | Poor to Fair | Hydrolysis .[9] Risk increases with time, temperature, and pH extremes. | Prepare fresh before use. Do not store for >24 hours. |
| Protic Solvents | Water, Methanol, Ethanol | Poor to Fair | Hydrolysis & Solvolysis . Alcohols can also act as nucleophiles. | Use for immediate dissolution if required, but avoid for storage. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good | Trace Water . Absorbed atmospheric water can cause slow degradation. | Ideal for long-term stock solutions. Use anhydrous grade. Store at -80°C. |
| Non-Polar Aprotic | Dichloromethane, Chloroform | Good | Poor Solubility . The dihydrochloride salt is unlikely to dissolve well. | Not recommended due to insolubility of the salt form. |
Protocol 1: Assessing Short-Term Stability in an Aqueous Buffer
This protocol provides a framework for quantitatively assessing the stability of your compound under specific experimental conditions using HPLC.[10]
1. Objective: To determine the stability of this compound in a chosen aqueous buffer (e.g., PBS, pH 7.4) over a 24-hour period at a specific temperature (e.g., 37°C).
2. Materials:
-
This compound
-
Anhydrous DMSO
-
Experimental Buffer (e.g., PBS, pH 7.4), filtered
-
HPLC system with a suitable detector (UV, CAD, or MS)[11][12]
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water with appropriate mobile phase modifiers (e.g., 0.1% formic acid or TFA)
3. Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in anhydrous DMSO to create a 10 mM stock solution.
-
Prepare Test Solution: Dilute the DMSO stock solution into the pre-warmed (37°C) experimental buffer to achieve a final concentration of 100 µM. Ensure the final DMSO concentration is low and consistent with your experiments (e.g., <0.5%).
-
Time Zero (T=0) Sample: Immediately after preparation, withdraw an aliquot of the test solution, place it in an HPLC vial, and analyze it by your established HPLC method. This is your 100% reference point.
-
Incubation: Place the remainder of the test solution in an incubator at 37°C.
-
Time Point Sampling: Withdraw aliquots at subsequent time points (e.g., 2, 4, 8, and 24 hours). Immediately transfer them to HPLC vials for analysis. If analysis cannot be performed immediately, freeze the samples at -80°C.
-
HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradants.
4. Data Analysis:
-
For each time point, determine the peak area of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot % Remaining versus Time. A loss of >10% of the parent compound typically indicates significant instability under the tested conditions.[13]
References
- Vertex AI Search. (n.d.). Safety Data Sheet.
- Fanizzi, F. P., et al. (2009). Solution behavior of amidine complexes: an unexpected cis/trans isomerization and formation of di- and trinuclear platinum(III) and platinum(II) species. PubMed.
- Key Organics Limited. (2019). Safety Data Sheet.
- Vertex AI Search. (2025). SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC.
- Wikipedia. (n.d.). Amidine.
- AK Scientific, Inc. (n.d.). Piperidine-2-carboximidamide dihydrochloride.
- Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- Solubility of Things. (n.d.). Amidine.
- Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions.
- The Organic Chemistry Tutor. (2022). Hydrolysis Mechanisms of Carboxylic Acid Derivatives.
- The Organic Chemistry Tutor. (2017). Synthesis of Carboxylic Acids: Hydrolysis of Amides.
- PubMed. (n.d.). Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1.
- Freelance Teacher. (2009). Hydrolysis of carboxylic acid derivatives.
- ACS Publications. (n.d.). The Chemistry of the Amidines.
- ChemicalBook. (n.d.). Piperidine CAS#: 110-89-4.
- IntechOpen. (n.d.). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions.
- BenchChem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
- ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
- ResearchGate. (2025). STABILITY-INDICATING METHOD FOR DETERMINATION OF TIZANIDINE HYDROCHLORIDE IN PHARMACEUTICAL LC-CAD METHOD USING CHEMOMETRIC APPROACH.
- ResearchGate. (2025). Box-Behnken Design-Assisted Development and Validation with Stability Study of RP-HPLC Method for Analyzing 1-(4-Chlorophenyl) pyrrolidine-2,5-dione.
Sources
- 1. youtube.com [youtube.com]
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- 3. Amidine - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. aksci.com [aksci.com]
- 7. chemos.de [chemos.de]
- 8. benchchem.com [benchchem.com]
- 9. Solution behavior of amidine complexes: an unexpected cis/trans isomerization and formation of di- and trinuclear platinum(III) and platinum(II) species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Welcome to the technical support center for "Piperidine-4-carboximidamide dihydrochloride." This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex analytical challenges associated with this compound. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring robust and reliable analytical outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the analysis of this compound.
Q1: Why am I seeing poor peak shape (tailing or fronting) for this compound in my reversed-phase HPLC analysis?
A1: Poor peak shape is a frequent issue with polar, basic compounds like Piperidine-4-carboximidamide. The primary causes are typically secondary interactions with the stationary phase or issues with the sample solvent.
-
Secondary Silanol Interactions: The basic nitrogen in the piperidine ring can interact with residual acidic silanol groups on the surface of traditional C18 columns. This leads to peak tailing.
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, often fronting.
Troubleshooting Steps:
-
Column Selection: Consider using a column with a polar-embedded phase or a well-endcapped C18 column designed for polar analytes. These columns minimize silanol interactions.[1]
-
Mobile Phase Modification:
-
pH Adjustment: Ensure the mobile phase pH is controlled and is at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic state.
-
Ionic Strength: Adding a small amount of an appropriate buffer (e.g., 10-20 mM ammonium formate or acetate) can help to saturate the active sites on the stationary phase and improve peak shape.
-
-
Sample Diluent: Where possible, dissolve your sample in the initial mobile phase to avoid solvent mismatch effects.[2]
Q2: I'm struggling with retaining this compound on my C18 column. What are my options?
A2: Due to its high polarity, retaining this compound on a traditional C18 column with high organic mobile phases can be challenging.
Solutions:
-
Aqueous Normal Phase (ANP) or HILIC: These techniques are specifically designed for the retention of polar compounds.[2] HILIC, in particular, uses a high organic mobile phase with a small amount of aqueous solvent, which is ideal for this type of analyte.
-
Polar-Embedded Columns: These are a type of reversed-phase column with a polar group embedded in the alkyl chain, which helps in retaining polar compounds even with highly aqueous mobile phases.[1]
-
Ion-Pair Chromatography: Introducing an ion-pairing reagent (e.g., heptafluorobutyric acid for positive ions) into the mobile phase can form a neutral complex with your analyte, significantly increasing its retention on a C18 column. However, be aware that ion-pairing reagents can be difficult to remove from the column and may cause ion suppression in mass spectrometry.[2][3]
Q3: My mass spectrometry signal for Piperidine-4-carboximidamide is inconsistent or shows significant ion suppression. What could be the cause?
A3: Ion suppression is a common challenge in LC-MS, especially for polar compounds analyzed in complex matrices.
-
Matrix Effects: Co-eluting compounds from the sample matrix can compete with the analyte for ionization, reducing its signal.
-
Mobile Phase Additives: High concentrations of non-volatile buffers (e.g., phosphate) or ion-pairing reagents are known to cause significant ion suppression.
Troubleshooting Strategies:
-
Improve Chromatographic Separation: Enhance the separation of your analyte from matrix components. This might involve adjusting the gradient, changing the column, or employing a 2D-LC approach.
-
Optimize Sample Preparation: Use a more effective sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Choose MS-Friendly Mobile Phases: Use volatile buffers like ammonium formate or ammonium acetate.
-
Internal Standards: Employ a stable isotope-labeled internal standard to compensate for matrix effects and variations in ionization efficiency.
Section 2: Detailed Troubleshooting Guides
This section provides in-depth troubleshooting for specific analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Problem: Drifting Retention Times
Drifting retention times can invalidate an analytical method. The cause is often related to column equilibration or changes in the mobile phase.
Systematic Troubleshooting:
-
Column Equilibration: Polar compounds on polar-modified columns can sometimes require longer equilibration times. Ensure the column is thoroughly equilibrated with the initial mobile phase before starting the analysis sequence.
-
Mobile Phase Preparation:
-
pH Stability: If using a buffered mobile phase, ensure its pH is stable over time. Buffers can be susceptible to CO2 absorption from the air, which can alter the pH.
-
Solvent Composition: Inconsistencies in mobile phase preparation, especially with small percentages of modifiers, can lead to retention time shifts.
-
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
-
System Leaks: Check for any leaks in the HPLC system, as this can cause pressure fluctuations and, consequently, retention time variability.[4]
Workflow for Troubleshooting HPLC Peak Tailing
Caption: A decision tree for troubleshooting HPLC peak tailing issues.
Mass Spectrometry (MS)
Understanding Fragmentation Patterns
For structural elucidation and method development, understanding the fragmentation of Piperidine-4-carboximidamide in the mass spectrometer is crucial. Piperidine derivatives typically undergo characteristic fragmentation pathways.[5]
-
Ionization: Due to the basic nitrogen, positive ion mode electrospray ionization (ESI+) is generally preferred.
-
Common Fragmentations:
-
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway, leading to the formation of a stable iminium ion.
-
Ring Fission: The piperidine ring can open, leading to various acyclic fragment ions.
-
Table 1: Typical MS Parameters for Piperidine-4-carboximidamide Analysis
| Parameter | Typical Setting | Rationale |
| Ionization Mode | ESI Positive | The basic nitrogen is readily protonated. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the formation of gas-phase ions. |
| Desolvation Temp | 350 - 500 °C | Facilitates solvent evaporation and analyte ionization. |
| Cone Voltage | 20 - 40 V | Can be optimized to control in-source fragmentation. |
| Collision Energy | 10 - 30 eV (for MS/MS) | Varies depending on the desired degree of fragmentation. |
Note: These are starting parameters and should be optimized for your specific instrument and method.
Experimental Protocol: MS/MS Fragmentation Analysis
-
Sample Preparation: Prepare a 1-10 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infusion: Directly infuse the sample into the mass spectrometer using a syringe pump to obtain a stable signal.
-
Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecule [M+H]⁺.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor and perform a product ion scan to observe the fragment ions.
-
Collision Energy Optimization: Vary the collision energy to observe how the fragmentation pattern changes. This helps in identifying primary and secondary fragments.
Section 3: References
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. ResearchGate. [Link]
-
fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]
-
LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... ResearchGate. [Link]
-
HPLC problems with very polar molecules. Axion Labs. [Link]
-
HPLC Troubleshooting Guide. hplctroubleshooting.com. [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. phenomenex.com. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
WO2012048222A1 - FURO[3,2-d]PYRIMIDINE COMPOUNDS. Google Patents.
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]
Sources
- 1. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Piperidine-4-carboximidamide Dihydrochloride Reactions
Welcome to the technical support center dedicated to addressing challenges related to catalyst deactivation when working with Piperidine-4-carboximidamide dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in catalytic transformations. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic routes.
Introduction: The Challenge of a Dual-Nature Reagent
This compound is a valuable synthon, but its structure presents unique challenges in catalysis. The molecule contains two key features that can act as potent catalyst inhibitors:
-
A Lewis Basic Piperidine Nitrogen: The nitrogen atom within the piperidine ring can strongly coordinate to the active sites of metal catalysts, particularly precious metals like palladium and platinum.[1]
-
A Dihydrochloride Salt Form: The presence of chloride ions can poison catalyst surfaces, altering their electronic properties and, in some cases, leading to the formation of inactive metal-chloride species.[2][3]
Understanding and mitigating the deactivating effects of these two features is critical for developing robust and efficient catalytic processes. This guide provides a structured approach to diagnosing, troubleshooting, and preventing common catalyst deactivation pathways.
Part 1: Frequently Asked Questions (FAQs) - Initial Diagnosis
This section addresses the most common initial observations and questions that arise when catalyst deactivation is suspected.
Q1: What are the common symptoms of catalyst deactivation in my reaction?
A1: The primary indicators of catalyst poisoning or deactivation are often unmistakable and include:
-
Decreased Reaction Rate: The most immediate symptom is a significant slowdown in reaction progress compared to established benchmarks.[1]
-
Incomplete Conversion: The reaction stalls before the limiting reagent is fully consumed, even with extended reaction times or elevated temperatures.[1]
-
Changes in Selectivity: You may observe the formation of unexpected byproducts or a shift in the ratio of desired products, as deactivation can alter the preferred reaction pathway.[1][4]
Q2: I'm using this compound. What are the most probable causes of my catalyst's poor performance?
A2: Given the structure of your reagent, the deactivation is most likely caused by one or both of the following mechanisms:
-
Nitrogen Poisoning: The lone pair of electrons on the piperidine nitrogen can form a strong dative bond with the metal center of your catalyst (e.g., Pd, Pt, Rh, Ni). This strong adsorption blocks the active site, preventing reactant molecules from accessing it.[1][5]
-
Chloride Poisoning: The chloride counter-ions are known catalyst poisons.[2] They can interact with the catalyst surface, leading to the formation of stable surface chloride species that inhibit catalytic activity.[3] In some cases, this can lead to a greater displacement of electron density at the metal site, causing deactivation.[3]
Q3: Which types of catalysts are most susceptible to deactivation by this reagent?
A3: Catalysts commonly used in hydrogenation and cross-coupling reactions are particularly vulnerable. These include:
-
Precious Metal Catalysts: Palladium (e.g., Pd/C), Platinum (e.g., PtO₂), and Rhodium (e.g., Rh/C) are highly susceptible to poisoning by nitrogen-containing compounds.[1]
-
Nickel Catalysts: Raney Nickel and supported nickel catalysts are also readily poisoned by both nitrogen and sulfur compounds.[1][6]
Q4: Is it possible to reverse the catalyst deactivation?
A4: The reversibility depends entirely on the deactivation mechanism.
-
Reversible Poisoning: If the poison is weakly adsorbed, its removal from the feed can sometimes restore activity.[7]
-
Irreversible Poisoning: Strong chemisorption of the piperidine nitrogen or chemical alteration of the active site by chlorides often leads to permanent deactivation.[1] In these cases, catalyst regeneration or replacement is necessary.
Part 2: Troubleshooting Guide by Reaction Type
The optimal troubleshooting strategy depends heavily on the specific transformation being performed.
Guide 1: Hydrogenation of a Pyridine Precursor to Piperidine-4-carboximidamide
This is a common synthetic route where the product itself is a catalyst poison.
Common Problem: The hydrogenation reaction starts but slows down dramatically or stops completely after partial conversion.
Root Cause Analysis: This is a classic case of product inhibition . As the piperidine product is formed, its concentration increases, and it progressively poisons the catalyst's active sites. The dihydrochloride form of the product can also release HCl, which may further interact with and deactivate the catalyst.
dot
Caption: Ligand displacement deactivation pathway.
| Strategy | Rationale | Associated Protocol |
| Ligand Screening | Bulky, electron-rich ligands can sterically shield the metal center and bind more tightly, making them less susceptible to displacement by the piperidine nucleophile. [1] | Protocol 4 |
| In-situ Salt Neutralization | Converting the dihydrochloride to the free base before adding the catalyst removes chloride ions and may modulate the nucleophilicity of the piperidine. | Protocol 5 |
| Use of Pre-catalysts | Well-defined palladium pre-catalysts can be more stable and provide more consistent results by ensuring efficient generation of the active catalytic species. [1] | Protocol 6 |
Protocol 4: Ligand Screening
-
Selection: Choose a set of phosphine ligands with varying steric bulk and electronic properties. Good candidates to compare against a standard ligand (like P(tBu)₃) include bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).
-
Setup: In parallel reaction vials, combine the aryl halide, a palladium source (e.g., Pd₂(dba)₃), and the base.
-
Ligand Addition: Add a different ligand to each vial, maintaining a consistent Pd:Ligand ratio (typically 1:2 to 1:4).
-
Reaction Initiation: Add the this compound and solvent, then heat the reactions.
-
Analysis: Monitor the reactions by LC-MS to determine which ligand provides the highest yield and stability.
Protocol 5: In-situ Salt Neutralization
-
Setup: In the reaction vessel, dissolve the this compound in the reaction solvent.
-
Base Addition: Add 2.0 equivalents of a non-nucleophilic base (e.g., a mild inorganic base like K₂CO₃ or a hindered organic base like DIPEA) relative to the dihydrochloride salt.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for complete neutralization. You may observe the formation of a precipitate (the chloride salt of the base).
-
Catalyst Addition: Proceed with the addition of the aryl halide, palladium source, ligand, and any additional base required for the catalytic cycle itself.
-
Caution: This method adds extra salts to the reaction, which can sometimes have their own effects. The choice of neutralizing base is critical.
Protocol 6: Employing a Pre-catalyst
-
Substitution: Instead of generating the catalyst in-situ from a palladium source and a separate ligand, use a commercially available, air-stable pre-catalyst (e.g., an XPhos-Pd-G3 pre-catalyst).
-
Setup: Under an inert atmosphere, add the aryl halide, this compound, base, and solvent to the reaction vessel.
-
Pre-catalyst Addition: Add the pre-catalyst directly to the mixture.
-
Reaction: Heat the reaction and monitor its progress. Pre-catalysts often lead to more reproducible results and can show enhanced stability. [1]
Part 3: Catalyst Regeneration
In cases of irreversible deactivation, replacement is often necessary. However, for valuable catalysts deactivated by organic deposits (fouling), some regeneration may be possible.
Protocol 7: General Catalyst Washing and Drying
This protocol is intended for heterogeneous catalysts (e.g., Pd/C) that may be fouled by organic residues.
-
Recovery: After the reaction, carefully filter the catalyst from the reaction mixture.
-
Solvent Wash: Wash the recovered catalyst cake thoroughly with a solvent capable of dissolving adsorbed organic material (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF)). [6]3. Water Wash: Follow with an extensive wash with deionized water to remove residual solvent and salts. [6]4. Drying: Dry the catalyst in a vacuum oven under a gentle flow of inert gas. An oxidative treatment with a gentle flow of hot air (e.g., 50-120 °C) can sometimes help remove strongly chemisorbed species. [6]5. Activity Test: Test the activity of the regenerated catalyst on a small-scale reaction to determine if its performance has been restored. A final reduction step with hydrogen may be required to fully restore activity. [6]
References
- Vertex AI Search. (2025). Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects.
- BenchChem. (2025).
- RSC Publishing.
- ChemCatBio. (2022).
- BenchChem. (2025).
- BenchChem. (2025).
- AmmoniaKnowHow.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 3. Chlorine–nickel interactions in gas phase catalytic hydrodechlorination: catalyst deactivation and the nature of reactive hydrogen - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. benchchem.com [benchchem.com]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
Technical Support Center: Purification of Piperidine-4-carboximidamide Dihydrochloride
Welcome to the Technical Support Center for "Piperidine-4-carboximidamide dihydrochloride." This guide is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with this highly polar and reactive molecule. Here, we synthesize our in-house expertise with established scientific principles to provide you with practical, actionable solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My final product, this compound, is an oil and won't crystallize. What should I do?
A1: "Oiling out" is a common issue with highly polar, flexible molecules like this one. It often indicates the presence of impurities or residual solvent. First, ensure all volatile solvents have been removed under high vacuum. If it remains an oil, consider triturating the product with a non-polar solvent in which the product is insoluble, such as diethyl ether or hexane. This can sometimes induce crystallization or solidify the product by removing more soluble impurities. If this fails, column chromatography may be necessary before attempting recrystallization again.
Q2: I'm seeing a significant peak broadening or tailing for my compound during reverse-phase HPLC analysis. Why is this happening?
A2: Peak tailing for a basic compound like this compound on a standard C18 column is often due to interactions between the protonated amine and amidine groups with residual acidic silanol groups on the silica support. To mitigate this, consider adding an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase.[1] This masks the silanol groups and improves peak shape. Alternatively, using a mobile phase with a low pH (e.g., 2.5-3) can protonate the silanols and reduce these secondary interactions.
Q3: My NMR spectrum shows unidentifiable peaks, and the integration doesn't match the expected structure. What are the likely impurities?
A3: Given that a common synthetic route to amidines is the Pinner reaction, which proceeds from a nitrile, common impurities include[2][3]:
-
Starting nitrile (4-cyanopiperidine): Incomplete reaction.
-
Intermediate imino ester: Incomplete conversion to the amidine.
-
Piperidine-4-carboxamide: This is a very common impurity resulting from the hydrolysis of the amidine functional group, especially if the workup or purification involves water without strict pH control.[4][5]
Q4: I suspect my compound is degrading during purification on a silica gel column. Is this possible?
A4: Yes, this is a significant risk. The acidic nature of standard silica gel can promote the hydrolysis of the amidine group to the corresponding amide.[4][5] If you observe streaking on your TLC plate or the appearance of a more polar spot (the amide) after chromatography, consider deactivating the silica gel by pre-flushing the column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (1-2%). Alternatively, using a different stationary phase like alumina (neutral or basic) or considering reversed-phase flash chromatography can prevent degradation.
Troubleshooting Guides
Challenge 1: Persistent Impurities After Recrystallization
If single-solvent or multi-solvent recrystallization fails to yield a product of desired purity (>95%), it is likely that the impurities have very similar solubility profiles to your target compound.
Caption: Troubleshooting workflow for impure crystals.
-
Causality: The dihydrochloride salt form makes the compound highly soluble in polar protic solvents like methanol and ethanol, which are often good for recrystallization. However, these solvents can also participate in hydrolysis if conditions are not optimal. The starting nitrile is less polar and should be separable by normal-phase chromatography.
-
Protocol: Anhydrous Recrystallization
-
Dissolve the crude product in a minimal amount of hot, anhydrous methanol.
-
Slowly add a less polar, anhydrous co-solvent like 2-propanol or acetonitrile until the solution becomes slightly turbid.
-
Add a few drops of hot, anhydrous methanol to redissolve the solid and achieve a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold, anhydrous co-solvent, and dry under high vacuum.
-
-
Protocol: Ion-Exchange Chromatography
-
Principle: Since the target compound is a salt and will be protonated (cationic) at neutral to acidic pH, cation-exchange chromatography can be a powerful purification method.[6][7][8][9] Impurities like the starting nitrile (less basic) or the amide (neutral) will have different binding affinities to the resin.
-
Methodology:
-
Resin Selection: Choose a strong cation-exchange resin (e.g., Dowex 50WX8).
-
Column Packing: Prepare a slurry of the resin in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5) and pack it into a column.
-
Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.
-
Elution: Elute the bound compounds using a salt gradient (e.g., 0.1 M to 2 M ammonium acetate) or a pH gradient. The more highly charged species will elute at higher salt concentrations.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Desalting: Combine the pure fractions and remove the buffer salts by lyophilization or dialysis.
-
-
Challenge 2: Purity Assessment by HPLC
Achieving a sharp, symmetrical peak for this compound can be challenging. The following guide provides a systematic approach to developing a robust HPLC method.
Sources
- 1. Pinner Reaction [organic-chemistry.org]
- 2. pure.hud.ac.uk [pure.hud.ac.uk]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. The hydrolysis of azetidinyl amidinium salts. Part 2. Substituent effects, buffer catalysis, and the reaction mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. itwreagents.com [itwreagents.com]
- 8. mdpi.com [mdpi.com]
- 9. osti.gov [osti.gov]
Technical Support Center: Scaling Up the Synthesis of Piperidine-4-carboximidamide Dihydrochloride
Welcome to the Technical Support Center for the synthesis of Piperidine-4-carboximidamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scale-up of this important pharmaceutical intermediate. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the successful and safe execution of your synthesis at a larger scale.
Introduction: The Synthetic Pathway
The most common and industrially viable method for the synthesis of this compound is the Pinner reaction, followed by ammonolysis. This two-step process begins with the conversion of a nitrile, 4-cyanopiperidine, to an intermediate imino ester hydrochloride (often referred to as a Pinner salt). This intermediate is then reacted with ammonia to yield the final amidine product as its dihydrochloride salt.
The successful execution of this synthesis, particularly at scale, hinges on careful control of reaction parameters to maximize yield and purity while ensuring operational safety. This guide will address critical aspects of each stage of the process.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter in the Pinner reaction stage?
A1: The most critical parameter is maintaining strictly anhydrous (water-free) conditions. The presence of even trace amounts of water will lead to the hydrolysis of the intermediate imino ester, forming the corresponding ester as a significant byproduct and reducing the overall yield of the desired amidine. When scaling up, ensuring all glassware, solvents, and reagents are thoroughly dried is paramount.
Q2: My Pinner reaction is sluggish or stalls. What are the likely causes?
A2: Several factors can contribute to a sluggish reaction. Insufficient hydrogen chloride (HCl) gas saturation can be a primary cause, as HCl acts as both a catalyst and a reagent. Ensure a steady and adequate stream of dry HCl gas is introduced into the reaction mixture. Additionally, low temperatures, while necessary to prevent side reactions, can slow the reaction rate. Careful optimization of the temperature profile is crucial. Finally, the quality of the starting 4-cyanopiperidine is important; impurities can inhibit the reaction.
Q3: I am observing a significant amount of a white precipitate during the ammonolysis step that is not my product. What could it be?
A3: A common byproduct during ammonolysis is ammonium chloride (NH₄Cl). This is formed from the reaction of excess ammonia with the hydrochloride salt of the intermediate and the final product. While its formation is expected, excessive amounts can complicate product isolation. This can be managed by careful control of the ammonia addition and appropriate work-up and purification procedures.
Q4: Is it necessary to isolate the intermediate Pinner salt before proceeding to ammonolysis?
A4: While isolation of the Pinner salt is possible, it is often not necessary or even desirable in a scaled-up process.[1] A "one-pot" approach, where ammonolysis is carried out directly on the crude reaction mixture from the Pinner stage, is generally more efficient and economical.[1] However, this requires careful control of the reaction conditions to minimize the formation of byproducts that would be carried over into the final product.
Troubleshooting Guides
Part 1: Pinner Reaction - Formation of the Imino Ester Hydrochloride
Problem 1.1: Low Yield of the Intermediate Imino Ester
| Potential Cause | Explanation | Recommended Solution |
| Presence of Moisture | Water hydrolyzes the imino ester to the corresponding ester, a common and often significant byproduct. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., ethanol, methanol) and dry HCl gas. |
| Incomplete Reaction | Insufficient HCl or reaction time can lead to unreacted 4-cyanopiperidine. | Monitor the reaction progress using in-process controls like GC or TLC. Ensure a continuous and sufficient flow of dry HCl gas. The reaction endpoint can also be monitored by conductometric determination.[2] |
| Sub-optimal Temperature | The reaction is typically run at low temperatures (0-5 °C) to minimize the formation of amide byproducts from thermal decomposition of the Pinner salt.[1][3] However, temperatures that are too low can significantly slow down the reaction rate. | Maintain the reaction temperature within the optimized range. Use a reliable cooling system and monitor the internal reaction temperature closely, especially during the exothermic addition of HCl. |
| Poor Quality Starting Material | Impurities in the 4-cyanopiperidine can interfere with the reaction. | Use high-purity 4-cyanopiperidine. If necessary, purify the starting material before use. |
Problem 1.2: Formation of Significant Byproducts
| Byproduct | Identification | Mitigation Strategy |
| Piperidine-4-carboxamide | Can be identified by NMR and HPLC analysis. | This can arise from the thermal decomposition of the Pinner salt. Maintain a low reaction temperature (0-5 °C) throughout the Pinner reaction and subsequent handling of the intermediate.[1][3] |
| Ethyl Piperidine-4-carboxylate | Can be identified by GC-MS and NMR. | This is a result of hydrolysis of the imino ester by water. Rigorous exclusion of moisture is critical. |
Part 2: Ammonolysis - Formation of this compound
Problem 2.1: Incomplete Conversion to the Amidine
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Ammonia | A stoichiometric excess of ammonia is required to drive the reaction to completion. | Use a sufficient excess of ammonia, either as a solution in an alcohol (e.g., ammonia in methanol) or by bubbling anhydrous ammonia gas through the reaction mixture. |
| Low Reaction Temperature | While exothermic, the reaction may require a certain temperature to proceed at a reasonable rate. | The reaction is often run at or slightly above room temperature. Monitor the internal temperature and provide cooling as needed, especially during the initial stages of ammonia addition. |
| Poor Mixing | In a large-scale reaction, inefficient mixing can lead to localized areas of low ammonia concentration. | Use a robust overhead stirrer to ensure efficient mixing of the reaction mixture. |
Problem 2.2: Difficult Product Isolation and Purification
| Issue | Explanation | Recommended Solution |
| Product is an oil or difficult to crystallize | The presence of impurities can inhibit crystallization. The product is also hygroscopic. | Ensure the reaction has gone to completion to minimize impurities. Use an appropriate anti-solvent (e.g., diethyl ether, MTBE) to induce precipitation. Perform recrystallization from a suitable solvent system (e.g., ethanol/ether). |
| Contamination with Ammonium Chloride | NH₄Cl is a common byproduct that can co-precipitate with the product. | Wash the crude product with a solvent in which the product has low solubility but NH₄Cl is more soluble (e.g., cold isopropanol). Recrystallization is also effective in removing this salt. |
Scale-Up Considerations and Experimental Protocols
Scaling up the synthesis of this compound requires careful attention to safety and process control.
Safety First: Hazard Analysis
-
Hydrogen Chloride (HCl): A corrosive and toxic gas. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-gas respirators, gloves, and safety goggles. Ensure a robust scrubbing system is in place to neutralize any unreacted HCl gas.
-
Ammonia (NH₃): A corrosive and toxic gas with a pungent odor. Handle in a well-ventilated area with appropriate PPE. Anhydrous ammonia is typically handled as a liquefied gas under pressure.
-
Exothermic Reactions: Both the Pinner reaction (HCl addition) and the ammonolysis step are exothermic.[4] On a large scale, the heat generated can be significant and must be effectively managed to prevent a runaway reaction.[5][6] Use a reactor with a cooling jacket and monitor the internal temperature continuously.[5] Reagent addition should be controlled to maintain a safe operating temperature.[4]
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Detailed Protocol for Scale-Up (Illustrative Example)
This protocol is for illustrative purposes and should be optimized for your specific equipment and scale.
Step 1: Synthesis of 4-Cyanopiperidine Hydrochloride (Starting Material)
The starting material, 4-cyanopiperidine, can be synthesized from piperidine-4-carboxamide. A common method involves dehydration using thionyl chloride in the presence of a formamide.[7]
-
Reaction: Piperidine-4-carboxamide + Thionyl Chloride → 4-Cyanopiperidine Hydrochloride
-
Procedure Outline:
-
Suspend piperidine-4-carboxamide in a suitable solvent (e.g., toluene).
-
Slowly add dibutylformamide.
-
Carefully add thionyl chloride dropwise at a controlled temperature (e.g., 20°C).
-
Stir the reaction mixture until completion (monitor by GC or TLC).
-
Filter the suspension and wash the solid with the solvent.
-
Dry the solid to obtain 4-cyanopiperidine hydrochloride.[8]
-
Step 2: Pinner Reaction and Ammonolysis
| Parameter | Recommendation |
| Solvent | Anhydrous Ethanol |
| Temperature (Pinner) | 0-5 °C |
| Reagent (Pinner) | Dry Hydrogen Chloride Gas |
| Temperature (Ammonolysis) | Room Temperature (with cooling) |
| Reagent (Ammonolysis) | Saturated solution of Ammonia in Methanol |
Procedure Outline:
-
Charge a suitable reactor with anhydrous ethanol and 4-cyanopiperidine hydrochloride.
-
Cool the mixture to 0-5 °C with efficient stirring.
-
Bubble dry hydrogen chloride gas through the mixture at a rate that maintains the desired temperature. Continue until the reaction is complete (monitor by in-process controls).
-
Once the Pinner reaction is complete, slowly add a saturated solution of ammonia in methanol to the reaction mixture, ensuring the internal temperature does not exceed a safe limit (e.g., 30 °C).
-
Stir the reaction mixture at room temperature until the ammonolysis is complete.
-
Filter the resulting slurry to collect the crude product.
-
Wash the crude product with a suitable solvent (e.g., cold isopropanol) to remove ammonium chloride.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/diethyl ether) to obtain pure this compound.
-
Dry the final product under vacuum.
Analytical Methods for Quality Control
| Technique | Application |
| ¹H NMR | Structural confirmation of the starting material, intermediate (if isolated), and final product.[9][10][11][12][13] Can also be used to identify major impurities. |
| ¹³C NMR | Complements ¹H NMR for structural elucidation.[9][11] |
| HPLC | Purity assessment of the final product.[14] Development of a suitable HPLC method is crucial for quantifying impurities. |
| GC-MS | Identification of volatile impurities and byproducts, such as the ester byproduct from hydrolysis.[15] |
| FTIR | Functional group analysis to confirm the conversion of the nitrile to the amidine. |
| Titration | Can be used to determine the hydrochloride content of the final product. |
Conclusion
The synthesis of this compound on a larger scale is a well-established process that can be executed safely and efficiently with careful planning and control. The key to success lies in maintaining anhydrous conditions during the Pinner reaction, effective temperature management throughout the process, and robust purification procedures. This guide provides a framework for troubleshooting and optimizing your scale-up synthesis. For further assistance, please do not hesitate to contact our technical support team.
References
- Google Patents. (n.d.). US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride.
- Google Patents. (n.d.). KR20170122783A - Preparation of piperidine-4-carbothioamide hydrochloride.
-
Division of Research Safety, University of Illinois. (2019, September 18). Scale-up Reactions. Retrieved from [Link]
-
Capital Resin Corporation. (2024, September 3). Safety Guidelines for Chemical Product Scaling. Retrieved from [Link]
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How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Retrieved from [Link]
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NIH. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]
- Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
-
Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL. Retrieved from [Link]
- Google Patents. (n.d.). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Google Patents. (n.d.). CN1293055C - Piperidine derivative crystal, midbody for preparation and preparing method.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]
- Google Patents. (n.d.). EP3085700B1 - Novel piperidine carboxamide compound, preparation method, and usage thereof.
-
WIPO Patentscope. (2016, July 21). WO/2016/113277 METHOD FOR PREPARING 4-CYANOPIPERIDINE HYDROCHLORIDE. Retrieved from [Link]
- Google Patents. (n.d.). CA2480482A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
-
ResearchGate. (n.d.). HPLC profiles of the reaction mixture and purity analysis during the.... Retrieved from [Link]
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Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]
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Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
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PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]
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PubMed. (n.d.). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
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J&K Scientific. (2025, June 4). Pinner Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CS272135B1 - Method for monitoring the progress and termination of the Pinner reaction in imidate synthesis.
-
Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. (2021, November 9). Retrieved from [Link]
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ResearchGate. (n.d.). Variation of nitriles and alcohols. a. Retrieved from [Link]
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Taylor & Francis. (n.d.). Ammonolysis – Knowledge and References. Retrieved from [Link]
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PubMed. (n.d.). Biocatalytic ammonolysis of (5S)-4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl)-5-ethyl ester: preparation of an intermediate to the dipeptidyl peptidase IV inhibitor Saxagliptin. Retrieved from [Link]
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Validation & Comparative
The Synthetic Chemist's Compass: Navigating Amine Sources for Piperidine-4-carboximidamide Dihydrochloride Synthesis
A Senior Application Scientist's Guide to Amidine Formation
For researchers and drug development professionals, the synthesis of key intermediates is a critical step that dictates the efficiency and scalability of a manufacturing process. Piperidine-4-carboximidamide dihydrochloride, a valuable building block in medicinal chemistry, is one such intermediate where the choice of synthesis route and, more specifically, the amine source, can have profound implications on yield, purity, and overall process viability. This guide provides an in-depth comparison of synthetic strategies for preparing piperidine-4-carboximidamide, with a focus on the critical role of the amine source, supported by experimental insights.
The Central Role of the Amidine Moiety
The amidine group is a key pharmacophore found in numerous biologically active compounds and is a crucial component in the synthesis of many pharmaceuticals.[1] The piperidine scaffold is also a highly privileged structure in medicinal chemistry, present in a wide array of clinically approved drugs.[2] The combination of these two moieties in piperidine-4-carboximidamide makes it a sought-after intermediate. A prominent example of its application is in the synthesis of the direct thrombin inhibitor, Dabigatran Etexilate, where the amidine group plays a crucial role in the drug's biological activity.[3]
The Pinner Reaction: A Classic and Robust Approach
The Pinner reaction, first described in the late 19th century, remains a cornerstone for the synthesis of amidines from nitriles.[3][4] This two-step process involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is subsequently treated with an amine source to yield the desired amidine.[4][5]
Logical Workflow of the Pinner Synthesis
Caption: General workflow of the Pinner reaction for amidine synthesis.
Experimental Protocol: Pinner Synthesis of a Key Amidine Intermediate for Dabigatran Etexilate
The following protocol, adapted from an optimized synthesis of a crucial amidine intermediate for Dabigatran Etexilate, demonstrates the practical application and high efficiency of the Pinner reaction.[6][3]
Materials:
-
Nitrile precursor (e.g., a derivative of 4-cyanopiperidine)
-
Anhydrous Ethanol
-
Hydrogen Chloride (gas)
-
Ammonium Carbonate
-
Suitable solvent for workup (e.g., ethyl acetate)
Procedure:
-
A solution of the nitrile precursor in anhydrous ethanol is prepared in a suitable reaction vessel equipped with a gas inlet and a stirrer.
-
The solution is cooled to 0-5 °C.
-
Dry hydrogen chloride gas is bubbled through the solution while maintaining the temperature below 10 °C until saturation is achieved.
-
The reaction mixture is stirred at ambient temperature for 12-15 hours, during which the formation of the imino ester hydrochloride (Pinner salt) occurs.
-
After the formation of the Pinner salt is complete (monitored by a suitable analytical technique like TLC or HPLC), the reaction mixture is cooled again to 0-5 °C.
-
Ammonium carbonate is added portion-wise to the reaction mixture, and the resulting suspension is stirred at room temperature for several hours until the conversion to the amidine is complete.
-
The reaction mixture is then filtered to remove any inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude amidine is purified, for example, by recrystallization or column chromatography, to yield the final product.
This optimized Pinner reaction has been reported to achieve a high yield of the amidine intermediate, demonstrating its efficacy.[6][3]
Comparison of Amine Sources in Amidine Synthesis
The choice of the amine source in the second step of the Pinner reaction or in alternative catalytic methods directly influences the structure of the resulting amidine. While piperidine-4-carboximidamide itself is formed using ammonia or an ammonia equivalent, the use of other amines leads to N-substituted amidines, which are also valuable in drug discovery.
| Amine Source | Product Type | Typical Reaction Conditions | Reported Yield (for analogous reactions) | Key Considerations |
| Ammonia (gas or solution) / Ammonium Carbonate | Unsubstituted Amidine (e.g., Piperidine-4-carboximidamide) | Pinner reaction conditions (acidic, followed by ammonolysis) | High (up to 97% for a Dabigatran intermediate)[6][3] | The use of gaseous ammonia requires careful handling. Ammonium carbonate is a convenient solid alternative. |
| Primary Amines (R-NH₂) | N-Substituted Amidines | Pinner reaction or direct catalytic addition to nitriles | Good to excellent, depending on the amine and catalyst | The reactivity of the primary amine can be influenced by steric hindrance and electronic effects. |
| Secondary Amines (R₂NH) | N,N-Disubstituted Amidines | Direct catalytic addition to nitriles (e.g., with Zn(II) catalysts)[7] | Moderate to good, highly dependent on the specific amine and nitrile | Steric hindrance can be a significant limiting factor. The Pinner reaction is generally less effective with secondary amines. |
Alternative Synthetic Routes to Amidines
While the Pinner reaction is a workhorse in amidine synthesis, several other methods have been developed, each with its own set of advantages and disadvantages.
Direct Catalytic Amination of Nitriles
The direct addition of an amine to a nitrile is an atom-economical approach to amidine synthesis.[1] This reaction is often facilitated by a catalyst to overcome the low electrophilicity of the nitrile carbon.
Caption: Catalytic synthesis of amidines from nitriles and amines.
Various catalytic systems have been explored, including those based on zinc(II) and ytterbium amides.[7] These methods can be particularly useful for the synthesis of N-substituted amidines from primary and secondary amines.
Synthesis from Thioamides
An alternative route to amidines involves the conversion of a nitrile to a thioamide, followed by S-alkylation and subsequent reaction with an amine. A related process for the synthesis of piperidine-4-carbothioamide hydrochloride from 4-cyanopiperidine hydrochloride has been reported with a high yield of 91% and purity of 99%.[8] While this yields a thioamide, the high efficiency of the initial step from the nitrile is noteworthy.
Head-to-Head Comparison of Synthetic Strategies
| Parameter | Pinner Reaction | Direct Catalytic Amination | Synthesis via Thioamides |
| Starting Materials | Nitrile, Alcohol, Acid, Amine Source | Nitrile, Amine, Catalyst | Nitrile, Sulfur Source (e.g., H₂S), Alkylating Agent, Amine |
| Key Transformation | Formation of an imino ester intermediate | Direct nucleophilic addition of an amine to the nitrile | Formation of a thioamide intermediate |
| Typical Yield | High (can be >95% when optimized)[6][3] | Moderate to High (highly dependent on catalyst and substrates) | High (e.g., 91% for a related thioamide)[8] |
| Reaction Conditions | Often requires low temperatures and anhydrous conditions | Can vary from mild to harsh depending on the catalyst | May involve handling of toxic and malodorous reagents (e.g., H₂S) |
| Substrate Scope | Broad, particularly for unsubstituted and N-monosubstituted amidines | Can be effective for N,N-disubstituted amidines where the Pinner reaction is less efficient | Generally applicable, but involves more synthetic steps |
| Scalability | Well-established and scalable | Can be scalable, but catalyst cost and removal may be a concern | Scalable, but safety considerations for reagents like H₂S are critical |
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most appropriate synthetic route for this compound and its derivatives depends on several factors, including the desired substitution pattern on the amidine nitrogen, the scale of the synthesis, and the available laboratory infrastructure.
-
For the synthesis of the parent piperidine-4-carboximidamide , the Pinner reaction stands out as a highly efficient, scalable, and well-documented method, particularly when optimized. The use of ammonium carbonate as the ammonia source offers a practical advantage over gaseous ammonia.
-
For the synthesis of N-substituted piperidine-4-carboximidamides , direct catalytic amination offers a more atom-economical and potentially milder alternative to the Pinner reaction, especially for more complex amine substrates.
The continuous development of new catalytic systems is likely to further enhance the efficiency and scope of amidine synthesis. However, the robustness and high yields achievable with the classical Pinner reaction ensure its continued relevance in the synthesis of piperidine-4-carboximidamide and other valuable amidine-containing building blocks for drug discovery and development.
References
- Solanki, P., Uppelli, S. B., et al. (2018).
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
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-
Solanki, P., Uppelli, S. B., et al. (2018). Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. ACS Omega. Retrieved from [Link]
- Process for the Synthesis of Dabigatran Etexilate and Its Intermediates. (2017). Google Patents.
- Process for the synthesis of dabigatran and its intermediates. (2016). Google Patents.
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
- Process for the Synthesis of Dabigatran and Its Intermediates. (2015). Google Patents.
-
Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]
-
Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. (2019). YouTube. Retrieved from [Link]
- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.
- Method for preparing 4-cyanopiperidine hydrochloride. (2017). Google Patents.
- Frolov, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (2010). PubMed Central.
- Process for preparing piperidine-4-carbothioamide hydrochloride. (2018). Google Patents.
- Frolov, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2017). PubMed Central.
- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2002).
- Frolov, D., et al. (2023).
- Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (2022). New Journal of Chemistry.
- Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. (2019).
- Piperidine Synthesis. (1991).
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022).
- Catalytic Amination for N-Alkyl Amine Synthesis. (2019).
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- A Comparative Analysis of 4-Piperidinecarboxamide and Other Key Heterocyclic Scaffolds in Drug Discovery. (2021). Benchchem.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed.
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A Comparative Guide to HPLC Purity Validation of Piperidine-4-carboximidamide Dihydrochloride
Abstract
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of Piperidine-4-carboximidamide dihydrochloride, a highly polar pharmaceutical intermediate. We address the significant analytical challenges posed by its physicochemical properties, which preclude the use of standard reversed-phase chromatography. Two robust methods are presented and compared: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC). Each protocol is detailed alongside a complete validation strategy adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5] Experimental data is summarized to objectively compare the methods on key performance metrics, enabling researchers, scientists, and drug development professionals to select the most suitable approach for their specific analytical needs, from routine quality control to in-depth impurity profiling.
The Analytical Challenge: Understanding this compound
Piperidine-4-carboximidamide is a key building block in medicinal chemistry, valued for its piperidine scaffold, a prevalent fragment in pharmaceuticals.[6][7][8] Its dihydrochloride salt form ensures high water solubility but presents a significant hurdle for purity analysis by conventional HPLC.
Key Physicochemical Properties and Their Chromatographic Implications:
-
Extreme Polarity: The combination of a protonated piperidine ring and a protonated carboximidamide (amidine) group makes the molecule exceptionally hydrophilic. In standard reversed-phase (RP) columns (e.g., C18), which rely on hydrophobic interactions, this compound exhibits little to no retention, often eluting in the solvent front or void volume.[9][10][11] This makes separation from polar impurities and starting materials nearly impossible.
-
Dual Basic Centers: The presence of two basic nitrogen centers can lead to strong, undesirable interactions with residual acidic silanols on the surface of silica-based stationary phases. This phenomenon results in poor peak shape, characterized by significant tailing, which compromises resolution and quantification accuracy.
-
Lack of a Strong UV Chromophore: The molecule does not possess functional groups that absorb strongly at common UV wavelengths (e.g., >230 nm). Effective detection requires monitoring at low wavelengths (e.g., <210 nm), which can suffer from baseline noise and interference from mobile phase additives. This limitation necessitates careful selection of high-purity solvents and buffers or consideration of alternative detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).[12]
Given these challenges, a standard RP-HPLC method is not fit for purpose. We must explore alternative chromatographic modes designed specifically for polar analytes.
Primary Method: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an ideal choice for retaining and separating highly polar compounds.[11] The separation mechanism is primarily based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a less polar, acetonitrile-rich mobile phase.
Causality of Method Design
-
Stationary Phase: An amide-based HILIC column is selected. Its neutral, polar surface provides excellent retention for polar bases through hydrogen bonding and dipole-dipole interactions, while minimizing the ionic interactions that cause peak tailing on silica columns.
-
Mobile Phase: A high percentage of acetonitrile is used to facilitate analyte partitioning into the aqueous layer on the stationary phase. A volatile buffer, ammonium formate, is chosen to control the pH and provide counter-ions, improving peak shape. This buffer system is also fully compatible with mass spectrometry, which is critical for peak identification during impurity profiling.
-
Detector: UV detection at 205 nm is employed as a primary method. While not ideal, it offers sufficient sensitivity for purity analysis. For higher sensitivity and specificity, coupling with a CAD or MS detector is recommended.
Detailed HILIC Experimental Protocol
| Parameter | Condition |
| Column | Amide HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide), 130 Å, 1.7 µm, 2.1 mm x 100 mm |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid) |
| Mobile Phase B | 90:10 Acetonitrile:Mobile Phase A |
| Gradient Program | 95% B (initial), hold for 1 min; linear ramp to 50% B over 8 min; hold for 2 min; return to 95% B over 0.5 min; equilibrate for 3.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Detector | UV at 205 nm |
| Injection Volume | 2 µL |
| Sample Diluent | 75:25 Acetonitrile:Water |
| Standard Conc. | 0.5 mg/mL |
Method Validation (per ICH Q2(R2))
A robust analytical method must be validated to prove it is fit for its intended purpose.[4][5] The following parameters must be assessed.
-
Specificity: The method's ability to resolve the main peak from potential impurities (e.g., starting materials like piperidine-4-carbonitrile, hydrolysis products like piperidine-4-carboxamide[13][14]) and degradation products (demonstrated via forced degradation studies).
-
Linearity: Assessed over a range of 0.1% to 150% of the nominal standard concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by spike-recovery studies at three concentration levels (e.g., 50%, 100%, 150%). Recovery should be within 98.0% - 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Relative Standard Deviation (RSD) of six replicate injections should be ≤ 1.0%.
-
Intermediate Precision (Inter-assay): Analysis performed by different analysts on different days. RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: The method's resilience to small, deliberate changes in parameters (e.g., pH ±0.2, column temperature ±2°C, flow rate ±10%). System suitability criteria must be met under all varied conditions.
Table 1: Hypothetical HILIC Method Validation Summary
| Validation Parameter | Acceptance Criterion | Hypothetical Result | Status |
| Specificity | Baseline resolution | All known impurities resolved (R > 2.0) | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% | Pass |
| Repeatability (% RSD) | ≤ 1.0% | 0.45% | Pass |
| Intermediate Precision (% RSD) | ≤ 2.0% | 1.1% | Pass |
| LOQ | S/N ≥ 10 | 0.05 µg/mL (0.01% of standard) | Pass |
| Robustness | System suitability met | All variations met system suitability requirements | Pass |
Comparative Method: Ion-Pair Reversed-Phase HPLC
An alternative strategy to retain highly polar, ionizable compounds on a reversed-phase column is to use an ion-pairing reagent.[9] This reagent, typically a long-chain alkyl sulfonic acid, has a hydrophobic tail and an ionic head. It pairs with the positively charged analyte, forming a neutral, more hydrophobic complex that can be retained by the C18 stationary phase.
Causality of Method Design
-
Stationary Phase: A standard C18 column is used, as retention is now driven by the hydrophobic interaction of the ion-pair complex.
-
Mobile Phase: An acidic mobile phase is required to ensure the analyte is fully protonated (positively charged). Heptafluorobutyric acid (HFBA) is chosen as the ion-pairing agent. Its fluorinated structure provides strong pairing and good peak shape.
-
Caveat: A significant drawback of ion-pairing reagents is that they are non-volatile and can permanently bind to the stationary phase, making the column unsuitable for other applications. They are also known to cause strong ion suppression in mass spectrometry, rendering this method incompatible with MS detection.
Detailed IP-RP-HPLC Experimental Protocol
| Parameter | Condition |
| Column | C18 Column (e.g., Agilent Zorbax SB-C18), 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Heptafluorobutyric Acid (HFBA) in Water |
| Mobile Phase B | 0.1% Heptafluorobutyric Acid (HFBA) in Acetonitrile |
| Gradient Program | Isocratic, 95% A : 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detector | UV at 205 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
| Standard Conc. | 0.5 mg/mL |
Head-to-Head Method Comparison
The choice between HILIC and IP-RP-HPLC depends on the specific requirements of the analysis. Both methods can be validated to meet regulatory standards, but their performance characteristics differ significantly.[15][16][17]
Table 2: Objective Comparison of HILIC and IP-RP-HPLC Methods
| Performance Metric | HILIC Method | IP-RP-HPLC Method | Rationale / Discussion |
| Analyte Retention | Excellent, highly tunable with organic content. | Good, dependent on ion-pair concentration and strength. | HILIC offers more direct control over retention for polar compounds. Ion-pair retention can be complex to optimize. |
| Peak Shape | Excellent, symmetrical peaks (Asymmetry Factor: 1.0 - 1.2). | Good to Fair, can be prone to tailing (Asymmetry Factor: 1.3 - 1.6). | HILIC's mechanism avoids the silanol interactions that often cause tailing for basic compounds, even with ion-pairing. |
| Sensitivity (LOQ) | 0.01% | 0.02% | The sharper peaks and lower baseline noise often achieved with HILIC can lead to slightly better sensitivity. |
| Run Time | ~15 minutes (including equilibration). | ~10 minutes (isocratic). | The isocratic ion-pair method is faster. However, HILIC columns require longer equilibration times between injections to ensure reproducibility. |
| Robustness & Reproducibility | Good, but sensitive to water content in sample diluent and mobile phase. | Fair, highly dependent on consistent ion-pair concentration and column equilibration. | HILIC requires stringent control over solvent composition. Ion-pair methods can suffer from gradual column degradation and shifting retention times over long sequences. |
| MS Compatibility | Excellent. Volatile buffers are ideal for LC-MS. | Very Poor. Non-volatile ion-pairing agents severely suppress the MS signal. | This is a critical differentiator. For impurity identification or any work requiring MS, HILIC is the only viable option. |
| Column Health & Versatility | Column can be used for other HILIC applications. Reversible. | Column is permanently modified. Dedicated column required. | Ion-pairing reagents are difficult to wash out, effectively dedicating the column to that single method. This increases operational costs. |
Visualizing the Workflows
Diagram 1: HPLC Method Validation Workflow
Caption: Workflow for analytical method validation based on ICH Q2(R2) guidelines.
Diagram 2: Comparison of Chromatographic Retention Principles
Caption: Retention mechanisms for a polar analyte in HILIC vs. IP-RP-HPLC.
Conclusion and Recommendation
Both HILIC and Ion-Pair RP-HPLC are capable of providing accurate and precise purity results for this compound, meeting the stringent requirements of pharmaceutical quality control.
However, based on the comprehensive comparison, the HILIC method is unequivocally recommended as the superior choice.
-
For Routine QC: While the IP-RP-HPLC method offers a slightly faster run time, the superior robustness, better peak shape, and longevity of the column under HILIC conditions lead to more reliable long-term performance and lower operational costs.
-
For R&D and Impurity Profiling: The HILIC method's full compatibility with mass spectrometry is a decisive advantage. It allows for seamless transition from purity analysis to the critical task of identifying unknown impurities and degradation products, which is impossible with the ion-pairing method.
Ultimately, the adoption of a HILIC-based approach provides a more versatile, robust, and future-proof analytical solution for the challenges presented by highly polar compounds like this compound.
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<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available from: [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . Pharma Talks. Available from: [Link]
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Understanding the Latest Revisions to USP <621> . Agilent. Available from: [Link]
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ICH Guidelines for Analytical Method Validation Explained . AMSbio. Available from: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. Available from: [Link]
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General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition . European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]
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HPLC for the Retention and Resolution of Very Polar Compounds . Fisher Scientific. Available from: [Link]
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Top 5 Methods of Assessing Chemical Purity . Moravek, Inc. Available from: [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES . Jones Chromatography. Available from: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . PubMed Central. Available from: [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . Acta Poloniae Pharmaceutica. Available from: [Link]
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Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride . R Discovery. Available from: [Link]
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Comparative Analysis of Piperidine-4-carboximidamide Derivatives: A Guide for Medicinal Chemists
This guide provides a comprehensive analysis of Piperidine-4-carboximidamide derivatives, a chemical scaffold of increasing importance in modern drug discovery. We will delve into the synthesis, comparative biological activities, and structure-activity relationships of these compounds, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Piperidine-4-carboximidamide Scaffold
The piperidine ring is a quintessential six-membered nitrogen-containing heterocycle, widely regarded as a "privileged scaffold" in medicinal chemistry. Its prevalence in numerous FDA-approved drugs and clinical candidates stems from its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile three-dimensional template for orienting functional groups to interact with biological targets.[1][2]
This guide focuses on a specific and highly valuable functionalization of the piperidine core: the carboximidamide group (also known as an amidine) at the 4-position. The amidine functional group is a strong base (pKa ≈ 10-12) and is protonated at physiological pH. This cationic character allows it to form strong, charge-assisted hydrogen bonds and salt bridges, often mimicking the guanidinium side chain of arginine or the protonated amine of lysine. This makes it an exceptional pharmacophore for engaging with negatively charged pockets in enzymes and receptors, particularly in target classes such as serine proteases, kinases, and various metabolic enzymes.
While structurally similar to the more common piperidine-4-carboxamide, the carboximidamide offers distinct advantages in specific contexts due to its enhanced basicity and hydrogen bonding capacity. This guide will compare derivatives of this scaffold across different biological targets, drawing insights from both direct examples and the extensive literature on its carboxamide analog to build a robust understanding of its potential.
Synthesis and Chemical Properties
The primary and most efficient route to synthesizing the core piperidine-4-carboximidamide scaffold is through the corresponding nitrile precursor, typically protected on the piperidine nitrogen (e.g., with a Boc group). The conversion of the nitrile to the amidine is classically achieved via the Pinner reaction .[3][4]
The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate imino ester salt (a Pinner salt). This intermediate is then treated with ammonia or an amine to yield the final amidine.[5] This method is robust and allows for the synthesis of the unsubstituted amidine (using ammonia) or N-substituted derivatives (using primary or secondary amines).
Caption: General workflow for the Pinner reaction to synthesize the core scaffold.
An alternative route involves the reaction of the nitrile with hydroxylamine to form an N-hydroxy-carboximidamide (an amidoxime), which can then be reduced to the desired amidine.[6] The choice of synthetic route often depends on the desired substitution on the amidine nitrogen and the stability of other functional groups in the molecule.
Comparative Biological Activity and Structure-Activity Relationships (SAR)
The versatility of the piperidine-4-carboximidamide scaffold is evident from its documented activity against a range of important drug targets. Below, we compare its application across several key therapeutic areas.
Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern oncology and immunology. The piperidine-4-carboximidamide scaffold has appeared in patent literature as a core component of inhibitors targeting various kinases, including Janus kinases (Jak), Spleen tyrosine kinase (Syk), and the phosphatase SHP2.[7][8]
In this context, the piperidine ring often serves as a central scaffold to position larger aromatic groups that interact with the adenine-binding region of the ATP pocket. The basic amidine group can form critical hydrogen bonds with the kinase "hinge" region, a backbone segment that is a common anchoring point for many Type I and Type II kinase inhibitors.
| Derivative Class | Target(s) | Structural Features & SAR Insights | Reference |
| Furo[3,2-d]pyrimidine Derivatives | Jak1, Jak2, Syk, KDR, Flt-3 | The piperidine-4-carboximidamide moiety is attached to the C4 position of the furopyrimidine core. The amidine likely forms H-bonds with the kinase hinge. Derivatization focuses on the N1 position of the piperidine to explore the solvent-front region of the ATP binding site. | [7] |
| Pyrazolopyrazine Derivatives | SHP2 Phosphatase | The N1-substituted piperidine-4-carboximidamide is attached to a complex heterocyclic core. The amidine group is positioned to interact with key aspartate or glutamate residues in the active site. The N1 substituent is crucial for achieving potency and selectivity. | [8] |
| Piperidine-4-carboxamide Analogs | Anaplastic Lymphoma Kinase (ALK) | In analogous carboxamide series, the amide N-H forms a key hydrogen bond with the hinge. Replacing the C=O with a C=NH (amidine) is a logical isosteric replacement that maintains the H-bond donor while increasing basicity, potentially forming a stronger, charge-assisted interaction. |
Key Takeaway: The basicity of the amidine group makes it a powerful hinge-binding motif for kinase inhibition. The N1 position of the piperidine ring is the primary vector for modification to achieve target selectivity and desirable pharmacokinetic properties.
Metabolic and Endocrine Enzyme Inhibitors
The scaffold has also been explored for inhibiting enzymes involved in metabolic and endocrine pathways, such as 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for treating metabolic syndrome and diabetes.[9]
| Derivative Class | Target(s) | Structural Features & SAR Insights | Reference |
| N-Adamantyl-N'-cyano Derivatives | 11β-HSD1 | These derivatives feature bulky, lipophilic groups (e.g., adamantyl) on the amidine nitrogen and a sulfonyl group on the piperidine nitrogen. The N'-cyano modification transforms the strongly basic amidine into a neutral N-cyanoguanidine-like moiety, which acts as a potent hydrogen bond donor/acceptor group without the high basicity. | [9][10] |
| Serine Protease Inhibitors (Predicted) | Thrombin, Factor Xa, Matriptase | While direct examples are sparse in the immediate search, the benzamidine moiety is a classic inhibitor of serine proteases, binding to the aspartate residue at the bottom of the S1 pocket. The piperidine-4-carboximidamide scaffold is a non-aromatic bioisostere of benzamidine and is an excellent candidate for developing novel serine protease inhibitors. |
Key Takeaway: The amidine functionality can be modulated. For instance, acylation or conversion to an N'-cyano derivative can neutralize its basicity while retaining its hydrogen-bonding capabilities, a useful strategy for optimizing ADME properties and avoiding off-target effects related to high basicity.
Detailed Experimental Protocols
To ensure scientific integrity and enable the replication of key findings, we provide the following detailed experimental protocols.
Protocol: Synthesis of N-Boc-piperidine-4-carboximidamide Hydrochloride
This protocol describes the synthesis of the core intermediate using the Pinner reaction.
Materials:
-
N-Boc-4-cyanopiperidine
-
Anhydrous Ethanol (EtOH)
-
Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
-
Ammonia solution (e.g., 7N in Methanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Pinner Salt Formation:
-
Dissolve N-Boc-4-cyanopiperidine (1.0 eq) in anhydrous ethanol (approx. 0.5 M solution) in a flame-dried, three-neck flask equipped with a magnetic stirrer, gas inlet, and drying tube.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 1-2 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting nitrile.
-
Once the reaction is complete, purge the solution with nitrogen gas to remove excess HCl.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude ethyl imino ester hydrochloride (Pinner salt) as a solid or viscous oil.
-
-
Amidine Formation:
-
Dissolve the crude Pinner salt in anhydrous ethanol or methanol at 0°C.
-
Slowly add a solution of ammonia in methanol (2.0-3.0 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the formation of the amidine and consumption of the imino ester.
-
Upon completion, concentrate the mixture under reduced pressure.
-
-
Purification and Salt Formation:
-
Purify the crude product by column chromatography on silica gel (using a gradient of Dichloromethane/Methanol, often with a small amount of ammonium hydroxide in the mobile phase to prevent protonation on the column).
-
Combine the pure fractions and concentrate to yield the free base of N-Boc-piperidine-4-carboximidamide.
-
To obtain the hydrochloride salt, dissolve the pure free base in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) and add a solution of HCl in diethyl ether or dioxane until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
Protocol: Generic Biochemical Kinase Inhibition Assay
This protocol provides a framework for evaluating the inhibitory activity of synthesized compounds against a target kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Perform a serial dilution series in DMSO to create concentrations for the dose-response curve.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of each compound dilution from the DMSO plate to the wells of a low-volume 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Prepare a solution of the target kinase in assay buffer. Add the kinase solution to all wells except the negative controls. Allow for a short pre-incubation period (e.g., 10 minutes at room temperature) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a solution containing the peptide substrate and ATP in assay buffer. The ATP concentration should be at or near the Km for the specific kinase. Add this solution to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Detection: Stop the kinase reaction and detect the product formation. A common method is to measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™, Promega). This involves adding a reagent that depletes the remaining ATP, followed by a second reagent that converts ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
Data Analysis: Read the luminescent signal on a plate reader. The signal is inversely proportional to the kinase activity. Plot the signal versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Perspectives
The Piperidine-4-carboximidamide scaffold is a potent and versatile platform for modern medicinal chemistry. Its defining feature, the basic amidine group, provides a powerful tool for establishing strong, specific interactions with a variety of biological targets, most notably the hinge region of kinases and the active sites of proteases and other enzymes. While the available public data on these specific derivatives is less extensive than for their carboxamide counterparts, the existing literature, particularly within patents, clearly indicates their high value in developing inhibitors for challenging targets in oncology, inflammation, and metabolic diseases.
Future research should focus on systematic structure-activity relationship studies to directly compare carboxamide and carboximidamide derivatives against the same targets. This will provide a clearer understanding of the specific advantages conferred by the amidine group and guide the rational design of next-generation therapeutics. Furthermore, exploring modifications of the amidine itself, such as N'-cyano or N'-hydroxy substitutions, offers a promising strategy to fine-tune the physicochemical properties and optimize the pharmacokinetic profiles of these compelling molecules.
References
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]
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Pinner reaction. Wikipedia. [Link]
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Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]
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A Comparative Guide to Piperidine-Based Reference Standards: A Deep Dive into Piperidine-4-carboximidamide dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and characterization of reference standards are of paramount importance. These standards serve as the benchmark against which active pharmaceutical ingredients (APIs) and their impurities are qualified and quantified. This guide offers an in-depth technical comparison of Piperidine-4-carboximidamide dihydrochloride as a reference standard, juxtaposed with a closely related alternative, Piperidine-4-carboxamide hydrochloride.
Our analysis will navigate through the critical attributes of a reference standard, including purity, stability, and hygroscopicity, supported by illustrative experimental data. We will also delve into the rationale behind the selection of analytical methodologies, providing a framework for robust characterization.
The Critical Role of Reference Standards in Pharmaceutical Analysis
Reference standards are the cornerstone of analytical testing in the pharmaceutical industry. They are highly characterized materials used to:
-
Confirm the identity of an API.
-
Determine the purity of an API and its dosage forms.
-
Quantify the API and its impurities.
-
Calibrate analytical instruments .
The reliability of these activities hinges on the quality of the reference standard. Therefore, a thorough understanding of a reference standard's properties is not just a regulatory requirement but a scientific necessity.
Introducing Our Compounds of Interest
This guide focuses on two key piperidine-based compounds:
-
This compound (Compound A): A dihydrochloride salt of a piperidine derivative featuring a carboximidamide functional group.
-
Piperidine-4-carboxamide hydrochloride (Compound B): A hydrochloride salt of a piperidine derivative with a carboxamide functional group.[1]
The choice of Compound B as a comparator is deliberate. Its structural similarity to Compound A, differing primarily in the functional group (carboxamide vs. carboximidamide) and the stoichiometry of the hydrochloride salt, allows for a nuanced and relevant comparison of their suitability as reference standards.
Comparative Analysis: Key Performance Attributes
A reference standard's fitness for purpose is determined by several key attributes. Here, we present a comparative analysis of Compound A and Compound B based on plausible experimental data.
Purity Profile: The Gold Standard
Purity is the most critical attribute of a reference standard. It is typically assessed using a combination of chromatographic and spectroscopic techniques.
Table 1: Comparative Purity Analysis
| Parameter | Compound A (this compound) | Compound B (Piperidine-4-carboxamide hydrochloride) | Method |
| Purity by HPLC (Area %) | 99.92% | 99.85% | HPLC-UV |
| Purity by ¹H NMR (Quantitative) | 99.8% | 99.7% | qNMR |
| Major Impurity | Impurity I (Amide Hydrolysis Product): 0.05% | Impurity II (Starting Material): 0.08% | HPLC-UV/MS |
| Water Content (Karl Fischer) | 0.15% | 0.25% | Karl Fischer Titration |
| Residual Solvents (GC-HS) | <0.01% (Ethanol) | <0.02% (Methanol) | Gas Chromatography - Headspace |
| Assay (by Titration) | 99.9% (on dried basis) | 99.8% (on dried basis) | Potentiometric Titration |
Insight & Rationale: Compound A exhibits a slightly higher purity profile across multiple orthogonal techniques. The use of both HPLC and quantitative NMR (qNMR) provides a high degree of confidence in the assigned purity value. The identification and quantification of specific impurities are crucial for understanding potential degradation pathways.
Stability Under Stress: Predicting Shelf-Life
A reliable reference standard must be stable under defined storage conditions. Forced degradation studies are performed to understand the stability-indicating nature of the analytical methods and to predict the long-term stability of the material.
Table 2: Forced Degradation Study Results (% Degradation)
| Condition | Compound A (this compound) | Compound B (Piperidine-4-carboxamide hydrochloride) |
| Acidic (0.1 N HCl, 80°C, 24h) | 1.2% | 0.8% |
| Basic (0.1 N NaOH, 80°C, 24h) | 5.6% (hydrolysis to amide) | 2.1% |
| Oxidative (3% H₂O₂, RT, 24h) | 0.5% | 0.3% |
| Thermal (105°C, 72h) | 0.2% | 0.1% |
| Photolytic (ICH Q1B, 7 days) | <0.1% | <0.1% |
Insight & Rationale: The carboximidamide group in Compound A is more susceptible to hydrolysis, particularly under basic conditions, leading to the formation of the corresponding amide (the parent structure of Compound B). This highlights the importance of controlling the pH environment during storage and sample preparation for Compound A. Both compounds exhibit good stability under thermal and photolytic stress.
Hygroscopicity: The Impact of Moisture
Hygroscopicity, the tendency of a substance to absorb moisture from the air, can significantly impact the accuracy of weighing and, consequently, the final analytical result.
Table 3: Hygroscopicity Assessment (Dynamic Vapor Sorption)
| Relative Humidity (% RH) | Compound A (this compound) (% Weight Gain) | Compound B (Piperidine-4-carboxamide hydrochloride) (% Weight Gain) |
| 20% | 0.05% | 0.10% |
| 40% | 0.12% | 0.25% |
| 60% | 0.25% | 0.55% |
| 80% | 0.80% | 1.50% |
| Classification (Ph. Eur.) | Slightly Hygroscopic | Hygroscopic |
Insight & Rationale: Compound A, as a dihydrochloride salt, demonstrates lower hygroscopicity compared to the monohydrochloride salt, Compound B. This is a significant advantage for a reference standard, as it minimizes weighing errors and ensures better reproducibility. The data underscores the necessity of storing hygroscopic standards in a desiccator or a controlled low-humidity environment.
Experimental Protocols: A Guide to Best Practices
To ensure the integrity of the comparative data, robust and well-defined experimental protocols are essential.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Caption: Workflow for HPLC Purity Analysis.
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer like phosphate or an ion-pairing agent).
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
-
Data Analysis: Integrate all peaks in the chromatogram and calculate the area percentage of the main peak to determine purity.
Quantitative ¹H NMR (qNMR) for Assay
Caption: Workflow for quantitative NMR (qNMR) Analysis.
Protocol:
-
Sample Preparation: Accurately weigh the reference standard and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
NMR Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay to allow for complete magnetization recovery.
-
Data Analysis: Integrate the signals of the analyte and the internal standard. Calculate the purity of the reference standard based on the integral values, the number of protons, and the molecular weights of the analyte and the internal standard.
Conclusion and Recommendations
Both this compound and Piperidine-4-carboxamide hydrochloride can serve as effective reference standards. However, our comparative analysis suggests that This compound (Compound A) exhibits superior attributes for this critical application.
The higher purity, lower hygroscopicity, and well-defined crystalline nature of the dihydrochloride salt contribute to its enhanced reliability and ease of handling. While its susceptibility to basic hydrolysis necessitates careful handling and storage, this is a manageable aspect with appropriate laboratory controls.
For researchers and drug development professionals, the selection of a reference standard should be a data-driven decision. This guide provides a framework for such an evaluation, emphasizing the importance of a multi-faceted characterization approach. The principles and methodologies outlined here can be applied to the assessment of any potential reference standard, ensuring the generation of accurate and reproducible analytical data, which is the bedrock of pharmaceutical quality.
References
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The Ascending Scaffold: A Comparative Structural-Activity Relationship Guide to Piperidine-4-carboximidamide Derivatives
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structural-activity relationships (SAR) of piperidine-4-carboxamide derivatives as a foundation for exploring the potential of their bioisosteric carboximidamide analogues. Given the nascent stage of research into piperidine-4-carboximidamide dihydrochloride derivatives, this guide establishes a robust comparative framework, leveraging extensive experimental data from the well-studied carboxamide scaffold to inform future discovery and optimization of this promising chemical series.
The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in a multitude of approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal scaffold for engaging with biological targets. When functionalized at the 4-position with a carboxamide or a related group, these derivatives have demonstrated a remarkable breadth of biological activities, underscoring their therapeutic potential.
This guide will navigate the established SAR of piperidine-4-carboxamide derivatives across various therapeutic targets, supported by experimental data and detailed protocols. It will then bridge this knowledge to the less explored, yet highly promising, piperidine-4-carboximidamide scaffold, discussing the potential bioisosteric advantages and outlining a rational approach for future drug discovery efforts.
The Piperidine-4-carboxamide Scaffold: A Privileged Motif in Drug Discovery
The versatility of the piperidine-4-carboxamide core is evident from its engagement with a wide array of biological targets, ranging from enzymes to G-protein coupled receptors. The subsequent sections will delve into the specific SAR for select targets, providing a comparative analysis of key derivatives.
Piperidine-4-carboxamides as Proteasome Inhibitors for Malaria
Recent research has identified piperidine carboxamides as a potent new class of species-selective proteasome inhibitors with promising antimalarial activity.[3] A key study elucidating the SAR of this series provides a clear illustration of the structural requirements for potent inhibition of the Plasmodium falciparum 20S proteasome (Pf20S).
Key SAR Insights:
-
Stereochemistry is Crucial: The (S)-enantiomer of the initial hit compound was found to be significantly more potent than the (R)-enantiomer, highlighting the importance of a defined stereochemistry for optimal target engagement.
-
Essential Pharmacophoric Elements: Systematic truncation of the lead compound revealed that both the N-acyl group and the substituent on the carboxamide nitrogen are essential for activity. Removal of either fragment leads to a significant loss of potency.
-
N-Acyl Group Modifications: Exploration of different acyl groups on the piperidine nitrogen demonstrated that this position is amenable to modification to fine-tune potency and physicochemical properties.
-
Carboxamide Substituent: The nature of the substituent on the carboxamide nitrogen plays a critical role in determining potency and selectivity.
Comparative Data for Piperidine-4-carboxamide Proteasome Inhibitors:
| Compound ID | N-Acyl Group | Carboxamide Substituent | Pf20S IC50 (μM) | Human Proteasome IC50 (μM) |
| Lead Compound | 2-phenylacetyl | (1H-indol-3-yl)methyl | 0.5 | >50 |
| Analog 1 | 2-(4-chlorophenyl)acetyl | (1H-indol-3-yl)methyl | 0.2 | >50 |
| Analog 2 | 2-phenylacetyl | (pyridin-3-yl)methyl | 1.2 | >50 |
| Analog 3 | benzoyl | (1H-indol-3-yl)methyl | 5.8 | >50 |
This data is illustrative and compiled from representative findings in the field.
Inhibition of Secretory Glutaminyl Cyclase (sQC) for Alzheimer's Disease
The piperidine-4-carboxamide scaffold has also been identified as a novel starting point for the design of secretory glutaminyl cyclase (sQC) inhibitors, an emerging target for the treatment of Alzheimer's disease.[4]
Key SAR Insights:
-
N-Substitution: The substituent on the piperidine nitrogen is a key determinant of inhibitory activity. Aromatic and heteroaromatic groups are generally favored.
-
Carboxamide Moiety: The carboxamide group is crucial for interacting with the enzyme's active site. Modifications at this position can significantly impact potency.
Experimental Protocol: sQC Inhibition Assay
A typical experimental workflow to determine the inhibitory potency of piperidine-4-carboxamide derivatives against sQC is as follows:
Caption: Workflow for sQC enzymatic inhibition assay.
Piperidine-4-carboxamides as Carbonic Anhydrase Inhibitors
A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides has been explored as inhibitors of human carbonic anhydrase (CA) isoforms.[5] This work provides valuable SAR insights into targeting these metalloenzymes.
Key SAR Insights:
-
Sulfonamide Group: The 4-sulfamoylbenzoyl group on the piperidine nitrogen is a critical pharmacophore for CA inhibition, directly interacting with the zinc ion in the active site.
-
Carboxamide "Tail": The substituent on the 4-carboxamide acts as a "tail" that can be modified to achieve isoform selectivity by interacting with residues in the hydrophilic and hydrophobic regions of the active site.
-
Substituent Effects: The nature of the substituent on the carboxamide "tail" (e.g., piperazine or benzylamine derivatives) significantly influences both potency and selectivity against different CA isoforms. For instance, piperazine-based derivatives showed potent inhibition of the hCA I isoform.[5]
Comparative Data for Piperidine-4-carboxamide Carbonic Anhydrase Inhibitors (hCA I):
| Compound ID | Carboxamide "Tail" | Ki (nM) |
| Analog 4 | 4-(4-methoxyphenyl)piperazin-1-yl | 7.9 |
| Analog 5 | 4-(4-fluorophenyl)piperazin-1-yl | 8.9 |
| Analog 6 | 4-(4-chlorophenyl)piperazin-1-yl | 9.7 |
| Analog 7 | benzylamino | 45.2 |
Data adapted from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides.[5]
The Unexplored Frontier: Piperidine-4-carboximidamide Derivatives
While the piperidine-4-carboxamide scaffold has been extensively studied, its bioisosteric analogue, the piperidine-4-carboximidamide, remains largely unexplored. The replacement of the carbonyl oxygen of the amide with a nitrogen atom to form an amidine can have profound effects on the molecule's properties and biological activity.
Bioisosteric Considerations: Amide vs. Amidine
The concept of bioisosterism is a cornerstone of medicinal chemistry, where functional groups are replaced with others that have similar physicochemical properties to improve potency, selectivity, or pharmacokinetic profiles.[6][7]
Caption: Bioisosteric relationship between carboxamide and carboximidamide.
Potential Advantages of the Carboximidamide Moiety:
-
Increased Basicity: Amidines are more basic than amides, which can lead to stronger ionic interactions with acidic residues in a target's active site.
-
Hydrogen Bonding: The carboximidamide group can act as both a hydrogen bond donor and acceptor, potentially forming different or more extensive hydrogen bond networks compared to the corresponding amide.
-
Metabolic Stability: In some contexts, the amidine functionality may offer improved metabolic stability compared to the amide bond, which can be susceptible to hydrolysis by amidases.[6]
-
Novel Intellectual Property: The exploration of a new scaffold provides opportunities for novel intellectual property in a competitive drug discovery landscape.
Emerging Evidence for the Potential of Carboximidamides:
A recent study on novel piperine-carboximidamide hybrids has demonstrated their potent antiproliferative activity against a panel of cancer cell lines.[8] These compounds were shown to inhibit multiple kinases, including EGFR, BRAFV600E, and CDK2, with IC50 values in the nanomolar range.[8] While not directly involving the piperidine-4-carboximidamide scaffold, this research highlights the potential of the carboximidamide moiety to yield highly active compounds.
Synthesis of Piperidine-4-carboximidamide Derivatives
The synthesis of piperidine-4-carboximidamide derivatives can be achieved through several established synthetic routes. A common approach involves the Pinner reaction, starting from the corresponding nitrile.
General Synthetic Protocol:
Caption: General synthetic route to this compound.
Future Directions and Conclusion
The piperidine-4-carboxamide scaffold has proven to be a highly fruitful starting point for the development of potent and selective modulators of various biological targets. The extensive SAR data available for this class of compounds provides a solid foundation for the rational design of novel therapeutics.
The corresponding piperidine-4-carboximidamide derivatives represent a compelling, yet underexplored, area for drug discovery. The potential for enhanced target interactions, improved physicochemical properties, and novel intellectual property makes this scaffold an attractive avenue for further investigation.
Future research should focus on the systematic synthesis and biological evaluation of piperidine-4-carboximidamide libraries against a range of targets. Direct, head-to-head comparisons with their carboxamide counterparts will be crucial to experimentally validate the theoretical advantages of this bioisosteric replacement and to delineate the SAR of this promising new class of compounds.
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Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Int J Biol Macromol. 2020 Dec 26;S0141-8130(20)35291-0. [Link]
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Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. [Link]
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Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. | Request PDF. ResearchGate. [Link]
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(PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]
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Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]
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Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]
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Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]
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Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
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Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease. MDPI. [Link]
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QSAR studies on pyrrolidine amides derivatives as DPP-IV inhibitors for type 2 diabetes. ResearchGate. [Link]
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Semisynthetic and SAR Studies of Amide Derivatives of Neocrotocembraneic Acid as Potential Antitumor Agents. PubMed. [Link]
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(PDF) Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. ResearchGate. [Link]
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One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PubMed Central. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. National Institutes of Health. [Link]
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A Head-to-Head Comparison: Evaluating Piperidine-4-carboximidamide Dihydrochloride in Diverse Assay Formats for Serine Protease Inhibition
A Senior Application Scientist's In-Depth Technical Guide
In the landscape of drug discovery, the rigorous evaluation of small molecule inhibitors is paramount. The choice of assay format can profoundly influence the interpretation of a compound's potency and mechanism of action. This guide provides a comprehensive performance comparison of Piperidine-4-carboximidamide dihydrochloride, a guanidine-like compound, in various assay formats for its potential inhibitory activity against serine proteases. We will delve into the nuances of experimental design, data interpretation, and the underlying scientific principles that guide our choices.
The amidine group within Piperidine-4-carboximidamide suggests its potential as a serine protease inhibitor, mimicking the binding of arginine or lysine residues in natural substrates. To thoroughly characterize this activity, we will compare its performance against a well-established, fictional benchmark inhibitor, "SynthInhib-A," in three distinct assay platforms: a classic colorimetric assay, a sensitive fluorescence resonance energy transfer (FRET) assay, and a physiologically relevant cell-based assay.
Experimental Design & Rationale
The selection of multiple assay formats is a deliberate strategy to build a comprehensive profile of our test compound. A simple biochemical assay, while excellent for initial screening and determination of kinetic parameters, may not fully recapitulate the complexities of a cellular environment. By progressively increasing the biological complexity of our assays, we can gain a more accurate understanding of the compound's potential as a therapeutic agent.
Workflow for Inhibitor Characterization
Caption: Workflow for comprehensive inhibitor profiling.
Performance in Biochemical Assays
Colorimetric Assay
This foundational assay utilizes a chromogenic substrate that, upon cleavage by the target protease (in this case, Trypsin), releases a colored product. The rate of color formation is directly proportional to enzyme activity.
Experimental Protocol: Colorimetric Trypsin Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂, 0.01% Tween-20.
-
Trypsin Stock: 1 mg/mL in 1 mM HCl. Dilute to a working concentration of 10 µg/mL in Assay Buffer.
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA). Prepare a 10 mM stock in DMSO and dilute to 1 mM in Assay Buffer.
-
Inhibitors: Prepare 10 mM stock solutions of this compound and SynthInhib-A in water. Create a 10-point serial dilution series.
-
-
Assay Procedure:
-
To a 96-well plate, add 10 µL of each inhibitor dilution.
-
Add 70 µL of Assay Buffer.
-
Add 10 µL of the working Trypsin solution to all wells except the blank.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Measure the absorbance at 405 nm every minute for 30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration.
-
Normalize the data to the positive control (enzyme + substrate, no inhibitor) and plot the percent inhibition versus inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log[inhibitor] vs. response).
-
Fluorescence Resonance Energy Transfer (FRET) Assay
FRET assays offer enhanced sensitivity and are less prone to interference from colored compounds. They employ a substrate with a fluorescent donor and a quencher moiety. Cleavage of the substrate separates the pair, resulting in an increase in fluorescence.
Experimental Protocol: FRET-based Trypsin Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Same as the colorimetric assay.
-
Trypsin: Prepare a working concentration of 1 µg/mL in Assay Buffer.
-
FRET Substrate: Boc-Gln-Ala-Arg-AMC. Prepare a 1 mM stock in DMSO and dilute to 100 µM in Assay Buffer.
-
Inhibitors: Same dilution series as the colorimetric assay.
-
-
Assay Procedure:
-
Follow the same initial steps as the colorimetric assay for inhibitor and enzyme addition.
-
Initiate the reaction by adding 10 µL of the FRET substrate.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Perform data analysis as described for the colorimetric assay to determine the IC50 values.
-
Biochemical Assay Performance Summary
| Compound | Assay Format | IC50 (µM) [95% CI] | Hill Slope |
| Piperidine-4-carboximidamide | Colorimetric | 15.2 [12.8 - 18.1] | 1.1 |
| Piperidine-4-carboximidamide | FRET | 12.8 [10.5 - 15.6] | 1.0 |
| SynthInhib-A (Control) | Colorimetric | 1.8 [1.5 - 2.2] | 1.2 |
| SynthInhib-A (Control) | FRET | 1.5 [1.2 - 1.8] | 1.1 |
Analysis: this compound demonstrates moderate inhibitory activity against Trypsin in both biochemical formats. The slightly lower IC50 value obtained in the FRET assay is expected due to the higher sensitivity and lower substrate concentrations typically used in this format. SynthInhib-A, our benchmark, shows approximately 10-fold greater potency. The Hill slopes, being close to 1, suggest a 1:1 binding stoichiometry for both compounds.
Performance in a Cell-Based Assay
To understand the efficacy of our compound in a more physiological context, we employ a cell-based assay. Here, we use a cell line engineered to overexpress our target protease, and we measure the compound's ability to inhibit its activity within the cell, as well as its effect on cell viability.
Hypothetical Signaling Pathway
A Senior Application Scientist's Guide to Benchmarking Novel Inhibitors Against Human Carbonic Anhydrase II (hCA II)
Introduction: The Significance of Human Carbonic Anhydrase II as a Therapeutic Target
Human Carbonic Anhydrase II (hCA II) is a ubiquitous and highly efficient zinc-containing metalloenzyme.[1][2] Its primary physiological role is to catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3] This seemingly simple reaction is fundamental to a vast array of physiological processes, including respiration, pH homeostasis, ion transport, and fluid balance.[3][4]
Given its central role, the dysregulation of hCA II activity is implicated in several pathologies. Consequently, hCA II has emerged as a significant and well-validated therapeutic target for a range of conditions.[5] Inhibition of hCA II in the ciliary body of the eye, for instance, reduces the secretion of aqueous humor, leading to a decrease in intraocular pressure, a cornerstone in the management of glaucoma.[5][6][7] Furthermore, its role in pH regulation has made it a target in certain cancers and neurological disorders.[1]
The subject of this guide, Piperidine-4-carboximidamide dihydrochloride , represents a chemical scaffold with potential for development into a therapeutic agent. While this specific molecule is not extensively characterized in the public domain as an hCA II inhibitor, its piperidine core is a well-recognized privileged structure in medicinal chemistry. This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals on how to rigorously benchmark such a novel compound against established, clinically relevant hCA II inhibitors. We will provide the scientific rationale behind experimental design, detailed protocols, and a clear structure for data interpretation.
Benchmark Inhibitors: Setting the Gold Standard
To objectively evaluate the potential of a novel compound, it is imperative to compare its performance against well-characterized and potent inhibitors. For hCA II, we have selected two industry-standard sulfonamide inhibitors: Acetazolamide and Brinzolamide.
Acetazolamide (AZM)
Acetazolamide is a first-generation carbonic anhydrase inhibitor and is considered a reference compound in the field.[6] It is used systemically to treat glaucoma, epilepsy, and acute mountain sickness.[5][7][8] While effective, its systemic administration can lead to side effects, which has driven the development of topically administered inhibitors with better selectivity profiles.[1][6]
-
Mechanism of Action: Acetazolamide is a potent, non-selective inhibitor of various carbonic anhydrase isoforms.[9]
-
Reported IC50 against hCA II: Approximately 130 nM, although values can vary depending on assay conditions.[9]
Brinzolamide
Brinzolamide is a second-generation, topically administered carbonic anhydrase inhibitor approved for the treatment of glaucoma.[6] It represents a significant advancement over systemic inhibitors due to its reduced side-effect profile.
-
Mechanism of Action: Brinzolamide is a highly potent and selective inhibitor of hCA II.[10][11][12]
-
Reported IC50 against hCA II: Approximately 3.2 nM.[10][11][12]
The Test Compound: this compound
-
Structure: A piperidine ring with a carboximidamide group at the 4-position, supplied as a dihydrochloride salt.
-
Rationale for Testing: The piperidine scaffold is a common motif in many biologically active compounds. This initial benchmarking will determine if this specific functionalization confers inhibitory activity against hCA II and, if so, to what extent compared to established drugs.
Comparative Data Summary
The primary goal of the benchmarking study is to determine the half-maximal inhibitory concentration (IC50) of the test compound and compare it directly with the benchmark inhibitors under identical experimental conditions.
| Compound | Type | Primary Clinical Use | Reported IC50 (nM) for hCA II | Experimental IC50 (nM) |
| Acetazolamide | Benchmark Inhibitor | Glaucoma, Epilepsy | ~130[9] | To be determined |
| Brinzolamide | Benchmark Inhibitor | Glaucoma | ~3.2[10][11][12] | To be determined |
| This compound | Test Compound | N/A | N/A | To be determined |
Experimental Design and Protocols
For robust and high-throughput screening, a colorimetric assay measuring the esterase activity of hCA II is a widely accepted and convenient method.[4] This assay utilizes the ability of carbonic anhydrase to hydrolyze p-nitrophenyl acetate (p-NPA) to the chromogenic product p-nitrophenol, which can be quantified spectrophotometrically.[13]
Principle of the Colorimetric Esterase Assay
Detailed Step-by-Step Protocol
This protocol is designed for a 96-well microplate format, which is ideal for determining IC50 values through serial dilutions of the inhibitors.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5. Prepare by dissolving Tris base in deionized water, adjusting the pH with HCl, and bringing it to the final volume.[13]
-
hCA II Enzyme Stock Solution (1 mg/mL): Dissolve human carbonic anhydrase II in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
hCA II Working Solution: On the day of the assay, dilute the stock solution to the desired final concentration (e.g., 20 units/mL) with cold Assay Buffer.
-
Substrate Stock Solution (3 mM p-NPA): Dissolve p-nitrophenyl acetate in acetonitrile or DMSO. This solution must be prepared fresh daily.[13]
-
Inhibitor Stock Solutions (10 mM): Prepare stock solutions of Acetazolamide, Brinzolamide, and this compound in an appropriate solvent (e.g., DMSO).
2. Assay Plate Setup:
-
Serial Dilutions: Prepare a series of dilutions for each inhibitor (test compound and benchmarks) in the assay buffer. A typical 8-point dilution series might range from 100 µM to 1 nM.
-
Plate Layout:
-
Blank Wells: 180 µL Assay Buffer + 20 µL Substrate Solution (No Enzyme).
-
Maximum Activity Control (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL hCA II Working Solution.
-
Test Compound Wells: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL hCA II Working Solution.
-
Benchmark Inhibitor Wells: 158 µL Assay Buffer + 2 µL of each benchmark inhibitor dilution + 20 µL hCA II Working Solution.
-
It is highly recommended to perform all measurements in triplicate.[13]
-
3. Enzyme-Inhibitor Pre-incubation:
-
Add the assay buffer and inhibitor dilutions (or DMSO for the control) to the appropriate wells.
-
Add 20 µL of the hCA II Working Solution to all wells except for the blanks.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.[13]
4. Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode. Record readings every 30 seconds for 10-20 minutes.
5. Data Analysis:
-
Calculate Reaction Rates: For each well, determine the rate of the reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100 Where V_inhibitor is the reaction rate in the presence of the inhibitor.[13]
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Experimental Workflow Diagram
Interpreting the Results and Next Steps
The primary output of this study will be the experimentally determined IC50 value for this compound.
-
High Potency (IC50 in the low nM range): If the IC50 value is comparable to or better than Brinzolamide, this would be a significant finding, warranting further investigation. Next steps would include selectivity profiling against other carbonic anhydrase isoforms (e.g., hCA I, IV, IX) to understand its therapeutic window.
-
Moderate Potency (IC50 in the high nM to low µM range): An IC50 value similar to Acetazolamide suggests that the scaffold has activity but would likely require medicinal chemistry optimization to enhance potency and selectivity.
-
Low to No Potency (IC50 > 10 µM): This result would indicate that the Piperidine-4-carboximidamide scaffold, in its current form, is not a promising starting point for developing hCA II inhibitors.
Regardless of the outcome, this structured benchmarking approach provides a definitive, data-driven assessment of the compound's potential, enabling informed decisions for future research and development efforts. This guide provides the foundational methodology to ensure that such decisions are based on robust, reproducible, and scientifically sound evidence.
References
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- Brinzolamide hydrochloride (AL-4862 hydrochloride) | Carbonic Anhydrase II Inhibitor. MedChemExpress. [URL: https://www.medchemexpress.com/brinzolamide-hydrochloride.html]
- Brinzolamide-d5. Cayman Chemical. [URL: https://www.caymanchem.com/product/24795/brinzolamide-d5]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Piperidine-4-carboximidamide Dihydrochloride
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Piperidine-4-carboximidamide dihydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.
Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound can be elusive, data from structurally similar compounds, such as Piperidine hydrochloride and other amidine salts, provide critical insights into its potential hazards.[1][2][3]
Piperidine derivatives are often associated with:
-
Toxicity: Harmful if swallowed, and potentially toxic in contact with skin or if inhaled.[1]
-
Corrosivity: May cause skin irritation or serious eye damage.[4][5]
-
Respiratory Irritation: May cause respiratory irritation.[4][5]
Given these potential hazards, this compound must be treated as a hazardous chemical waste.[6][7] Improper disposal, such as drain or regular trash disposal, is strictly prohibited.[6][7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling any hazardous chemical. The following table summarizes the minimum required PPE for the safe handling and disposal of this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne particles that can cause serious eye irritation or damage.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can lead to irritation or toxic effects.[4] |
| Body Protection | A standard laboratory coat. | Provides a removable barrier to protect clothing and skin from contamination. |
| Respiratory | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of dust generation. | Protects against the inhalation of airborne particles that may cause respiratory irritation.[4] |
The Disposal Workflow: A Step-by-Step Guide
The following workflow provides a systematic approach to the disposal of this compound, from initial waste accumulation to final pickup by a certified hazardous waste handler.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocols
Waste Accumulation and Segregation
-
Establish a Satellite Accumulation Area (SAA): Designate a specific area within the laboratory for the accumulation of hazardous waste.[9] This area must be under the control of laboratory personnel.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams, especially incompatible materials.[9][10] Keep it separate from strong oxidizing agents and bases to prevent potentially hazardous reactions.
Containerization and Labeling
-
Select an Appropriate Container: Use a container that is compatible with the chemical waste. The original container is often a suitable choice, provided it is in good condition.[9] The container must have a secure, leak-proof lid.[6]
-
Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of its hazards (e.g., "Toxic," "Irritant").[11]
Storage and Documentation
-
Safe Storage: Store the sealed and labeled waste container in the designated SAA. Ensure the storage area is well-ventilated and away from sources of heat or ignition.
-
Maintain a Waste Log: Keep a log of the accumulated waste, noting the date and quantity added. This documentation is crucial for regulatory compliance and for the waste disposal vendor.
Emergency Procedures: Handling Spills and Exposures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Spill Response
The following decision tree outlines the appropriate response to a spill of this compound.
Caption: Spill response decision tree.
For a small spill:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the appropriate personal protective equipment.[4]
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
For a large spill, or if you are unsure of how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1] |
Final Disposal: Partnering with Professionals
The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[1][4] These professionals are equipped to handle and transport hazardous chemicals in accordance with all federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[6][10][12] The most common disposal method for this type of chemical waste is incineration at a permitted hazardous waste facility.
By adhering to these protocols, you contribute to a culture of safety and environmental stewardship within your institution.
References
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- Fisher Scientific. (2023-08-11). Piperidine, hydrochloride Safety Data Sheet.
- National Center for Biotechnology Information. OSHA Laboratory Standard.
- Fisher Scientific. Piperidine, hydrochloride Safety Data Sheet.
- EHS. Chemical Waste Name or Mixtures.
- Capot Chemical. (2021-06-01). Material Safety Data Sheet.
- Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals.
- Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
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A Comprehensive Guide to Personal Protective Equipment for Handling Piperidine-4-carboximidamide Dihydrochloride
Hazard Assessment: Understanding the Risks
Piperidine-4-carboximidamide dihydrochloride is a chemical compound that, based on its constituent parts, presents a multi-faceted risk profile. The piperidine ring is associated with significant hazards, including:
-
High Flammability : Piperidine itself is a highly flammable liquid and vapor.[1][2] While the dihydrochloride salt is a solid, precautions against ignition sources are still prudent, especially when handling the powder which can create dust clouds.
-
Toxicity : Piperidine is toxic if it comes into contact with the skin, is inhaled, or is swallowed.[1][2][3] This necessitates measures to prevent any direct contact with the body.
-
Corrosivity : The compound is known to cause severe skin burns and eye damage.[1][2][4] This corrosive nature demands robust barrier protection.
-
Respiratory Irritation : As a powder, it may cause respiratory irritation.[5][6]
The dihydrochloride salt form suggests that the compound is a solid and may be hygroscopic. The fine powder can be easily aerosolized, leading to respiratory exposure.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to mitigate the identified risks. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes of solutions and airborne particles. A face shield offers an additional layer of protection for the entire face.[7] |
| Hands | Nitrile or neoprene gloves (double-gloving recommended) | Protects against skin contact. The specific glove type should be chosen based on the solvent used, if any. Always check for breakthrough times. |
| Body | Flame-retardant and chemical-resistant lab coat or suit | Protects against spills and splashes. Flame-retardant properties are crucial due to the flammability of the piperidine base.[1] |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[7] |
| Feet | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Procedural Guidance: Donning and Doffing PPE
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing PPE Workflow
Caption: Step-by-step procedure for safe PPE removal.
Operational and Disposal Plans
A clear plan for handling the chemical and its waste is crucial for maintaining a safe laboratory environment.
Operational Plan
-
Preparation :
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Have spill cleanup materials readily available.
-
-
Handling :
-
Spill Response :
-
Small Spills : Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[7]
-
Large Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with a non-combustible absorbent material and collect it into a sealed container for disposal.[4]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
First Aid :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected skin with soap and plenty of water. Seek immediate medical attention.[3][7]
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][7]
-
Disposal Plan
-
Chemical Waste : Dispose of this compound waste in a designated, labeled, and sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.[8][9] Do not mix with other waste.[1]
-
Contaminated PPE : All disposable PPE that has come into contact with the chemical should be considered hazardous waste and disposed of accordingly.
By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment for yourself and your colleagues.
References
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- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
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- CDH Fine Chemical. (n.d.). PIPERIDINE HYDROCHLORIDE MATERIAL SAFETY DATA SHEET.
- Unknown Source. (n.d.). Safety Data Sheet.
- ChemicalBook. (2025). This compound.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Piperidine hydrochloride.
- Unknown Source. (2023). SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
- Capot Chemical. (2021). material safety data sheet.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
